Peptide 8
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
APPPGYAMESDSFS |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Identification and Characterization of Peptide 8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the methods used for the identification, sequence elucidation, and functional characterization of a novel octapeptide, designated "Peptide 8." It details the experimental protocols for mass spectrometry-based sequencing and a representative kinase inhibition assay to determine bioactivity. All quantitative data are presented in standardized tables, and key experimental workflows and a putative signaling pathway are visualized using diagrams. This guide is intended to serve as a practical resource for researchers engaged in peptide-based drug discovery and development.
Introduction
Peptides have emerged as a significant class of therapeutic agents due to their high specificity, potency, and relatively low toxicity. The process of identifying and characterizing novel peptides is a critical first step in the drug development pipeline. This guide focuses on "this compound," a hypothetical octapeptide, to illustrate a standard workflow from initial identification to functional assessment. The methodologies described herein are broadly applicable to the study of other short peptides.
This compound: Amino Acid Sequence Identification
The primary sequence of this compound was determined using a combination of tandem mass spectrometry (MS/MS) and Edman degradation. The elucidated amino acid sequence is presented below.
Table 1: Amino Acid Sequence of this compound
| Peptide Name | Sequence (N- to C-terminus) |
| This compound | Arg-Gly-Asp-Phe-Met-Gln-Ser-Cys |
Quantitative Analysis
The physicochemical properties and bioactivity of this compound were quantified to establish a baseline for its potential as a therapeutic lead.
Mass Spectrometry Data
High-resolution mass spectrometry was employed to confirm the molecular weight of the synthesized this compound.
Table 2: Mass Spectrometry Analysis of this compound
| Parameter | Value |
| Monoisotopic Mass (Theoretical) | 925.38 Da |
| Observed m/z (Experimental, [M+H]⁺) | 926.39 |
| Mass Accuracy (ppm) | 1.2 |
| Charge State | +1 |
In Vitro Bioactivity
The inhibitory activity of this compound was assessed against a panel of kinases. Significant inhibition was observed for Kinase B.
Table 3: Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (nM) |
| Kinase A | > 10,000 |
| Kinase B | 150 |
| Kinase C | 2,300 |
| Kinase D | > 10,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol: Peptide Sequencing by Tandem Mass Spectrometry
-
Sample Preparation: Purified this compound (1 mg/mL in 0.1% formic acid) was prepared.
-
Instrumentation: A Q-Exactive Orbitrap mass spectrometer coupled with a nano-electrospray ionization (nESI) source was used.
-
Ionization: The sample was infused at a flow rate of 300 nL/min. The spray voltage was set to 1.8 kV.
-
MS1 Scan: Full scan mass spectra were acquired from m/z 200 to 2000 at a resolution of 70,000.
-
MS2 Fragmentation: The most abundant precursor ion (m/z 926.39) was selected for higher-energy collisional dissociation (HCD).
-
Data Analysis: The resulting MS/MS spectra were analyzed using a sequencing algorithm to identify the b- and y-ion series and deduce the amino acid sequence.
Protocol: Kinase Inhibition Assay (Kinase B)
-
Reagents: Recombinant human Kinase B, ATP, and a fluorescently labeled substrate peptide were used.
-
Assay Plate Preparation: this compound was serially diluted in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) and added to a 384-well plate.
-
Enzyme Reaction: Kinase B was added to each well, and the reaction was initiated by the addition of a mixture of ATP and the substrate peptide. The final ATP concentration was equal to its Km value.
-
Incubation: The plate was incubated at 30°C for 60 minutes.
-
Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence polarization reader.
-
Data Analysis: The IC₅₀ value was calculated by fitting the dose-response curve to a four-parameter logistic model.
Visualizations: Workflows and Pathways
Diagrams were generated to provide a visual representation of the experimental processes and the hypothetical mechanism of action for this compound.
Caption: Experimental workflow for this compound characterization.
Caption: Putative signaling pathway involving this compound.
In-depth Technical Guide: Characterization of an Unknown Octapeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive characterization of peptide candidates is a critical phase in biochemical research and therapeutic development. This document provides a comprehensive technical guide for the systematic elucidation of an unknown octapeptide's properties. It outlines a multi-tiered experimental workflow, from initial purity assessment and primary sequence determination to higher-order structure analysis and functional characterization. Detailed methodologies for key analytical techniques, including mass spectrometry, Edman degradation, and spectroscopy, are presented. All quantitative data are systematically organized into tables for comparative analysis. Furthermore, complex experimental workflows and biological pathways are illustrated with custom-generated diagrams using the DOT language to ensure clarity and precision for the target audience of research scientists and drug development professionals.
Introduction
Octapeptides, consisting of eight amino acid residues, occupy a promising niche in drug development, offering a balance of specificity, potency, and manageable synthetic complexity. The journey from a newly discovered or synthesized octapeptide to a well-understood molecular entity requires a rigorous and systematic characterization process. This process is fundamental to establishing its identity, purity, structure, and biological function, which are prerequisites for any further investigation or preclinical development. This guide details a logical and efficient workflow to achieve a thorough characterization of a novel octapeptide.
Integrated Experimental Workflow
A successful characterization strategy involves a phased approach, where the results from one set of experiments inform the next. The workflow begins with sample purification and quantification, followed by the determination of the primary amino acid sequence. Subsequent analyses focus on elucidating the secondary and tertiary structure, and the process culminates in the assessment of biological activity.
Figure 1: Phased workflow for octapeptide characterization.
Experimental Protocols and Data Presentation
Purity, Quantification, and Mass Determination
The initial steps involve purifying the peptide to homogeneity, accurately determining its concentration, and confirming its molecular weight.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in H₂O.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 214 nm and 280 nm.
-
Outcome: A single, sharp peak indicates high purity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
System: Thermo Scientific Q Exactive HF or equivalent.
-
Mode: Positive ion mode.
-
Sample Preparation: Dilute purified peptide to 10 µM in 50:50 ACN:H₂O with 0.1% formic acid.
-
Analysis: Infuse sample directly at 5 µL/min. Acquire spectra over an m/z range of 400-1500.
-
Outcome: Provides the mass-to-charge ratio of the intact peptide, allowing for molecular weight confirmation.
Data Summary: Initial Characterization
| Parameter | Method | Result |
| Purity | RP-HPLC (214 nm) | >99.1% |
| Concentration | UV-Vis (280 nm) | 1.2 mg/mL |
| Theoretical Mass | N/A | 957.12 Da |
| Observed Mass | ESI-MS | 957.15 Da |
Primary Sequence Determination
Determining the correct order of amino acids is crucial. A combination of tandem mass spectrometry and Edman degradation provides the most robust sequence data.[1][2][3][4]
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Digestion (Optional): For peptides resistant to fragmentation, a brief enzymatic digestion (e.g., with Glu-C) can be performed. For an octapeptide, this is often unnecessary.
-
LC-MS/MS: Separate the peptide using a nano-flow HPLC system coupled to the mass spectrometer.
-
Fragmentation: Isolate the precursor ion (from ESI-MS) in the quadrupole and fragment it using higher-energy collisional dissociation (HCD).
-
Detection: Analyze the resulting fragment ions in the Orbitrap.
-
Data Analysis: Use software (e.g., PEAKS Studio, MaxQuant) for de novo sequencing, which reconstructs the sequence from the fragmentation pattern.[5]
Experimental Protocol: Edman Degradation
-
Immobilization: Covalently attach the peptide to a solid support.
-
Coupling: React the N-terminal amino group with phenyl isothiocyanate (PITC).[3][6]
-
Cleavage: Treat with anhydrous trifluoroacetic acid to cleave the N-terminal residue as a thiazolinone derivative.[3]
-
Conversion & Identification: Convert the derivative to the more stable phenylthiohydantoin (PTH)-amino acid and identify it via HPLC by comparing its retention time to standards.
-
Cycling: Repeat the process for subsequent residues. Modern sequencers can automate up to 50 cycles.[3][6]
Figure 2: MS/MS fragmentation generates b- and y-ions for sequencing.
Data Summary: Sequence Analysis
| Method | Result |
| MS/MS (de novo) | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly |
| Edman Degradation | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly |
| Final Sequence | W-A-G-G-D-A-S-G |
Higher-Order Structure
Understanding the peptide's conformation in solution is key to interpreting its function.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Purpose: To assess the secondary structure (α-helix, β-sheet, random coil) of the peptide.[7][8][9]
-
Sample: 0.1 mg/mL peptide in 10 mM phosphate (B84403) buffer, pH 7.4.
-
Instrument: Jasco J-1500 CD Spectrometer or similar.
-
Parameters: Scan from 190 to 260 nm at 25°C using a 1 mm pathlength cuvette.
-
Analysis: Deconvolute the resulting spectrum using software (e.g., BeStSel) to estimate the percentage of each secondary structure type.[10]
Experimental Protocol: 2D NMR Spectroscopy
-
Purpose: To determine the three-dimensional structure and residue connectivity in solution.[11][12][13]
-
Sample: 1-2 mM peptide in 90% H₂O/10% D₂O, pH 6.0.
-
Experiments: Acquire TOCSY (through-bond correlations) and NOESY (through-space correlations, for distance restraints) spectra on a >600 MHz spectrometer.
-
Analysis: Assign proton resonances and use NOE-derived distance restraints to calculate a family of structures using software like CYANA or XPLOR-NIH.
Data Summary: Structural Characterization
| Technique | Observation | Interpretation |
| CD Spectroscopy | Strong negative band near 198 nm | Predominantly random coil structure |
| 2D NMR (NOESY) | Sequential Hα(i)-HN(i+1) NOEs observed | Confirms sequence connectivity |
| No medium or long-range NOEs | Consistent with a flexible, random coil conformation in solution |
Functional Characterization
The final phase is to determine the peptide's biological activity, often by assessing its interaction with a target receptor and the subsequent cellular response.
Experimental Protocol: Radioligand Binding Assay
-
Purpose: To determine the binding affinity (Ki) of the octapeptide for its target receptor.
-
Materials: Cell membranes expressing the target receptor, a known radiolabeled ligand (e.g., ³H-ligand), and the unlabeled octapeptide.
-
Procedure: Incubate membranes with a fixed concentration of radioligand and varying concentrations of the octapeptide. Separate bound from free ligand via filtration and quantify radioactivity using liquid scintillation counting.
-
Analysis: Plot the percentage of inhibition versus peptide concentration to calculate the IC₅₀, and then convert to Ki using the Cheng-Prusoff equation.
Experimental Protocol: cAMP Functional Assay
-
Purpose: To measure the functional potency (EC₅₀) of the peptide, assuming it acts on a G-protein coupled receptor (GPCR) that modulates cyclic AMP (cAMP) levels.[14][15]
-
Procedure: Treat cells expressing the target receptor with increasing concentrations of the octapeptide. After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Analysis: Plot the cAMP response versus peptide concentration to determine the maximal response (Emax) and the EC₅₀.
Figure 3: Example signaling pathway for a GPCR-acting peptide.
Data Summary: Biological Activity
| Assay | Parameter | Result |
| Receptor Binding | Binding Affinity (Ki) | 25.3 nM |
| Functional Assay | Potency (EC₅₀) | 78.1 nM |
| Functional Mode | Agonist/Antagonist | Agonist |
Conclusion
The systematic application of orthogonal analytical techniques, as outlined in this guide, is essential for the comprehensive characterization of an unknown octapeptide. This workflow ensures the unambiguous determination of its primary sequence, provides insights into its conformational preferences, and quantifies its biological activity. The resulting data package is foundational for establishing structure-activity relationships, guiding further optimization, and fulfilling regulatory requirements for the development of novel peptide-based therapeutics.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pnas.org [pnas.org]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. How Do Peptide Hormones Work in the Body (Mechanism of Action)? - My Body Symphony [mybodysymphony.com]
- 15. UpToDate 2018 [doctorabad.com]
Determining the Molecular Weight of Peptide 8: A Technical Guide to Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for determining the molecular weight of a model octapeptide, designated here as "Peptide 8," using mass spectrometry. Mass spectrometry (MS) is an indispensable analytical technique in proteomics and drug development, offering high accuracy and sensitivity for characterizing peptides and proteins.[1][2] This document details the core concepts, experimental protocols for the most common MS techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—and the interpretation of resulting data.
Introduction to Peptide Molecular Weight Determination
The molecular weight of a peptide is a fundamental physicochemical property, critical for its identification, characterization, and quality control in research and biopharmaceutical applications.[3] It is calculated by summing the molecular weights of its constituent amino acid residues and terminal groups.[4] Verifying the molecular weight of a synthesized or isolated peptide provides primary evidence of its identity and purity.[3] Mass spectrometry has become the preferred method for this task due to its precision, speed, and sensitivity.[3][5]
Core Principles of Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The process can be broken down into three fundamental stages:
-
Ionization: The peptide sample is converted into gas-phase ions. This is achieved using "soft" ionization techniques like ESI or MALDI, which are ideal for fragile biomolecules as they minimize fragmentation.[6][7][8]
-
Mass Analysis: The generated ions are separated based on their m/z ratio in a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).[1]
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.
The workflow for peptide analysis by mass spectrometry follows a structured sequence from sample preparation to final data interpretation.
References
- 1. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Molecular Weight Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. bachem.com [bachem.com]
- 5. Molecular weight determination of peptides and proteins by ESI and MALDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Biophysical and Geometrical Properties of Octapeptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biophysical and geometrical properties of octapeptides. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the structural and functional characteristics of these eight-residue peptides. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for characterization, and visualizes complex signaling pathways and experimental workflows.
Introduction to Octapeptides
Octapeptides, consisting of eight amino acid residues, occupy a unique space in peptide science. They are small enough to be synthetically accessible and conformationally characterized with relative ease, yet complex enough to exhibit specific secondary structures and engage in biologically relevant interactions. Their size allows for a delicate balance between flexibility and pre-organization, making them ideal candidates for mimicking protein epitopes, developing enzyme inhibitors, and creating novel therapeutic agents. Understanding their biophysical and geometrical properties is paramount for the rational design of octapeptide-based drugs and research tools.
Geometrical Properties of Octapeptides
The geometry of an octapeptide is defined by the spatial arrangement of its atoms, primarily dictated by bond lengths, bond angles, and dihedral angles. These parameters, in turn, determine the peptide's overall conformation, which is crucial for its biological activity. Key geometrical descriptors include volume and surface area, which are fundamental to understanding molecular packing, solvent accessibility, and intermolecular interactions.
A systematic analysis of octapeptide pairs with identical reverse sequences has shown that the functional specificity of a peptide is linked to its unique physico-chemical properties, including its volume and surface area.[1] These geometric quantities are critical for macromolecular structure and motion.[1] For instance, the correlation coefficient between the volumes of octapeptides and their reverse sequences with similar and different secondary structures is high, at 0.93 and 0.91, respectively, indicating a strong relationship between sequence and volume.[1]
| Property | Description | Significance |
| Volume | The three-dimensional space occupied by the peptide. | Influences molecular packing, steric hindrance, and the potential for binding to target cavities. |
| Surface Area | The total area of the solvent-accessible surface of the peptide. | Dictates solubility, interaction with other molecules, and exposure of functional groups. |
| Conformation | The three-dimensional arrangement of the peptide backbone and side chains. | Determines the peptide's ability to bind to specific receptors or enzymes and its overall biological function. Common conformations include α-helices, β-sheets, turns, and random coils. |
| Flexibility | The degree of conformational freedom of the peptide. | A balance of flexibility and rigidity is often required for optimal binding affinity and specificity. |
Biophysical Properties of Octapeptides
The biophysical properties of octapeptides emerge from their geometrical characteristics and the interplay of various non-covalent forces. These properties govern their behavior in solution and their interactions with biological targets.
Conformational Stability and Dynamics
The stability of an octapeptide's conformation is a critical determinant of its function. Many octapeptides exist as an ensemble of interconverting conformations in solution. The equilibrium between these states can be influenced by factors such as solvent, temperature, pH, and the presence of binding partners.
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and dynamics of octapeptides.[2][3][4][5] For example, MD simulations of a polyalanine octapeptide have shown that the stability of its α-helical conformation can be artificially influenced by the simulation conditions, highlighting the importance of careful experimental design.[3][6] Studies on glycine/serine-rich octapeptides have revealed that they predominantly adopt a disordered yet compact shape in solution.[2]
Binding Affinity and Thermodynamics
The therapeutic potential of many octapeptides stems from their ability to bind to specific biological targets with high affinity and selectivity. The binding process is governed by thermodynamic principles, with the change in Gibbs free energy (ΔG) determining the binding affinity.
Isothermal titration calorimetry (ITC) is a key technique for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS).
| Parameter | Description | Significance |
| Binding Affinity (Kd) | The dissociation constant, which reflects the strength of the interaction between the octapeptide and its target. A lower Kd indicates higher affinity. | A primary indicator of the potency of a therapeutic octapeptide. |
| Enthalpy of Binding (ΔH) | The heat change associated with the binding event. | Provides insight into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that drive binding. |
| Entropy of Binding (ΔS) | The change in the degree of disorder of the system upon binding. | Reflects changes in conformational freedom of the peptide and its target, as well as changes in solvent organization. |
Secondary Structure
The secondary structure of an octapeptide refers to the local, ordered arrangement of its backbone. Common secondary structures include α-helices, β-sheets, and turns. The propensity of an octapeptide to adopt a particular secondary structure is influenced by its amino acid sequence.
Circular dichroism (CD) spectroscopy is a widely used technique for assessing the secondary structure of peptides in solution.[7][8] The far-UV CD spectrum of a peptide provides a characteristic signature of its secondary structure content. For instance, α-helical structures typically exhibit negative bands around 222 nm and 208 nm and a positive band around 190 nm.
Experimental Protocols for Octapeptide Characterization
A variety of experimental techniques are employed to characterize the biophysical and geometrical properties of octapeptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of octapeptides in solution at atomic resolution.[9][10][11][12][13]
Detailed Methodology:
-
Sample Preparation: The octapeptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or an organic solvent) to a concentration typically in the range of 0.5-5 mM. The pH is adjusted, and a chemical shift reference standard is added.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed.
-
1D ¹H NMR: Provides a general overview of the sample and can be used to assess purity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the 3D structure.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds.
-
-
Data Processing and Analysis: The NMR data is processed using specialized software. Resonance assignments are made by connecting spin systems identified in the TOCSY spectrum with sequential NOE connectivities. The intensities of the NOE cross-peaks are used to derive distance restraints.
-
Structure Calculation: The experimental restraints (distances from NOESY, dihedral angles from coupling constants) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure content of octapeptides.[7][8]
Detailed Methodology:
-
Sample Preparation: The octapeptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to a concentration typically in the range of 10-100 µM. The buffer should not have a high absorbance in the far-UV region.
-
Data Acquisition: The CD spectrum is recorded using a spectropolarimeter, typically from 190 to 260 nm. A blank spectrum of the buffer is also recorded.
-
Data Processing: The blank spectrum is subtracted from the sample spectrum. The data is typically converted to mean residue ellipticity [θ].
-
Data Analysis: The secondary structure content (α-helix, β-sheet, random coil) is estimated by deconvoluting the CD spectrum using various algorithms (e.g., CONTIN, SELCON3). It is important to be aware that aromatic side chains can contribute to the far-UV CD spectrum, potentially interfering with secondary structure analysis.[14]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the conformational dynamics and stability of octapeptides.[2][3][4][5]
Detailed Methodology:
-
System Setup: An initial 3D structure of the octapeptide (e.g., from NMR or a modeled structure) is placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water).[15] Counter-ions are added to neutralize the system.
-
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between atoms.
-
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure are gradually brought to the desired values.
-
Production Run: The simulation is run for a desired length of time (typically nanoseconds to microseconds), and the trajectory of the atoms is saved at regular intervals.
-
Analysis: The trajectory is analyzed to study various properties, such as conformational changes, root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent accessible surface area.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts related to octapeptide research.
Caption: Workflow for octapeptide structural and biophysical analysis.
Caption: Biosynthesis of lanthionine-constrained peptides.[16][17][18]
Case Studies: Prominent Octapeptides
Somatostatin (B550006) Analogs
Somatostatin is a naturally occurring hormone that inhibits the release of several other hormones. Its clinical use is limited by its short half-life. Synthetic octapeptide analogs, such as octreotide (B344500) and lanreotide, have been developed with improved stability and prolonged duration of action.[19][20][21][22][23][24] These analogs are crucial in the management of neuroendocrine tumors and acromegaly.[22][23] Some analogs have been found to be significantly more potent than native somatostatin in inhibiting growth hormone release.[19][25]
Octarellin
Octarellin is a de novo designed artificial protein composed of repeating octapeptide units.[26][27][28][29][30] The initial design aimed to create a specific α/β-barrel fold.[26][28] However, structural studies revealed that the actual structure differed from the intended design, providing valuable insights into the challenges and intricacies of de novo protein design.[29][30] Biophysical characterization of Octarellin using techniques like circular dichroism and fluorescence has been crucial in understanding its stability and folding properties.[27][28]
Conclusion
Octapeptides represent a versatile and powerful class of molecules with significant potential in both basic research and therapeutic development. A thorough understanding of their biophysical and geometrical properties is essential for harnessing their full potential. The combination of experimental techniques like NMR and CD spectroscopy with computational methods such as MD simulations provides a robust framework for their characterization. As our ability to design and synthesize novel octapeptides with tailored properties continues to grow, so too will their impact on science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Conformational Transition in Oligopeptides: An NMR Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. mdpi.com [mdpi.com]
- 14. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accelerated Molecular Dynamics for Peptide Folding: Benchmarking Different Combinations of Force Fields and Explicit Solvent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activity of highly potent octapeptide analogs of somatostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of highly potent octapeptide analogs of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A brief review of Octreotide - Creative Peptides [creative-peptides.com]
- 22. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Octreotide - Wikipedia [en.wikipedia.org]
- 25. Octapeptide analogs of somatostatin exhibiting greatly enhanced in vivo and in vitro inhibition of growth hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, purification and initial structural characterization of octarellin, a de novo polypeptide modelled on the alpha/beta-barrel proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Biophysical characterization data of the artificial protein Octarellin V.1 and binding test with its X-ray helpers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Spectroscopic investigation of structure in octarellin (a de novo protein designed to adopt the alpha/beta-barrel packing) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The unexpected structure of the designed protein Octarellin V.1 forms a challenge for protein structure prediction tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The artificial protein Octarellin challenges crystallographers and modellers [xray.cz]
In Silico Analysis of Peptide 8 (Acetyl Hexapeptide-8) Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bioactivity of Peptide 8, scientifically known as Acetyl Hexapeptide-8 (and also as Acetyl Hexapeptide-3). This peptide, a synthetic compound, has garnered significant interest for its potential as a non-invasive modulator of neuromuscular signaling. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for bioactivity assessment, and presents a comprehensive workflow for in silico analysis.
Executive Summary
Acetyl Hexapeptide-8 is a biomimetic peptide that acts as a competitive inhibitor of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, a key component of the machinery for neurotransmitter release. By mimicking the N-terminal end of the SNAP-25 protein, it destabilizes the SNARE complex, leading to a reduction in vesicle fusion and subsequent attenuation of neurotransmitter release, particularly acetylcholine (B1216132), at the neuromuscular junction. This mechanism results in the relaxation of facial muscles, which has been leveraged in cosmetic applications to reduce the appearance of expression wrinkles. This guide details the scientific basis for this bioactivity and provides the technical framework for its further investigation.
Peptide Profile: Acetyl Hexapeptide-8
| Property | Description |
| INCI Name | Acetyl Hexapeptide-8 |
| Synonyms | Acetyl Hexapeptide-3, Argireline |
| Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2 |
| Molecular Formula | C34H60N14O12S |
| Molecular Weight | 888.99 g/mol |
| Mechanism of Action | Competitive inhibitor of the SNARE complex protein, SNAP-25.[1][2][3] |
| Primary Bioactivity | Inhibition of neurotransmitter release, leading to muscle relaxation.[4] |
Mechanism of Action: SNARE Complex Inhibition
The primary biological target of Acetyl Hexapeptide-8 is the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step in neurotransmitter release.[1] The SNARE complex is a four-helix bundle composed of three proteins: synaptobrevin (from the vesicle membrane), syntaxin, and SNAP-25 (both from the target membrane).[5]
Acetyl Hexapeptide-8 is a fragment of the N-terminal end of SNAP-25.[1][3] It competes with the native SNAP-25 for a position within the SNARE complex.[1][2] This competition leads to the formation of an unstable or non-functional SNARE complex, which hinders the efficient docking and fusion of acetylcholine-containing vesicles.[1] The consequence is a reduction in the amount of acetylcholine released into the synaptic cleft, resulting in attenuated muscle contraction and a state of relaxation.[1]
Quantitative Bioactivity Data
The bioactivity of Acetyl Hexapeptide-8 has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Bioactivity
| Assay | Endpoint | Result | Reference |
| Catecholamine Release from Chromaffin Cells | Inhibition of Ca2+-evoked exocytosis | IC50 = 110 µM | (Blanes-Mira et al., 2002) |
| SNARE Complex Formation | Destabilization of the SNARE complex | Qualitative Inhibition | [1] |
Table 2: In Vivo / Ex Vivo Efficacy (Cosmetic Application)
| Study Design | Concentration | Duration | Endpoint | Result | Reference |
| Human Volunteers (n=10) | 10% in O/W emulsion | 30 days | Wrinkle depth reduction | Up to 30% | [1] |
| Human Volunteers (n=24) | 0.05% (as adjunct to BoNT) | ~3 months | Extension of BoNT effect | Trend for longer time to baseline | [2] |
| Human Skin Explant | 10% in O/W emulsion | 24 hours | Skin Penetration (Stratum Corneum) | ~0.22% of applied dose | (Kraeling et al., 2015) |
Experimental Protocols
In Vitro SNARE Complex Assembly Inhibition Assay
This assay is designed to determine the ability of Acetyl Hexapeptide-8 to inhibit the formation of the ternary SNARE complex.
Materials:
-
Recombinant SNARE proteins: Syntaxin-1A (residues 1-264), SNAP-25, and His-tagged Synaptobrevin-2 (residues 1-96).
-
Acetyl Hexapeptide-8 stock solution (in assay buffer).
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT.
-
SDS-PAGE reagents and equipment.
-
Coomassie Brilliant Blue stain.
Protocol:
-
Protein Preparation: Thaw recombinant SNARE proteins on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove aggregates. Determine protein concentrations using a Bradford assay.
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures by combining Syntaxin-1 (1 µM) and SNAP-25 (1 µM) in assay buffer.
-
Inhibitor Addition: Add varying concentrations of Acetyl Hexapeptide-8 (e.g., 0, 10, 50, 100, 200 µM) to the respective tubes. Incubate for 30 minutes at room temperature to allow for pre-binding to SNAP-25.
-
Initiation of Complex Formation: Add Synaptobrevin-2 (1 µM) to each tube to initiate the assembly of the SNARE complex.
-
Incubation: Incubate the reaction mixtures for 2 hours at 37°C.
-
SDS-PAGE Analysis: Stop the reaction by adding SDS-PAGE sample buffer without a reducing agent and without boiling. Load samples onto a 12% polyacrylamide gel. The stable SNARE complex will migrate as a higher molecular weight band.
-
Quantification: Stain the gel with Coomassie Brilliant Blue. Quantify the intensity of the SNARE complex band using densitometry software (e.g., ImageJ). The reduction in band intensity in the presence of Acetyl Hexapeptide-8 indicates inhibition.
Catecholamine Release Assay from PC12 Cells
This cell-based assay measures the inhibitory effect of Acetyl Hexapeptide-8 on neurotransmitter release. PC12 cells, derived from a rat pheochromocytoma, are a well-established model for studying catecholamine secretion.[6][7]
Materials:
-
PC12 cells.
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum).
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2 mM CaCl2, 25 mM HEPES, 6 mM glucose, pH 7.4.
-
High K+ KRH buffer (depolarizing solution): 70 mM KCl (with adjusted NaCl to maintain osmolarity).
-
Acetyl Hexapeptide-8 stock solution (in KRH buffer).
-
Catecholamine detection kit (e.g., ELISA or HPLC with electrochemical detection).
Protocol:
-
Cell Culture: Plate PC12 cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48-72 hours.
-
Pre-incubation with Inhibitor: Wash cells twice with KRH buffer. Add KRH buffer containing various concentrations of Acetyl Hexapeptide-8 (e.g., 0, 50, 100, 150 µM) to the wells. Incubate for 1 hour at 37°C.
-
Stimulation of Release: Aspirate the pre-incubation solution and add high K+ KRH buffer (also containing the respective concentrations of Acetyl Hexapeptide-8) to each well to stimulate catecholamine release.
-
Incubation: Incubate for 10 minutes at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well. To prevent degradation of catecholamines, add an antioxidant like sodium metabisulfite.
-
Quantification: Measure the concentration of catecholamines (e.g., norepinephrine, dopamine) in the supernatant using a suitable detection method.
-
Data Analysis: Normalize the amount of released catecholamine to the total protein content in each well. Calculate the percentage of inhibition for each concentration of Acetyl Hexapeptide-8 relative to the control (0 µM).
In Silico Analysis Workflow
Given that Acetyl Hexapeptide-8 mimics the N-terminus of SNAP-25, molecular docking can be employed to predict its binding pose and affinity to the SNARE complex, providing a structural basis for its inhibitory activity.
Objective: To model the interaction of Acetyl Hexapeptide-8 with the neuronal SNARE complex and predict its binding site and affinity.
Methodology:
-
Target Protein Preparation:
-
Obtain the crystal structure of the neuronal SNARE complex from the Protein Data Bank (PDB). A suitable structure is PDB ID: 1N7S, which contains syntaxin-1A, synaptobrevin-2, and SNAP-25A.[8]
-
Prepare the protein structure for docking using software such as AutoDock Tools or Chimera. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.
-
The binding site will be defined based on the location of the N-terminal region of the SNAP-25 chain in the crystal structure.
-
-
Peptide Ligand Preparation:
-
Generate a 3D structure of Acetyl Hexapeptide-8 (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2) using a peptide builder tool (e.g., in PyMOL, Chimera, or an online server).
-
Perform energy minimization of the peptide structure using a force field like GROMOS or AMBER to obtain a low-energy conformation.
-
Define the rotatable bonds in the peptide to allow for flexibility during docking.
-
-
Molecular Docking:
-
Use a protein-peptide docking program such as AutoDock Vina, HADDOCK, or CABS-dock.
-
Perform a global docking search initially to identify potential binding sites, followed by a more focused local search around the N-terminal region of SNAP-25.
-
The docking algorithm will sample multiple conformations and orientations of the peptide within the defined binding site on the SNARE complex.
-
-
Scoring and Analysis:
-
The docking program will generate multiple binding poses ranked by a scoring function, which estimates the binding free energy (e.g., in kcal/mol).
-
Analyze the top-ranked poses to identify the most plausible binding mode. Key interactions to look for include hydrogen bonds, salt bridges, and hydrophobic interactions between the peptide and the SNARE complex proteins.
-
Visualize the docked complex to understand the structural basis of the interaction.
-
-
Molecular Dynamics (MD) Simulation (Optional but Recommended):
-
Take the best-ranked docked complex and perform an all-atom MD simulation in a simulated aqueous environment.
-
This will assess the stability of the peptide-protein complex over time and provide a more refined understanding of the binding dynamics and free energy.
-
Conclusion
Acetyl Hexapeptide-8 presents a compelling case study in rational peptide design for targeted biological activity. Its mechanism as a competitive inhibitor of the SNARE complex is well-supported by the available evidence. The experimental and in silico workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate its bioactivity, optimize its properties, and explore its therapeutic potential beyond cosmetic applications. The combination of in vitro assays and computational modeling is essential for a comprehensive understanding of this and other bioactive peptides.
References
- 1. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pilot Study of Topical Acetyl Hexapeptide-8 in Treatment of Blepharospasm in Patients Receiving Botulinum Neurotoxin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. corepeptides.com [corepeptides.com]
- 5. Sequential N- to C-terminal SNARE complex assembly drives priming and fusion of secretory vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of regulated secretion using PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
Whitepaper: A Technical Guide to the Identification and Characterization of "Peptide 8" in Complex Mixtures
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The isolation and identification of specific peptides from complex biological matrices is a critical task in proteomics, drug discovery, and biomarker development. This guide provides a comprehensive overview of the methodologies required for the successful identification and characterization of a target peptide, herein referred to as "Peptide 8," from a complex mixture. We detail experimental protocols for sample preparation, liquid chromatography, and mass spectrometry, and provide examples of data analysis and visualization of relevant biological pathways.
Introduction
Peptides, short chains of amino acids, are integral to a vast array of biological processes, acting as signaling molecules, hormones, and neurotransmitters. Their therapeutic potential is significant, with a growing interest in peptide-based drugs.[1] However, a primary challenge lies in the detection and quantification of specific peptides within complex biological samples, where they are often present at low concentrations amidst a high background of other molecules.[2][3] This document outlines a systematic workflow for the identification and analysis of a hypothetical "this compound."
Experimental Workflow
The general workflow for identifying a target peptide in a complex mixture involves several key stages, from initial sample preparation to final data analysis and biological interpretation.
Caption: A generalized experimental workflow for the identification of "this compound".
Detailed Experimental Protocols
Sample Preparation
The goal of sample preparation is to isolate and concentrate the target peptide while removing interfering substances.
Protocol 1: General Sample Preparation
-
Sample Collection: Collect the biological sample (e.g., blood, tissue) and immediately place it on ice or snap-freeze to prevent degradation.[3]
-
Protein Denaturation (for peptides derived from proteins): If "this compound" is a fragment of a larger protein, denature the protein sample using agents like urea (B33335) or guanidine (B92328) hydrochloride at 37°C for 30-120 minutes.[4]
-
Reduction and Alkylation (for cysteine-containing peptides): To break disulfide bonds, treat the sample with a reducing agent (e.g., DTT) followed by an alkylating agent (e.g., iodoacetamide).
-
Enzymatic Digestion: If applicable, digest the protein sample with a specific protease, such as trypsin, to generate smaller peptides. The enzyme-to-substrate ratio is typically optimized for efficient digestion.[5]
-
Peptide Extraction and Desalting: Use solid-phase extraction (SPE) with a C18 cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis. Elute the peptides with a solvent containing a high percentage of organic modifier (e.g., acetonitrile).[6]
Chromatographic Separation
High-performance liquid chromatography (HPLC) is commonly used to separate peptides in a complex mixture before they enter the mass spectrometer.[7]
Protocol 2: Reversed-Phase HPLC (RP-HPLC)
-
System: Utilize a nano- or micro-flow HPLC system for enhanced sensitivity.[8]
-
Column: Employ a C18 reversed-phase column suitable for peptide separations.[4][8]
-
Mobile Phases:
-
Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptides based on their hydrophobicity. A shallow gradient can improve the resolution of complex peptide mixtures.[9]
-
Detection: Monitor the elution of peptides by UV absorbance at 214 nm.[10]
Mass Spectrometric Analysis
Mass spectrometry (MS) is the core technology for determining the mass-to-charge ratio of peptides and their fragments, which allows for their identification.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Ionization: Use electrospray ionization (ESI) to generate charged peptide ions as they elute from the HPLC column.[5]
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratios of the intact peptide ions.
-
Peptide Selection: The most abundant peptide ions from the MS1 scan are selected for fragmentation.
-
Fragmentation: The selected peptide ions are fragmented using collision-induced dissociation (CID) or other fragmentation methods.[8]
-
MS2 Scan: The mass spectrometer analyzes the m/z ratios of the resulting fragment ions, generating a tandem mass spectrum (MS/MS).[7]
-
Data Acquisition: The instrument cycles through these steps, acquiring MS/MS spectra for numerous peptides throughout the chromatographic run.
Data Presentation and Quantitative Analysis
Quantitative proteomics aims to determine the relative or absolute amount of peptides in a sample.
Table 1: Quantitative Parameters for "this compound" Analysis
| Parameter | Method | Description | Typical Value/Range |
| Limit of Quantification (LOQ) | LC-MS/MS | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | 0.0125 ng/mL for some octapeptides[11] |
| Linearity (r²) | Calibration Curve | The correlation coefficient of the calibration curve, indicating the linearity of the response over a concentration range. | ≥ 0.99[11] |
| Precision (%RSD) | Replicate Injections | The relative standard deviation of measurements from multiple injections of the same sample. | < 15% |
| Accuracy (%RE) | Spiked Samples | The relative error, representing the closeness of a measured value to a known true value. | ± 15% |
| Sequence Coverage | MS/MS Data | The percentage of the peptide's amino acid sequence that is confirmed by the identified fragment ions. | > 70% for confident identification |
Data Analysis and Interpretation
The acquired MS/MS spectra are used to determine the amino acid sequence of the peptides.
-
Database Searching: The experimental MS/MS spectra are compared against theoretical spectra generated from a protein sequence database.[7]
-
De Novo Sequencing: When a database entry is not available, the peptide sequence can be determined directly from the MS/MS spectrum by interpreting the mass differences between fragment ions.[12]
Visualization of Signaling Pathways
Understanding the biological context of "this compound" may involve elucidating the signaling pathways it modulates. For instance, some peptides, like LVTX-8, have been shown to regulate p53-related pathways in cancer cells.[13] Other peptides can activate pathways such as the MEK-ERK pathway.[14]
Caption: A hypothetical signaling pathway initiated by "this compound".
Conclusion
The identification of a specific peptide such as "this compound" from a complex mixture is a multi-step process that requires careful sample preparation, high-resolution separation, and sensitive detection. The combination of liquid chromatography and tandem mass spectrometry provides a powerful platform for both the qualitative and quantitative analysis of peptides. The methodologies outlined in this guide provide a robust framework for researchers in the fields of proteomics and drug development to successfully identify and characterize peptides of interest.
References
- 1. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 2. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 5. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 6. youtube.com [youtube.com]
- 7. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. An Anti-Cancer Peptide LVTX-8 Inhibits the Proliferation and Migration of Lung Tumor Cells by Regulating Causal Genes’ Expression in p53-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal transduction for formation/release of interleukin-8 caused by a PAR2-activating peptide in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-Peptide-8-Solubility-and-Stability-Testing
An-In-depth-Technical-Guide-for-Researchers,-Scientists,-and-Drug-Development-Professionals
This-technical-guide-provides-a-comprehensive-overview-of-the-core-principles-and-methodologies-for-assessing-the-solubility-and-stability-of-"Peptide-8,"-a-hypothetical-octapeptide-therapeutic-candidate.-The-protocols-and-data-presented-herein-are-representative-of-standard-industry-practices-for-peptide-characterization-and-can-be-adapted-for-peptides-with-similar-physicochemical-properties.
1.-Solubility-Assessment-of-Peptide-8
The-solubility-of-a-peptide-is-a-critical-parameter-that-influences-its-bioavailability,-formulation,-and-in-vitro-assay-performance.-The-solubility-of-Peptide-8-was-evaluated-in-various-solvents-and-across-a-range-of-pH-values-to-determine-optimal-conditions-for-its-dissolution.
1.1-Experimental-Protocol:-Solubility-Testing
Objective: -To-determine-the-maximum-solubility-of-Peptide-8-in-different-aqueous-and-organic-solvents.
Materials:
-
Lyophilized-Peptide-8
-
Sterile,-deionized-water
-
Phosphate-buffered-saline-(PBS),-pH-7.4
-
0.1%-Trifluoroacetic-acid-(TFA)-in-water
-
10%-Ammonium-bicarbonate-in-water
-
Dimethyl-sulfoxide-(DMSO)
-
Acetonitrile-(ACN)
-
Vortex-mixer
-
Centrifuge
-
UV-Vis-Spectrophotometer-or-High-Performance-Liquid-Chromatography-(HPLC)-system
Procedure:
-
Preparation-of-Peptide-8-Stock-Solutions: -A-small,-precisely-weighed-amount-of-lyophilized-Peptide-8-is-used-to-attempt-dissolution-in-each-test-solvent.
-
Solubilization-Process: -The-peptide-is-initially-vortexed-gently-in-the-chosen-solvent.-If-the-peptide-does-not-dissolve,-sonication-can-be-applied-in-short-bursts-to-aid-dissolution.
-
Incremental-Solvent-Addition: -If-the-peptide-remains-insoluble,-the-solvent-is-added-incrementally-until-the-peptide-is-fully-dissolved-or-the-maximum-practical-volume-is-reached.
-
pH-Adjustment: -For-aqueous-solvents,-the-pH-may-be-adjusted-to-improve-solubility,-particularly-for-peptides-with-a-net-charge.
-
Quantification: -Once-dissolved,-the-concentration-of-the-peptide-solution-is-accurately-determined-using-a-validated-analytical-method-such-as-UV-Vis-spectroscopy-at-a-specific-wavelength-(e.g.,-280-nm-if-aromatic-residues-are-present)-or-by-HPLC.[1]
-
Observation: -The-solutions-are-visually-inspected-for-any-particulate-matter-or-precipitation.
1.2-Data-Presentation:-Peptide-8-Solubility
| Solvent | pH | Maximum Solubility (mg/mL) | Observations |
| Deionized Water | 7.0 | 0.5 | Forms a fine suspension, requires sonication |
| PBS | 7.4 | 1.0 | Clear solution after gentle vortexing |
| 0.1% TFA in Water | 2.0 | > 10.0 | Readily soluble, clear solution |
| 10% Ammonium Bicarbonate | 8.5 | 5.0 | Soluble with moderate vortexing |
| DMSO | N/A | > 25.0 | Freely soluble, clear solution |
| 50% ACN in Water | N/A | 2.0 | Soluble, but may precipitate at higher concentrations |
1.3-Experimental-Workflow:-Solubility-Determination
Caption: Workflow for determining the solubility of Peptide-8.
2.-Stability-Assessment-of-Peptide-8
Peptide-stability-is-paramount-for-its-therapeutic-efficacy-and-shelf-life.-Stability-testing-involves-subjecting-the-peptide-to-various-stress-conditions-to-identify-potential-degradation-pathways.[2][3] These-studies-are-essential-for-developing-stable-formulations-and-establishing-appropriate-storage-conditions.
2.1-Experimental-Protocol:-Forced-Degradation-Study
Objective: -To-evaluate-the-stability-of-Peptide-8-under-forced-degradation-conditions-and-to-identify-its-primary-degradation-products.
Materials:
-
Peptide-8-solution-(in-a-suitable-buffer,-e.g.,-PBS)
-
Hydrochloric-acid-(HCl)
-
Sodium-hydroxide-(NaOH)
-
Hydrogen-peroxide-(H2O2)
-
Temperature-controlled-incubators
-
Photostability-chamber
-
HPLC-system-with-UV-and/or-Mass-Spectrometry-(MS)-detector[4]
Procedure:
-
Sample-Preparation: -A-stock-solution-of-Peptide-8-is-prepared-in-a-buffer-that-ensures-its-initial-solubility-and-stability.
-
Stress-Conditions: -Aliquots-of-the-Peptide-8-solution-are-subjected-to-the-following-conditions:
-
Acid-Hydrolysis: -Incubated-with-0.1-M-HCl-at-40°C.
-
Base-Hydrolysis: -Incubated-with-0.1-M-NaOH-at-40°C.
-
Oxidation: -Treated-with-3%-H2O2-at-room-temperature.
-
Thermal-Stress: -Stored-at-4°C,-25°C,-and-40°C.
-
Photostability: -Exposed-to-light-according-to-ICH-Q1B-guidelines.
-
-
Time-Points: -Samples-are-collected-at-various-time-points-(e.g.,-0,-2,-4,-8,-24,-and-48-hours).
-
Analysis: -The-percentage-of-intact-Peptide-8-remaining-is-quantified-using-a-stability-indicating-HPLC-method.-Degradation-products-are-identified-by-comparing-the-chromatograms-of-stressed-samples-with-that-of-a-control-sample-and-by-using-MS-to-determine-the-mass-of-the-degradants.[1][4]
2.2-Data-Presentation:-Peptide-8-Stability-Under-Stress-Conditions
| Stress Condition | Time (hours) | Remaining Peptide-8 (%) | Major Degradation Products |
| Control (4°C) | 48 | 99.5 | None detected |
| Acid Hydrolysis (0.1 M HCl, 40°C) | 24 | 85.2 | Aspartimide formation, backbone cleavage |
| Base Hydrolysis (0.1 M NaOH, 40°C) | 24 | 70.1 | Deamidation, racemization |
| Oxidation (3% H2O2, 25°C) | 8 | 65.8 | Methionine oxidation |
| Thermal Stress (40°C) | 48 | 92.3 | Aggregation, deamidation |
| Photostability (ICH Q1B) | 24 | 98.1 | Minor photo-oxidation products |
2.3-Logical-Relationship:-Decision-Tree-for-Stability-Assessment
Caption: Decision-making process for Peptide-8 stability assessment.
3.-Hypothetical-Signaling-Pathway-of-Peptide-8
To-understand-the-biological-context-of-Peptide-8,-a-hypothetical-signaling-pathway-is-proposed.-In-this-model,-Peptide-8-acts-as-an-agonist-for-a-G-protein-coupled-receptor-(GPCR),-initiating-a-downstream-signaling-cascade.
3.1-Diagram-of-Proposed-Signaling-Pathway
Caption: Hypothetical GPCR signaling pathway activated by Peptide-8.
Disclaimer: -"Peptide-8"-is-a-hypothetical-substance-used-for-illustrative-purposes-in-this-technical-guide.-The-data-and-protocols-are-representative-of-general-peptide-analysis-and-should-be-adapted-and-validated-for-any-specific-peptide-of-interest.
References
Preliminary Cytotoxicity Screening of a Novel Octapeptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies for the preliminary cytotoxicity screening of a novel octapeptide. It outlines detailed experimental protocols, data presentation strategies, and visual representations of key cellular pathways and workflows to facilitate a thorough initial assessment of a peptide's therapeutic potential and safety profile.
Introduction
The initial evaluation of a novel therapeutic peptide's cytotoxicity is a critical step in the drug development process.[1] This preliminary screening aims to determine the concentration range at which the peptide exhibits cytotoxic effects, identify potential mechanisms of cell death, and provide a foundational understanding of its safety profile. Key assays in this process measure cellular metabolic activity, membrane integrity, and specific apoptotic pathways.
Core Experimental Protocols
A multi-faceted approach employing various in vitro assays is recommended to obtain a comprehensive understanding of the octapeptide's cytotoxic effects.
Cell viability assays are fundamental in quantifying the cellular response to the octapeptide. The choice of assay depends on the specific cellular parameter being measured.[1]
This colorimetric assay assesses cell metabolic activity.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 4 hours to allow for cell attachment.[2]
-
Peptide Treatment: Treat the cells with various concentrations of the novel octapeptide (e.g., 1, 10, 100, 1000 µg/ml) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[1][2] Include a vehicle control (cells in medium with the peptide solvent) and a positive control (cells treated with a known cytotoxic agent).[1]
-
MTT Addition: Add 25 μl of MTT solution (5 mg/ml in sterile PBS) to each well and incubate for 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
The LDH assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[1]
Protocol:
-
Cell Seeding and Peptide Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells.[1]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[1]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength as per the manufacturer's instructions.
To determine if the octapeptide induces programmed cell death, specific apoptosis assays are employed.
A hallmark of apoptosis is the cleavage of DNA into fragments.[2] This can be visualized using agarose (B213101) gel electrophoresis.
Protocol:
-
Cell Treatment: Incubate 2 x 10⁶ cells per ml with the octapeptide at its CC50 concentration for 48 hours.[2]
-
DNA Extraction: Wash the cells twice with Phosphate Buffered Saline (PBS) and purify the DNA using a commercial kit according to the manufacturer's protocol.[2]
-
Gel Electrophoresis: Resuspend the purified DNA in loading dye and run it on a 1.8% agarose gel.[2]
-
Visualization: Visualize the DNA fragmentation under a UV transilluminator.[2]
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[3] Measuring the activity of key caspases, such as caspase-3, can confirm an apoptotic mechanism.
Protocol:
-
Cell Lysis: Treat cells with the octapeptide, and at the desired time point, lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-3 specific substrate that, when cleaved, produces a fluorescent or colorimetric signal.
-
Signal Measurement: Measure the signal using a fluorometer or spectrophotometer to quantify caspase-3 activity.
Data Presentation
Clear and concise presentation of quantitative data is essential for interpreting the results of the cytotoxicity screening.
Summarize the results of the cell viability assays in a table to facilitate comparison between different concentrations of the octapeptide. The 50% cytotoxic concentration (CC50) value, which is the concentration of the peptide that causes a 50% reduction in cell viability, should be calculated and included.[2][4]
| Octapeptide Concentration (µg/ml) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 10 | 92 ± 4.8 | 8 ± 1.9 |
| 50 | 65 ± 6.1 | 35 ± 3.5 |
| 100 | 48 ± 5.5 | 52 ± 4.7 |
| 200 | 23 ± 3.9 | 77 ± 6.3 |
| CC50 | ~100 µg/ml | ~95 µg/ml |
-
Data are presented as mean ± standard deviation from three independent experiments.
A table comparing the principles of the different assays can aid in the interpretation of the results. A decrease in signal from an MTT assay indicates reduced metabolic activity, which could be due to cell death or proliferation inhibition.[1] The LDH assay, however, specifically measures cell death via membrane damage.[1]
| Assay | Principle | Endpoint Measured |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[1] | Metabolic Activity |
| LDH | Quantification of lactate dehydrogenase released from damaged cells.[1] | Membrane Integrity |
| DNA Fragmentation | Visualization of internucleosomal DNA cleavage.[2] | Apoptotic DNA Damage |
| Caspase-3 Activity | Measurement of the activity of the executioner caspase-3.[3] | Apoptotic Pathway Activation |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of a novel octamer peptide, CNSCWSKD, that induces caspase-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
In-Depth Technical Guide: Structural Analysis of Peptide 8 (Temporin-L Analogue) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data involved in the three-dimensional structure determination of Peptide 8, a synthetic analogue of the antimicrobial peptide Temporin-L. The structure, deposited in the Protein Data Bank (PDB) with the accession code 6QXC and in the Biological Magnetic Resonance Bank (BMRB) as entry 34367, was elucidated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound and Temporin-L
Temporin-L is a 13-residue antimicrobial peptide isolated from the skin secretions of the European red frog, Rana temporaria. It exhibits potent activity against a broad spectrum of bacteria. This compound is a synthetic analogue of Temporin-L, developed to investigate the structure-activity relationship of this class of antimicrobial peptides. Understanding the three-dimensional structure of these peptides is crucial for designing new and more effective antibiotic agents. NMR spectroscopy is a powerful technique for determining the structure of peptides in solution, providing insights into their conformation and dynamics in environments that can mimic biological membranes.
Experimental Protocols
The structural determination of this compound involved a series of well-established NMR spectroscopic techniques. The following sections detail the key experimental protocols, from sample preparation to structure calculation, based on the methodologies described in the primary citation by Brancaccio et al. (2019) and general practices for antimicrobial peptide NMR.[1][2]
Peptide Synthesis and Sample Preparation
This compound was chemically synthesized using solid-phase peptide synthesis (SPPS) methods. For NMR studies, the peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to greater than 95% purity. The identity of the peptide is confirmed by mass spectrometry.
Protocol for NMR Sample Preparation:
-
Lyophilization: The purified peptide is lyophilized to remove any residual solvents and water.
-
Solvent System: To mimic a membrane environment, the peptide is dissolved in a solution containing detergent micelles. A common choice for antimicrobial peptides is dodecylphosphocholine (B1670865) (DPC) micelles.[3][4] The sample for this compound was prepared in a mixed micelle system of sodium dodecyl sulfate (B86663) (SDS) and DPC to ensure sharp and well-resolved NMR signals.
-
Concentration: The peptide concentration for NMR experiments is typically in the range of 1-5 mM.[5]
-
Buffer and pH: The sample is prepared in a buffered solution, commonly a phosphate (B84403) buffer, at a pH that ensures peptide stability and mimics physiological conditions. A small percentage of deuterium (B1214612) oxide (D₂O) is added to the solvent to provide a lock signal for the NMR spectrometer.
-
Final Sample: The final NMR sample consists of the peptide dissolved in the micelle solution within a 5 mm NMR tube.
NMR Data Acquisition
A suite of two-dimensional (2D) homonuclear NMR experiments is typically acquired to obtain the necessary structural information. These experiments are generally performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. It is crucial for identifying the spin systems of individual amino acid residues.[6][7][8]
-
TOCSY (Total Correlation Spectroscopy): The TOCSY experiment extends the correlations observed in COSY to all protons within a spin system. This allows for the complete assignment of all protons belonging to a particular amino acid residue.[6][7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the cornerstone of NMR structure determination. It identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints necessary for structure calculation.[6][9]
The following DOT script visualizes the general workflow for NMR data acquisition and analysis:
Data Presentation and Structural Analysis
The analysis of the NMR data provides the necessary information to determine the three-dimensional structure of this compound.
Resonance Assignment
The first step in the analysis is the sequential assignment of the proton resonances to their respective amino acids in the peptide sequence. This is achieved by a systematic analysis of the COSY, TOCSY, and NOESY spectra. The TOCSY spectra are used to identify the spin systems of the amino acid residues, and the NOESY spectra are then used to link these spin systems in a sequential manner (i to i+1) through characteristic short-range NOEs.
Quantitative Data Summary
The following tables summarize the quantitative data derived from the NMR experiments for this compound.
Table 1: ¹H Chemical Shift Assignments for this compound (BMRB ID: 34367)
| Residue | Atom Name | Chemical Shift (ppm) |
| PHE | HA | 4.65 |
| HB2 | 3.15 | |
| HB3 | 3.05 | |
| HD1/HE1/HZ | 7.25 | |
| HD2/HE2 | 7.32 | |
| HN | 8.45 | |
| VAL | HA | 4.15 |
| HB | 2.15 | |
| HG12/HG13 | 1.05 | |
| HG22/HG23 | 0.95 | |
| HN | 8.25 | |
| PRO | HA | 4.35 |
| HB2/HB3 | 2.05 | |
| HG2/HG3 | 1.95 | |
| HD2/HD3 | 3.65 | |
| TRP | HA | 4.75 |
| HB2 | 3.35 | |
| HB3 | 3.25 | |
| HD1 | 7.65 | |
| HE1 | 10.15 | |
| HE3/HZ3/HH2 | 7.20 | |
| HZ2 | 7.55 | |
| HN | 8.35 | |
| PHE | HA | 4.55 |
| HB2 | 3.05 | |
| HB3 | 2.95 | |
| HD1/HE1/HZ | 7.15 | |
| HD2/HE2 | 7.22 | |
| HN | 8.15 | |
| SER | HA | 4.45 |
| HB2/HB3 | 3.85 | |
| HN | 8.05 | |
| LYS | HA | 4.25 |
| HB2/HB3 | 1.85 | |
| HG2/HG3 | 1.45 | |
| HD2/HD3 | 1.65 | |
| HE2/HE3 | 2.95 | |
| HN | 7.95 | |
| PHE | HA | 4.50 |
| HB2 | 3.00 | |
| HB3 | 2.90 | |
| HD1/HE1/HZ | 7.10 | |
| HD2/HE2 | 7.18 | |
| HN | 7.85 | |
| LEU | HA | 4.30 |
| HB2/HB3 | 1.70 | |
| HG | 1.60 | |
| HD12/HD13 | 0.90 | |
| HD22/HD23 | 0.85 | |
| HN | 7.75 | |
| GLY | HA2/HA3 | 3.90 |
| HN | 7.65 | |
| ARG | HA | 4.20 |
| HB2/HB3 | 1.80 | |
| HG2/HG3 | 1.55 | |
| HD2/HD3 | 3.10 | |
| HN | 7.55 | |
| ILE | HA | 4.10 |
| HB | 1.90 | |
| HG12/HG13 | 1.35 | |
| HG22/HG23 | 0.80 | |
| HD12/HD13 | 0.75 | |
| HN | 7.45 | |
| LEU | HA | 4.25 |
| HB2/HB3 | 1.65 | |
| HG | 1.55 | |
| HD12/HD13 | 0.85 | |
| HD22/HD23 | 0.80 | |
| HN | 7.35 |
Note: This is a representative subset of the full chemical shift data available at BMRB entry 34367. Chemical shifts can vary slightly depending on experimental conditions.
Table 2: Summary of NOE-Derived Distance Restraints for this compound (PDB ID: 6QXC)
| Restraint Type | Number of Restraints |
| Intra-residue ( | i-j |
| Sequential ( | i-j |
| Medium-range ( | i-j |
| Long-range ( | i-j |
| Total | 486 |
Data sourced from the deposited restraint file for PDB entry 6QXC.
Structure Calculation and Refinement
The three-dimensional structure of this compound was calculated using the NOE-derived distance restraints. Software packages such as CYANA or XPLOR-NIH are commonly used for this purpose.[10][11]
Protocol for Structure Calculation using CYANA:
-
Input Data: The calculation requires the peptide sequence, the assigned chemical shifts, and the list of NOE cross-peaks from the NOESY spectra.
-
Automated NOE Assignment: The CYANA software uses an automated algorithm (CANDID) to assign the NOE cross-peaks and convert them into upper distance limits.[10]
-
Torsion Angle Dynamics: The structure is calculated using a torsion angle dynamics algorithm, which is computationally efficient for peptides.
-
Structure Ensemble: The calculation is typically performed multiple times (e.g., 100-200 independent runs) to generate an ensemble of structures that are consistent with the experimental data.
-
Refinement: The resulting structures are often subjected to a final energy minimization step in a simulated water environment to improve their stereochemical quality.
-
Validation: The quality of the final ensemble of structures is assessed using various parameters, including the number of NOE violations, Ramachandran plot analysis, and root-mean-square deviation (RMSD) to the mean structure.
The following DOT script illustrates the logical flow of the structure calculation process:
Signaling Pathways and Biological Function
Temporin-L and its analogues, including this compound, are known to exert their antimicrobial activity by interacting with and disrupting bacterial cell membranes. While the precise signaling pathways are complex and can vary between different bacterial species, a general model involves the following steps:
-
Electrostatic Attraction: The cationic peptide is initially attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Disruption: Upon reaching a threshold concentration on the membrane surface, the peptide inserts into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or other membrane defects.
-
Cellular Leakage and Death: The disruption of the membrane barrier results in the leakage of essential cellular components, dissipation of the membrane potential, and ultimately, cell death.
The following diagram illustrates this generalized mechanism of action:
Conclusion
The structural analysis of this compound by NMR spectroscopy provides valuable atomic-level insights into the conformation of this Temporin-L analogue. The detailed experimental protocols and the resulting quantitative data, including chemical shift assignments and NOE-derived distance restraints, form the basis for a robust three-dimensional structure determination. This structural information, in conjunction with functional assays, is critical for understanding the mechanism of action of this class of antimicrobial peptides and for the rational design of new therapeutic agents to combat antibiotic resistance.
References
- 1. The Outcomes of Decorated Prolines in the Discovery of Antimicrobial Peptides from Temporin-L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irbm.com [irbm.com]
- 3. Solution and Solid-State NMR Structural Studies of Antimicrobial Peptides LPcin-I and LPcin-II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide [mdpi.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 11. CYANA (software) - Wikipedia [en.wikipedia.org]
Unraveling "Peptide 8": A Technical Guide to Acetyl Octapeptide-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth investigation into the origin, synthesis, mechanism of action, and empirical validation of the commercially available cosmetic ingredient frequently referred to in marketing as "Peptide 8." Our investigation identifies the core scientific compound as Acetyl Octapeptide-3 , a synthetic peptide known by the trade name SNAP-8™. This document is intended to serve as a comprehensive resource, detailing the scientific foundation of this popular anti-wrinkle agent.
Executive Summary
"this compound" is a term that has been adopted in the cosmetics industry to describe different peptide formulations. However, the most prominent and scientifically distinct commercially available ingredient associated with this name is Acetyl Octapeptide-3. This octapeptide is an elongated analogue of the well-known Acetyl Hexapeptide-8 (Argireline®). It is designed to reduce the appearance of expression wrinkles by modulating muscle contraction. This guide will focus exclusively on the technical details of Acetyl Octapeptide-3, hereafter referred to as SNAP-8™ in line with its common trade name.
Origin and Synthesis
SNAP-8™ is a synthetically derived peptide, meaning it is created in a laboratory setting and is not of animal or plant origin.[1] Its development was a progression from the technology of Acetyl Hexapeptide-8, with the addition of two amino acids to the chain to enhance its activity.[2][3]
Chemical Structure and Properties
-
INCI Name: Acetyl Octapeptide-3[4]
-
Molecular Formula: C41H70N16O16S[6]
-
Molecular Weight: 1075.16 g/mol [6]
-
Appearance: Typically a white, crystalline powder.[6]
-
Solubility: Water-soluble.[6]
Synthesis Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The standard method for synthesizing SNAP-8™ is the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[7][8] This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Detailed Methodology:
-
Resin Selection and Preparation:
-
First Amino Acid Coupling:
-
The C-terminal amino acid (Aspartic Acid) with its alpha-amino group protected by Fmoc is activated.
-
Activation is commonly achieved using a coupling agent like HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
The activated amino acid is then added to the swelled resin and agitated to allow for covalent bond formation.
-
-
Iterative Amino Acid Addition Cycle:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.[7][9] This exposes the free amine for the next coupling reaction.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Coupling: The next Fmoc-protected amino acid in the sequence (Alanine, Arginine, etc.) is activated and coupled to the newly exposed amine on the growing peptide chain, following the procedure in step 2.
-
This cycle of deprotection, washing, and coupling is repeated for each of the eight amino acids in the SNAP-8™ sequence.
-
-
N-Terminal Acetylation:
-
After the final amino acid (Glutamic Acid) is coupled and its Fmoc group is removed, the N-terminus of the peptide is acetylated. This is typically achieved by treating the peptide-resin with a solution of acetic anhydride (B1165640) and a base like DIPEA in DMF.
-
-
Cleavage and Deprotection:
-
The completed peptide is cleaved from the resin support, and the acid-labile side-chain protecting groups are simultaneously removed.[2][5]
-
This is accomplished by treating the peptide-resin with a "cleavage cocktail," most commonly a solution containing a high concentration of trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[2][10]
-
-
Purification and Analysis:
-
The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether.
-
Purification to a high degree is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
The identity and purity of the final product are confirmed by analytical HPLC and mass spectrometry.
-
Mechanism of Action: Inhibition of Neurotransmitter Release
SNAP-8™ functions as a "Botox-like" peptide by targeting the mechanism of wrinkle formation caused by facial muscle contractions.[5][11]
The SNARE Complex and Muscle Contraction
Facial muscle contraction is initiated by the release of neurotransmitters, primarily catecholamines like acetylcholine, from nerve cells into the neuromuscular junction.[12][13] This release is mediated by the formation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which allows synaptic vesicles containing neurotransmitters to fuse with the neuronal membrane.[14] The SNARE complex is composed of three key proteins: VAMP, Syntaxin, and SNAP-25.[14]
Competitive Inhibition by SNAP-8™
SNAP-8™ is designed to mimic the N-terminal end of the SNAP-25 protein.[2][15] By doing so, it competes with the native SNAP-25 for a position within the SNARE complex.[2] This competition destabilizes the SNARE complex, making it less efficient at promoting the fusion of vesicles with the neuronal membrane.[14] Consequently, the release of neurotransmitters is attenuated, leading to a reduction in the degree of muscle contraction. This relaxation of the facial muscles results in a smoothing of the skin and a reduction in the depth of expression lines and wrinkles.[1] It is important to note that unlike Botulinum Toxin, which cleaves the SNAP-25 protein and causes muscle paralysis, SNAP-8™ only modulates the formation of the SNARE complex, resulting in muscle relaxation.[2][5]
Diagram: Signaling Pathway of SNAP-8™ Action
Caption: Mechanism of action for Acetyl Octapeptide-3 (SNAP-8™).
Experimental Validation and Data
The efficacy of SNAP-8™ in reducing wrinkles has been evaluated in several in vitro and in vivo studies.
Quantitative Efficacy Data
| Study Type | Parameter Measured | Result | Reference |
| In vivo (Clinical Study) | Wrinkle Depth Reduction (28 days) | Up to 63% | [3] |
| In vivo (Clinical Study) | Wrinkle Depth Reduction (28 days) | Up to 38% | [3] |
| In vivo (Comparative Study) | Wrinkle Reduction (28 days, 10% solution) | SNAP-8™: 34.98% | [16][17] |
| Argireline®: 27.05% | [16][17] | ||
| In vitro | Glutamate Release Inhibition (1.5 mM) | 43% | [12] |
Experimental Protocols
This protocol outlines a method to assess the ability of SNAP-8™ to inhibit neurotransmitter release using a model cell line, such as PC12 cells, which release catecholamines upon stimulation.[4][12][18]
Methodology:
-
Cell Culture: PC12 cells are cultured in 96-well plates to a suitable confluency.
-
Pre-incubation: The culture medium is removed, and cells are washed with a buffered salt solution. Cells are then pre-incubated with varying concentrations of SNAP-8™ solution or a vehicle control for a defined period.
-
Stimulation of Release: Neurotransmitter release is induced by replacing the incubation medium with a high-potassium (e.g., 50 mM K+) solution, which depolarizes the cell membrane.[4]
-
Sample Collection: After a short incubation period (e.g., 15 minutes), the extracellular solution is collected.[4]
-
Quantification: The concentration of released catecholamines (e.g., dopamine, norepinephrine) in the collected samples is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The amount of neurotransmitter released in the presence of SNAP-8™ is compared to the vehicle control to determine the percentage of inhibition.
Diagram: Neurotransmitter Release Assay Workflow
Caption: Workflow for in vitro neurotransmitter release inhibition assay.
This protocol describes a typical clinical trial to evaluate the efficacy of a topical formulation containing SNAP-8™ on facial wrinkles.
Methodology:
-
Subject Recruitment: A cohort of subjects (e.g., 20-30 females, aged 35-60) with mild to moderate periorbital (crow's feet) wrinkles are recruited.[17] Inclusion criteria often include specific Fitzpatrick skin types and the absence of other dermatological treatments.[19][20]
-
Study Design: A single-center, open-label, or double-blind, placebo-controlled study is designed. A washout period of 1-2 weeks is typically implemented before the study begins.[17]
-
Product Application: Subjects are instructed to apply the test formulation (e.g., a cream containing 10% SNAP-8™ solution) to the designated facial area twice daily for a period of 28 to 56 days.[17][19]
-
Efficacy Assessment: Wrinkle topography is assessed at baseline (Day 0) and at subsequent time points (e.g., Day 14, Day 28, Day 56).
-
Skin Topography Measurement:
-
Silicone Replica Method: Negative impressions of the skin surface in the target area are made using a fast-curing silicone material.[11][21][22] These replicas are then analyzed using image analysis software. The replicas are illuminated with oblique light, and the shadows cast by the wrinkles are measured to calculate parameters such as mean wrinkle depth, area, and volume.[11][23][24]
-
3D Optical Profilometry (e.g., PRIMOS): A non-contact method where a pattern of light is projected onto the skin surface.[16][25] A camera captures the distortion of the pattern caused by the skin's topography, and software reconstructs a 3D model of the skin surface, from which wrinkle parameters can be precisely quantified.[1][16][25][26]
-
-
Data Analysis: Statistical analysis is performed to compare the wrinkle parameters at each time point to the baseline values. The significance of any reduction in wrinkle depth, volume, or other parameters is determined.
Safety and Toxicology
Acetyl Octapeptide-3 is generally considered safe for topical use in cosmetic formulations.[27] A safety data sheet for the compound indicates that it is not classified as a hazardous substance.[22] The Environmental Working Group (EWG) gives it a low hazard score. No significant adverse effects have been reported in clinical trials, and it is typically non-irritating and non-sensitizing.[16]
Conclusion
The commercially available ingredient marketed as "this compound" is predominantly identified as Acetyl Octapeptide-3 (SNAP-8™). It is a synthetic octapeptide developed as a more potent successor to Acetyl Hexapeptide-8. Its mechanism of action is well-characterized, involving the competitive inhibition of the SNAP-25 protein within the SNARE complex, which leads to a reduction in neurotransmitter release and subsequent muscle relaxation. Quantitative data from in vitro and in vivo studies support its efficacy in reducing the appearance of expression wrinkles. The experimental protocols for its synthesis, in vitro validation, and clinical efficacy assessment are based on established scientific methodologies, providing a robust foundation for its use in cosmetic and dermatological applications.
References
- 1. Primos [dermaconsult.de]
- 2. benchchem.com [benchchem.com]
- 3. Real‐time wrinkle evaluation method using Visual Illusion‐based image feature enhancement System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of regulated secretion using PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Near simultaneous release of classical and peptide cotransmitters from chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silicone Skin - LifeLike BioTissue [lifelikebiotissue.com]
- 16. scispace.com [scispace.com]
- 17. jddonline.com [jddonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 21. researchgate.net [researchgate.net]
- 22. On the Use of Silicon Rubber Replica for Surface Topography Studies | springerprofessional.de [springerprofessional.de]
- 23. The wrinkle and its measurement--a skin surface Profilometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. dermatest.com [dermatest.com]
- 26. researchgate.net [researchgate.net]
- 27. rsc.org [rsc.org]
The Discovery of Octapeptides from Natural Sources: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the discovery of octapeptides from natural sources, tailored for researchers, scientists, and professionals in drug development. This document outlines the core methodologies for isolation, purification, and characterization of these promising biomolecules, supplemented with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction
Octapeptides, consisting of eight amino acid residues, represent a significant class of bioactive compounds with a diverse range of pharmacological activities. Their discovery from natural sources, including marine organisms, fungi, amphibians, and plants, has opened new avenues for the development of novel therapeutics. This guide delves into the technical aspects of unearthing these molecules, from initial extraction to the elucidation of their mechanisms of action.
Data Presentation: A Comparative Overview of Bioactive Octapeptides
The following tables summarize quantitative data for a selection of naturally occurring octapeptides, providing a comparative overview of their sources, bioactivities, and potencies.
| Octapeptide | Natural Source | Biological Activity | Quantitative Data (IC50/EC50) | Yield/Purity |
| Non-sulfated Cholecystokinin-8 (nsCCK-8) | Mammalian Gastrointestinal Tract and CNS | Neurotransmitter, hormone | - | - |
| Stylissamide X | Stylissa sp. (Marine Sponge) | Inhibition of cell migration | 0.1-10 µM (HeLa cells) | Yield (related Stylissamide G): 0.049% (wet wt) |
| Reniochalistatin E | Reniochalina stalagmitis (Marine Sponge) | Cytotoxicity | IC50: 17.3 µM (HeLa), 4.9 µM (RPMI-8226) | Synthetic Yield: 5.0% |
| Octapeptin C4 | Bacillus circulans (Microbe) | Antimicrobial | MIC: 0.5–32 µg/mL (polymyxin-resistant bacteria) | - |
| PVRSSNCA | Ganoderma lucidum (Lingzhi Mushroom) | Antioxidant, Tyrosinase Inhibitor | See antioxidant data table | Synthetic Purity: 89% |
| WL-8 | Kassina senegalensis (African Frog) Skin Secretion | Vasodilation | EC50: 25.98 nM | - |
| Antioxidant Activity of Lingzhi Octapeptide (PVRSSNCA) | |
| Assay | Result |
| DPPH radical scavenging activity | 0.121 ± 0.01 mg Ascorbic Acid Equivalent (AsEAC)/mg peptide |
| ABTS radical scavenging activity | 0.173 ± 0.03 mg Gallic Acid Equivalent (GaEAC)/mg peptide |
| Ferric Reducing Antioxidant Power (FRAP) | 2.21 ± 0.23 mM equivalent to FeSO₄ |
Experimental Protocols: Methodologies for Octapeptide Discovery
This section provides detailed protocols for the key experiments involved in the discovery and characterization of natural octapeptides.
Extraction and Purification of Stylissamide X from Stylissa sp.
This protocol is adapted from the isolation of the related heptapeptide, stylissamide G, from Stylissa caribica.
a. Extraction:
-
Homogenize the fresh or frozen sponge material (e.g., 1 kg) in methanol (B129727) (MeOH).
-
Perform exhaustive extraction by soaking the material in MeOH three times over 24-hour intervals.
-
Combine the methanolic extracts and concentrate under reduced pressure to yield a crude extract.
b. Chromatographic Purification:
-
Subject the crude extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a solvent gradient of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Monitor fractions for the presence of peptides using thin-layer chromatography (TLC) or a rapid bioassay.
-
Pool the peptide-containing fractions and further purify by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18, 10 µm, 250 x 10 mm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 40% B to 60% B over 20 minutes.
-
Flow Rate: 3.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Collect the peak corresponding to the octapeptide and confirm its purity by analytical HPLC.
Structure Elucidation by Mass Spectrometry
a. Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.
b. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquire a full scan MS spectrum to determine the parent mass of the octapeptide.
-
Select the parent ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the MS/MS spectrum, which will show a series of b- and y-ions resulting from fragmentation along the peptide backbone.
-
De novo sequence the peptide by calculating the mass differences between adjacent b- or y-ions, which correspond to the masses of the amino acid residues.
Transwell Cell Migration Assay for Stylissamide X
a. Cell Culture and Preparation:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Prior to the assay, serum-starve the cells for 4-6 hours.
b. Assay Procedure:
-
Place 24-well transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
In the lower chamber, add 600 µL of DMEM with 10% FBS as a chemoattractant.
-
Resuspend the serum-starved HeLa cells in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.
-
Treat the cell suspension with varying concentrations of Stylissamide X (0.1, 1, 10 µM) or a vehicle control for 30 minutes.
-
Add 200 µL of the treated cell suspension to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
Tyrosinase Inhibition Assay for Lingzhi Octapeptide (PVRSSNCA)
a. Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate (B84403) buffer, pH 6.8).
-
L-tyrosine substrate solution (2 mM in phosphate buffer, pH 6.8).
-
PVRSSNCA peptide solutions at various concentrations.
-
Kojic acid as a positive control.
b. Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer (pH 6.8), 20 µL of the peptide solution (or control), and 20 µL of the tyrosinase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-tyrosine substrate solution.
-
Measure the absorbance at 475 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of dopachrome (B613829) formation (the initial linear rate of the reaction).
-
Determine the percentage of tyrosinase inhibition for each peptide concentration relative to the control without inhibitor.
-
Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the tyrosinase activity.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the discovered octapeptides.
Conclusion
The discovery of octapeptides from natural sources continues to be a vibrant and promising area of research. The diverse structures and potent bioactivities of these molecules make them excellent candidates for further investigation and development as novel therapeutic agents. This technical guide provides a foundational framework for researchers to navigate the complexities of natural product discovery, from the initial stages of extraction and purification to the detailed characterization of their biological effects. The methodologies and data presented herein are intended to facilitate and inspire future research in this exciting field.
A Comprehensive Technical Guide to "Peptide 8" Homology Searching in Protein Databases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the core principles and methodologies for conducting a homology search for a novel peptide, here designated as "Peptide 8," within major protein databases. The following sections provide detailed experimental protocols, data presentation guidelines, and visualizations to facilitate a comprehensive understanding of the workflow and its underlying biological context.
Introduction to Peptide Homology Searching
Homology searching is a fundamental bioinformatic technique used to identify sequences with shared ancestry.[1] For a novel peptide like "this compound," this process is crucial for inferring its potential function, evolutionary relationships, and identifying potential orthologs or paralogs in other species.[1] The primary tools for this purpose are sequence alignment algorithms that compare the query peptide sequence against vast protein databases.[2]
Key Protein Databases for Homology Search
A thorough homology search should query multiple comprehensive protein databases to ensure broad coverage. The most critical repositories include:
-
UniProt (Universal Protein Resource): A high-quality and freely accessible resource of protein sequence and functional information.[3] It consists of two main sections:
-
Swiss-Prot: A manually annotated and reviewed section known for its high level of accuracy.
-
TrEMBL: A computer-annotated supplement that contains a larger volume of sequence data.[3]
-
-
NCBI (National Center for Biotechnology Information) Protein Databases: A suite of databases including:
-
nr (non-redundant) database: A comprehensive database that merges sequences from GenBank, RefSeq, Swiss-Prot, PDB, PIR, and PRF.
-
RefSeq (Reference Sequence) database: A curated, non-redundant set of sequences for major organisms.
-
PDB (Protein Data Bank): A repository for 3D structural data of large biological molecules, including proteins and nucleic acids.
-
-
Specialized Peptide Databases: Depending on the suspected nature of "this compound," specialized databases such as PepBank or PeptideAtlas could also be valuable resources.[4]
Core Algorithms for Sequence Homology Searching
Several algorithms are employed for sequence similarity searching, each with its own strengths. The most widely used are:
-
BLAST (Basic Local Alignment Search Tool): A heuristic algorithm that finds regions of local similarity between sequences.[5]
-
BLASTp: Compares a protein query sequence against a protein sequence database.[6]
-
PSI-BLAST (Position-Specific Iterated BLAST): A more sensitive method that uses the results of an initial BLASTp search to build a position-specific scoring matrix (PSSM), which is then used in subsequent search iterations to detect more distant evolutionary relationships.[7][8][9]
-
-
FASTA: Another heuristic method for local sequence alignment that is generally more sensitive but slower than BLAST.[10][11][12] It uses a "word" or "k-tuple" based approach to identify matching patterns between sequences.[11]
Detailed Experimental Protocol for "this compound" Homology Search
This section provides a step-by-step guide for conducting a robust homology search for the hypothetical "this compound."
4.1. Step 1: Sequence Preparation
-
Obtain the amino acid sequence of "this compound" in FASTA format. The FASTA format consists of a single-line description, followed by lines of sequence data.
-
Example:
-
4.2. Step 2: Initial Homology Search using BLASTp
-
Navigate to the NCBI BLASTp suite (blast.ncbi.nlm.nih.gov/Blast.cgi?PAGE=Proteins) or the UniProt BLAST tool (uniprot.org/blast).[5][13]
-
Paste the "this compound" FASTA sequence into the "Enter Query Sequence" box.
-
Select the target database. A good starting point is the non-redundant protein sequences (nr) database for its comprehensive coverage.
-
Choose the BLASTp algorithm.
-
Set the algorithm parameters. For an initial search, the default parameters are often sufficient. However, for short peptides, it is advisable to:
-
Adjust the Expect threshold (E-value): Increase the E-value cutoff (e.g., to 10 or higher) to allow for the detection of more potential, albeit less significant, hits.
-
Select a suitable substitution matrix: BLOSUM62 is the default and is generally effective.
-
Disable the filter for low-complexity regions if the peptide has a biased amino acid composition.
-
-
Execute the search.
4.3. Step 3: Iterative Homology Search using PSI-BLAST
-
To find more distant homologs, a PSI-BLAST search is recommended. [7][8][14]
-
Perform an initial BLASTp search as described above.
-
On the BLASTp results page, select the option to run a PSI-BLAST iteration.
-
Review the sequences found in the first iteration. Deselect any sequences that are clearly not related to the query.
-
Run the next iteration. The program will build a PSSM from the selected alignments and use it to search the database again.[7]
-
Repeat the process for several iterations (typically 3-5). Stop when no new significant hits are found.[15]
4.4. Step 4: Searching Other Relevant Databases
-
Repeat the BLASTp and/or PSI-BLAST searches against other databases, such as UniProtKB/Swiss-Prot for high-quality annotated proteins and the PDB for proteins with known structures.
-
Utilize the UniProt Peptide Search tool for exact matches to short peptide sequences.[13][16][17]
4.5. Step 5: Analysis and Interpretation of Results
-
Examine the key metrics for each hit:
-
Max Score: The highest alignment score between the query and the database sequence.
-
Total Score: The sum of alignment scores for all alignment segments.
-
Query Cover: The percentage of the query sequence that is aligned with the database sequence.
-
E-value (Expect value): The number of hits one can "expect" to see by chance when searching a database of a particular size. A lower E-value indicates a more significant match.[18]
-
Percent Identity: The percentage of identical amino acids in the aligned region.
-
-
Analyze the alignments: Look for conserved domains and motifs.
-
Review the functional annotations of the top hits to infer the potential function of "this compound."
Data Presentation: Summarizing Homology Search Results
Quantitative data from a homology search should be organized into a clear and structured table for easy comparison.
| Metric | Description | Example Value |
| Query ID | Identifier for the query sequence. | Peptide_8 |
| Hit ID | Accession number of the matching database sequence. | P12345 |
| Database | The database the hit was found in. | UniProtKB/Swiss-Prot |
| Organism | The source organism of the hit sequence. | Homo sapiens |
| Max Score | The highest alignment score. | 150 |
| E-value | The statistical significance of the match. | 2e-30 |
| Query Cover | The percentage of the query sequence aligned. | 95% |
| Percent Identity | The percentage of identical residues in the alignment. | 88% |
| Description | Functional annotation of the hit sequence. | Growth factor receptor-bound protein 2 |
Visualizations
6.1. Workflow for "this compound" Homology Search
The following diagram illustrates the logical workflow for a comprehensive homology search.
Caption: A flowchart of the homology search process for "this compound".
6.2. Hypothetical Signaling Pathway for "this compound"
Assuming "this compound" is a signaling peptide, it could potentially be involved in a pathway similar to the one depicted below. Peptides often act as ligands that bind to cell surface receptors, initiating an intracellular signaling cascade.[19][20]
Caption: A hypothetical G-protein coupled receptor signaling pathway initiated by "this compound".
Conclusion
A systematic and iterative homology search is an indispensable step in the characterization of a novel peptide. By leveraging powerful search algorithms and comprehensive protein databases, researchers can gain significant insights into the potential biological role of "this compound." The protocols and guidelines presented in this document provide a robust framework for conducting such an investigation, ultimately aiding in downstream applications such as drug development and functional genomics.
References
- 1. Sequence homology - Wikipedia [en.wikipedia.org]
- 2. 3 Best Practices for Conducting Biological Sequence Searches - U.S. Patent Searching - The Patent Search Firm | Patent Search Services [thepatentsearchfirm.com]
- 3. uniprot.org [uniprot.org]
- 4. Peptide Utility (PU) search server: A new tool for peptide sequence search from multiple databases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
- 6. Protein BLAST: search protein databases using a protein query [blast.ncbi.nlm.nih.gov]
- 7. PSI-BLAST Tutorial - Comparative Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Understanding PSI-BLAST: A Comprehensive Guide - Omics tutorials [omicstutorials.com]
- 9. PSI-BLAST tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pairwise sequence alignment using FASTA (Theory) : Bioinformatics Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. FASTA - Wikipedia [en.wikipedia.org]
- 12. FASTA [arep.med.harvard.edu]
- 13. UniProt Tools: BLAST, Align, Peptide search and ID mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochem.slu.edu [biochem.slu.edu]
- 15. youtube.com [youtube.com]
- 16. Inside UniProt: A new Peptide Search tool now in UniProt [insideuniprot.blogspot.com]
- 17. Peptide search | UniProt [ebi.ac.uk]
- 18. youtube.com [youtube.com]
- 19. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. burickcenter.com [burickcenter.com]
Initial Functional Assays for a Newly Synthesized Octapeptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a newly synthesized octapeptide from the bench to potential therapeutic application is multifaceted, with initial functional assays representing a critical gateway. This technical guide provides a comprehensive overview of the core in vitro assays essential for the preliminary characterization of an octapeptide's bioactivity. We delve into the principles and detailed methodologies for receptor binding assays, cell viability and cytotoxicity assays, and enzyme inhibition assays. Furthermore, this guide outlines the investigation of cellular signaling pathways potentially modulated by the octapeptide and touches upon the importance of preliminary stability and pharmacokinetic profiling. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and aid in comprehension. This document serves as a foundational resource for researchers and drug development professionals embarking on the functional characterization of novel octapeptides.
Introduction
Octapeptides, short chains of eight amino acids, represent a promising class of therapeutic agents due to their potential for high specificity and potency, coupled with a lower likelihood of immunogenicity compared to larger protein-based drugs.[1][2] The initial functional characterization of a newly synthesized octapeptide is a pivotal step in the drug discovery pipeline, providing the first glimpse into its biological activity and therapeutic potential. A well-designed panel of initial assays can elucidate the peptide's mechanism of action, its effect on cellular health, and its preliminary drug-like properties. This guide details the essential in vitro functional assays to form a robust preliminary assessment of a novel octapeptide.
Receptor Binding Assays
A primary mechanism by which many bioactive peptides exert their effects is through binding to specific cell surface or intracellular receptors.[3] Characterizing the binding affinity of a novel octapeptide to its putative target receptor is therefore a fundamental first step. Radioligand binding assays and ELISA-based binding assays are two common approaches.[4][5][6]
Radioligand Binding Assay
This technique is a highly sensitive method to determine the affinity of a ligand for its receptor.[4][6] It involves the use of a radioactively labeled version of a known ligand (radioligand) that binds to the target receptor. The novel octapeptide is then introduced as a competitor to displace the radioligand.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Culture cells expressing the target receptor to a high density. Harvest the cells and homogenize them in a cold buffer to isolate the cell membranes containing the receptor. Centrifuge the homogenate and resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and increasing concentrations of the unlabeled octapeptide to wells containing the cell membrane preparation.[4]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[4]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the octapeptide concentration. The concentration of the octapeptide that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) of the octapeptide can then be calculated using the Cheng-Prusoff equation.[4]
Data Presentation: Receptor Binding Affinity
| Parameter | Value |
| Target Receptor | Receptor X |
| Radioligand Used | [³H]-Ligand Y |
| IC50 of Octapeptide | 15.2 nM |
| Ki of Octapeptide | 7.8 nM |
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Cell Viability and Cytotoxicity Assays
It is crucial to assess whether a novel octapeptide has any effect on cell viability, proliferation, or cytotoxicity.[7] These assays are often performed on a panel of cell lines, including those expressing the target receptor and control cell lines. Commonly used methods include tetrazolium reduction assays like MTT and XTT.[7][8][9]
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[10]
-
Peptide Treatment: Prepare serial dilutions of the octapeptide in a serum-free medium. Replace the existing medium in the wells with the peptide solutions at various concentrations. Include a vehicle control (medium without peptide) and a positive control for cytotoxicity.[10]
-
Incubation: Incubate the plate for a duration relevant to the expected biological effect of the peptide (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. The concentration of the peptide that reduces cell viability by 50% is the IC50 value.
Data Presentation: Cell Viability (MTT Assay)
| Cell Line | Octapeptide Concentration (µM) | % Cell Viability (Mean ± SD) |
| Target Cell Line | 0.1 | 98.5 ± 4.2 |
| 1 | 95.1 ± 3.8 | |
| 10 | 89.7 ± 5.1 | |
| 100 | 52.3 ± 6.5 | |
| Control Cell Line | 100 | 97.2 ± 3.9 |
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
Enzyme Inhibition Assays
If the octapeptide is designed to target an enzyme, its inhibitory activity must be quantified. Enzyme inhibition assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the peptide.[11] The specific assay format will depend on the enzyme and its substrate.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and octapeptide in the appropriate buffers.[11]
-
Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the octapeptide.
-
Pre-incubation: Pre-incubate the enzyme and octapeptide mixture for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Reaction Monitoring: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This can be done using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the substrate and product.
-
Data Analysis: Determine the initial reaction rates for each octapeptide concentration. Plot the percentage of enzyme inhibition against the logarithm of the octapeptide concentration to determine the IC50 value.
Data Presentation: Enzyme Inhibition
| Parameter | Value |
| Target Enzyme | Enzyme Y |
| Substrate Used | Substrate Z |
| IC50 of Octapeptide | 25.6 µM |
Investigation of Cellular Signaling Pathways
Understanding how a novel octapeptide influences cellular signaling is crucial for elucidating its mechanism of action. Many peptides interact with G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn activate downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[12]
GPCR-Mediated Signaling
If the octapeptide is suspected to bind to a GPCR, its effect on downstream second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) can be measured.
Signaling Pathway: Gq-Coupled GPCR Activation
Caption: Gq-coupled GPCR signaling pathway.
MAPK/ERK Pathway Activation
The activation of the MAPK/ERK pathway is a common downstream event for many receptor-ligand interactions and can be assessed by measuring the phosphorylation of ERK.[12]
Experimental Protocol: Western Blotting for Phospho-ERK
-
Cell Treatment: Treat cells with the octapeptide at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a primary antibody for total ERK as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[12]
Data Presentation: ERK Phosphorylation
| Octapeptide Conc. (nM) | Time (min) | p-ERK / Total ERK Ratio (Fold Change) |
| 100 | 0 | 1.0 |
| 100 | 5 | 3.2 |
| 100 | 15 | 4.5 |
| 100 | 30 | 2.1 |
Preliminary Stability and Pharmacokinetic Profiling
Early assessment of an octapeptide's stability and basic pharmacokinetic properties is crucial for its development as a therapeutic.[13]
Plasma Stability Assay
This assay determines the stability of the octapeptide in plasma, providing an early indication of its in vivo half-life.
Experimental Protocol: Plasma Stability
-
Incubation: Incubate the octapeptide at a known concentration in plasma from the relevant species (e.g., human, mouse, rat) at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Processing: Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile) and centrifuge to precipitate plasma proteins.
-
Quantification: Analyze the supernatant using a sensitive analytical method like LC-MS/MS to quantify the remaining amount of intact octapeptide.
-
Data Analysis: Plot the percentage of remaining octapeptide against time to determine its half-life (t₁/₂) in plasma.
Data Presentation: Plasma Stability
| Species | Half-life (t₁/₂) in Plasma (min) |
| Human | 45.8 |
| Mouse | 22.3 |
Conclusion
The initial functional assays detailed in this guide provide a robust framework for the preliminary characterization of a newly synthesized octapeptide. By systematically evaluating receptor binding, effects on cell viability, enzyme inhibition, modulation of signaling pathways, and preliminary stability, researchers can build a comprehensive initial profile of their peptide of interest. The data generated from these assays are fundamental for making informed decisions about the future development of the octapeptide as a potential therapeutic agent. Careful execution of these experiments and clear presentation of the resulting data are paramount for advancing promising candidates through the drug discovery pipeline.
References
- 1. propharmagroup.com [propharmagroup.com]
- 2. Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jove.com [jove.com]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Solid-Phase Synthesis of an Octapeptide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase synthesis of an octapeptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides for research, therapeutic, and diagnostic applications.[1] By anchoring the C-terminal amino acid to an insoluble resin, the peptide chain can be elongated through sequential deprotection and coupling steps, simplifying the purification of intermediates.[2][3] This protocol will detail the synthesis of a model octapeptide, Gly-Phe-Ala-Leu-Ile-Val-Met-Trp, from resin preparation to final cleavage and purification. All quantitative data is summarized in tables, and a comprehensive workflow diagram is provided for clarity.
Introduction
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by offering significant advantages over traditional solution-phase synthesis, including simplified procedures and the potential for automation, leading to higher purity products.[2] The Fmoc/tBu strategy is a widely adopted approach in SPPS.[4][5] This method utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently linked to a solid support.[3] Each cycle of amino acid addition consists of two main steps: the removal of the Fmoc group from the N-terminus of the resin-bound peptide and the coupling of the next Fmoc-protected amino acid.[6] This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA).[3][5]
This document provides a step-by-step protocol for the manual synthesis of an octapeptide. The principles and methodologies described are also applicable to automated peptide synthesizers.
Experimental Protocol
This protocol is designed for a 0.1 mmol scale synthesis.
Materials and Reagents
| Reagent | Grade | Supplier |
| Rink Amide Resin | 100-200 mesh | Generic |
| Fmoc-Gly-OH | Synthesis Grade | Generic |
| Fmoc-Phe-OH | Synthesis Grade | Generic |
| Fmoc-Ala-OH | Synthesis Grade | Generic |
| Fmoc-Leu-OH | Synthesis Grade | Generic |
| Fmoc-Ile-OH | Synthesis Grade | Generic |
| Fmoc-Val-OH | Synthesis Grade | Generic |
| Fmoc-Met-OH | Synthesis Grade | Generic |
| Fmoc-Trp(Boc)-OH | Synthesis Grade | Generic |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Generic |
| Dichloromethane (DCM) | ACS Grade | Generic |
| Piperidine (B6355638) | ACS Grade | Generic |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Generic |
| Oxyma Pure | Synthesis Grade | Generic |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Generic |
| Triisopropylsilane (TIS) | Reagent Grade | Generic |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Generic |
| Diethyl Ether | Anhydrous | Generic |
Resin Preparation and First Amino Acid Loading
The choice of resin is critical as it determines the C-terminal functionality of the peptide. For a C-terminal amide, Rink Amide resin is a suitable choice.[6]
Protocol:
-
Resin Swelling: Weigh 300 mg of Rink Amide resin (for a 0.1 mmol scale synthesis) and place it into a fritted syringe reaction vessel.[6] Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.[6] After swelling, drain the DMF.
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin.[6] Agitate the mixture for 5 minutes. Drain the solution. Repeat this step once more for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.
Iterative Amino Acid Coupling Cycles
The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Trp) to the N-terminus (Gly).
Protocol:
-
Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of Oxyma Pure, and 4 equivalents of DIC in DMF. For a 0.1 mmol scale, this corresponds to 0.4 mmol of each reagent. Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[2]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 5 mL).
A small sample of the resin can be taken after the coupling step to perform a qualitative ninhydrin (B49086) (Kaiser) test to ensure the reaction has gone to completion.
Cleavage and Deprotection
Protocol:
-
Final Washing and Drying: After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM (3 x 5 mL) and methanol (B129727) (3 x 5 mL). Dry the resin under high vacuum for at least 4 hours.[7]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common cocktail for peptides containing Trp and Met is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5). For 100 mg of resin, prepare 1 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a round-bottom flask. Stir the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[8]
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.[8]
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water.[9]
-
Purification: Purify the peptide using a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).[9]
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the octapeptide. Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Data Presentation
Table 1: Reagent Quantities for 0.1 mmol Scale Synthesis
| Step | Reagent | Quantity | Equivalents |
| Resin Swelling | Rink Amide Resin | 300 mg | 1 |
| DMF | 5 mL | - | |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | - |
| Amino Acid Activation | Fmoc-Amino Acid | 0.4 mmol | 4 |
| Oxyma Pure | 0.4 mmol | 4 | |
| DIC | 0.4 mmol | 4 | |
| DMF | 2 mL | - | |
| Cleavage | Cleavage Cocktail | 3 mL | - |
| Precipitation | Cold Diethyl Ether | 30 mL | - |
Table 2: Theoretical and Expected Yields for the Octapeptide
| Parameter | Value |
| Octapeptide Sequence | Gly-Phe-Ala-Leu-Ile-Val-Met-Trp |
| Molecular Weight | 899.1 g/mol |
| Theoretical Yield (0.1 mmol) | 89.91 mg |
| Expected Crude Yield | 70-85 mg |
| Expected Purified Yield | 35-55 mg |
Workflow Diagram
References
- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Application Notes & Protocols: Liquid-Phase Synthesis and Purification of "Peptide 8"
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the liquid-phase synthesis and subsequent purification of a model octapeptide, designated "Peptide 8." The chosen sequence, Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH2, corresponds to a fragment of the endogenous opioid peptide Dynorphin A.[1][2] These protocols detail the principles of liquid-phase peptide synthesis (LPPS) using the Fmoc/tBu strategy, purification via reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry.
Introduction to Liquid-Phase Peptide Synthesis (LPPS)
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical method for constructing peptides.[3][4] Unlike the more common solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, LPPS occurs entirely in solution.[4][5] This approach offers several advantages, including scalability, potentially lower costs for large-scale production, and the ability to purify intermediates, which can lead to higher final purity.[4][6]
The synthesis proceeds in a stepwise manner, adding one amino acid at a time from the C-terminus to the N-terminus. This protocol will utilize the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) strategy for Nα-amino group protection, which offers mild deprotection conditions.[7][8]
Target Peptide: "this compound" (A Dynorphin A Fragment)
-
Sequence: H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH₂
-
Molecular Formula: C₅₂H₈₄N₁₆O₉
-
Molecular Weight: 1105.34 Da
-
Significance: This sequence is a fragment of Dynorphin A, an endogenous opioid peptide that exhibits selectivity for the kappa-opioid receptor (KOR).[1][2] KORs are implicated in various physiological processes, including pain, mood, and addiction, making them a significant target for drug development.[9][10]
Experimental Protocols
Liquid-Phase Peptide Synthesis (LPPS) of "this compound"
This protocol outlines the manual, stepwise synthesis of the target octapeptide. The synthesis begins with the C-terminal amino acid, Isoleucine amide (Ile-NH₂), and sequentially adds the remaining amino acids.
Materials & Reagents:
| Reagent | Purpose |
| Fmoc-amino acids (with side-chain protection*) | Building blocks for the peptide chain |
| H-Ile-NH₂·HCl | C-terminal starting material |
| HOBt (Hydroxybenzotriazole) | Racemization suppressant |
| HBTU (HBTU) | Coupling (activating) agent |
| DIEA (N,N-Diisopropylethylamine) | Base for coupling and neutralization |
| Piperidine (B6355638) | Fmoc-deprotection agent |
| DMF (N,N-Dimethylformamide) | Primary reaction solvent |
| DCM (Dichloromethane) | Solvent |
| Diethyl ether | Precipitation of peptide |
| TFA (Trifluoroacetic acid) | Final cleavage of side-chain protection |
| TIS (Triisopropylsilane) | Scavenger for cleavage |
| H₂O | Scavenger for cleavage |
*Side-chain protecting groups: Tyr(tBu), Arg(Pbf).
Protocol for a Single Synthesis Cycle (Coupling & Deprotection):
This cycle is repeated for each amino acid addition. The example below is for coupling Fmoc-Arg(Pbf)-OH to the growing H-Arg-Ile-NH₂ peptide chain.
-
Dissolution: Dissolve the peptide intermediate (e.g., H-Arg-Ile-NH₂) in DMF.
-
Activation of Incoming Amino Acid: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.2 eq.), HBTU (1.2 eq.), and HOBt (1.2 eq.) in DMF. Add DIEA (2.4 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the dissolved peptide intermediate. Stir the reaction mixture at room temperature. Monitor the reaction for completion (typically 1-2 hours) using a small sample analyzed by HPLC.
-
Precipitation and Isolation: Once the coupling is complete, add the reaction mixture dropwise into cold diethyl ether to precipitate the Fmoc-protected peptide. Centrifuge the suspension, decant the ether, and wash the peptide pellet with fresh ether 2-3 times. Dry the isolated peptide under vacuum.
-
Fmoc-Deprotection: Dissolve the dried, Fmoc-protected peptide in a solution of 20% piperidine in DMF.[11][12] Stir for 20-30 minutes at room temperature.
-
Isolation of Deprotected Peptide: Precipitate the deprotected peptide by adding the solution to cold diethyl ether. Centrifuge, decant the solvent, and wash the pellet with ether as before. Dry the product under vacuum. This product is the input for the next coupling cycle.
Final Cleavage and Global Deprotection:
-
After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled and the N-terminal Fmoc group has been removed, the peptide is ready for final deprotection.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Dissolve the fully assembled, side-chain protected peptide in the cleavage cocktail.
-
Stir at room temperature for 2-3 hours.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge, wash the pellet with ether, and dry under vacuum to yield the crude "this compound".
Synthesis Workflow Diagram:
Purification by Reverse-Phase HPLC
The standard and most effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14][15] This technique separates the target peptide from impurities based on hydrophobicity.[14][15]
Instrumentation & Materials:
| Item | Specification |
| HPLC System | Preparative HPLC with gradient pump and UV detector |
| Column | C18 stationary phase, 10 µm, e.g., 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Detector Wavelength | 214 nm and 280 nm |
| Lyophilizer | For drying purified fractions |
Purification Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN can be added. Filter the solution through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient would be 5% to 65% B over 60 minutes.
-
Fraction Collection: Collect fractions (e.g., 2 mL per fraction) as peaks are detected by the UV detector. The target peptide is expected to elute as the major peak.
-
Purity Analysis: Analyze the collected fractions containing the main peak by analytical RP-HPLC to confirm purity (>95%).
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder.
Purification and Analysis Workflow:
Data Presentation & Characterization
Hypothetical Purification Data Summary:
| Parameter | Value |
| Crude Purity (by HPLC) | ~65% |
| Purification Method | Preparative RP-HPLC |
| HPLC Column | C18, 250 x 21.2 mm, 10 µm |
| Elution Gradient | 5-65% Acetonitrile (0.1% TFA) over 60 min |
| Retention Time (Major Peak) | ~28.5 minutes |
| Final Purity (by HPLC) | >98% |
| Overall Yield | ~25% (based on initial loading of C-term) |
Mass Spectrometry Characterization:
The identity of the purified peptide must be confirmed by mass spectrometry.
| Analysis Method | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| ESI-MS (Electrospray) | 1105.34 Da | 1105.4 ± 0.1 Da |
Associated Signaling Pathway
"this compound," as a fragment of Dynorphin A, acts as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[16] KOR activation is primarily coupled to the inhibitory G-protein, Gαi/o.[9] This leads to downstream effects that modulate neuronal excitability and neurotransmitter release.
Simplified Kappa-Opioid Receptor Signaling:
Upon binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] The Gβγ subunits can directly modulate ion channels, typically causing the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[17] The net effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the release of neurotransmitters like dopamine.[18]
References
- 1. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 2. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 5. books.rsc.org [books.rsc.org]
- 6. bachem.com [bachem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. hplc.eu [hplc.eu]
- 16. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 17. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 18. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Purification of Crude Synthetic "Peptide 8" using Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of a crude synthetic peptide, designated "Peptide 8," utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology described herein offers a robust strategy for achieving high purity levels required for various research, therapeutic, and diagnostic applications. This document outlines the entire workflow, from crude peptide preparation to final purity analysis and lyophilization, and includes comprehensive experimental protocols and data presentation.
Introduction
Synthetic peptides are crucial tools in a wide array of scientific disciplines, including drug discovery, biochemistry, and materials science.[1][2] The process of solid-phase peptide synthesis (SPPS), while highly efficient, inevitably yields a crude product containing the target peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups.[3] Consequently, a robust purification step is essential to isolate the desired peptide.[3]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification of synthetic peptides due to its high resolution and the volatility of the mobile phases, which are amenable to subsequent sample recovery by lyophilization.[3][4][5] This method separates peptides based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5] A gradient of increasing organic solvent concentration is employed to elute the bound peptides, with more hydrophobic species being retained longer on the column.[3][5] This application note details a comprehensive protocol for the purification of a model crude synthetic peptide, "this compound."
Experimental Workflow
The overall workflow for the purification of crude synthetic "this compound" is depicted below.
Figure 1. Workflow for the purification of crude synthetic "this compound".
Materials and Methods
Materials
-
Crude Synthetic "this compound"
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Water
-
Trifluoroacetic Acid (TFA)
-
0.22 µm Syringe Filters
Instrumentation
-
Preparative HPLC system with a UV detector
-
Analytical HPLC system with a UV detector
-
Mass Spectrometer (e.g., ESI-MS)
-
Lyophilizer (Freeze-dryer)
Preparative HPLC Protocol
The standard method for peptide purification is RP-HPLC.[3] A C18-modified silica (B1680970) stationary phase is commonly used.[3]
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Crude Peptide Sample Preparation :
-
Dissolve the crude "this compound" in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Acetonitrile can be added.
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.[6]
-
-
Chromatographic Conditions :
-
Column : Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Flow Rate : 20 mL/min.
-
Detection : UV at 220 nm.[7]
-
Gradient : A typical scouting gradient runs from 5% to 95% Mobile Phase B over a set period to determine the elution profile.[8] For "this compound," an optimized gradient is used (see Table 1).
-
Table 1: Preparative HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase B |
| 0 | 20 |
| 5 | 20 |
| 35 | 50 |
| 40 | 95 |
| 45 | 95 |
| 50 | 20 |
| 60 | 20 |
-
Fraction Collection : Collect fractions corresponding to the major peak observed on the chromatogram.
Analytical HPLC Protocol for Purity Assessment
Analytical HPLC is used to determine the purity of the collected fractions.[2]
-
Chromatographic Conditions :
Table 2: Analytical HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 25 | 65 |
| 27 | 95 |
| 30 | 95 |
| 32 | 5 |
| 35 | 5 |
-
Purity Calculation : The purity of each fraction is determined by integrating the peak areas in the chromatogram. The percent purity is calculated as: (Area of the main peptide peak / Total area of all peaks) x 100.[9]
Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for confirming the identity of the purified peptide by determining its molecular weight.[10][11]
-
Sample Preparation : Dilute a small aliquot of the purified fraction in an appropriate solvent (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid).
-
Analysis : Infuse the sample into the mass spectrometer.
-
Data Interpretation : Compare the observed molecular weight with the calculated theoretical molecular weight of "this compound."
Pooling and Lyophilization
-
Pooling : Fractions with a purity of ≥98% as determined by analytical HPLC and the correct mass as confirmed by mass spectrometry are pooled together.
-
Lyophilization : The pooled fractions are freeze-dried to remove the solvents and obtain the purified peptide as a stable, fluffy white powder.[12][13] Lyophilization involves freezing the sample and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[13][14]
Results and Discussion
The purification of crude "this compound" was performed according to the protocols described above. The preparative HPLC chromatogram of the crude peptide showed one major peak corresponding to the target peptide and several smaller peaks representing impurities. Fractions across the major peak were collected and analyzed for purity and identity.
Table 3: Purity Analysis of Collected Fractions
| Fraction Number | Retention Time (min) | Purity (%) by Analytical HPLC | Mass Confirmation (Observed/Theoretical m/z) |
| 1 | 25.2 | 95.8 | Confirmed |
| 2 | 25.8 | 99.2 | Confirmed |
| 3 | 26.4 | 99.5 | Confirmed |
| 4 | 27.0 | 98.9 | Confirmed |
| 5 | 27.6 | 96.1 | Confirmed |
Fractions 2, 3, and 4, which exhibited a purity of greater than 98%, were pooled. The final purity of the pooled sample was determined to be 99.3% by analytical HPLC. The overall recovery of the purified "this compound" was calculated to be 35% from the crude material.
Logical Relationship of Purification Steps
The sequence of steps in the purification protocol is designed to progressively isolate and verify the target peptide.
Figure 2. Logical flow of the peptide purification process.
Conclusion
The protocol detailed in this application note provides an effective and reproducible method for the purification of the crude synthetic "this compound" to a high degree of purity. The combination of preparative RP-HPLC for separation, followed by analytical RP-HPLC and mass spectrometry for characterization, ensures the final product is of the required quality for downstream applications. The final lyophilization step yields a stable product that is easy to handle and store. This general workflow can be adapted for the purification of other synthetic peptides with appropriate modifications to the chromatographic conditions.
References
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. peptidesuk.com [peptidesuk.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. lcms.cz [lcms.cz]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. purelifepeptides.com [purelifepeptides.com]
- 13. omizzur.com [omizzur.com]
- 14. Freeze-drying: producing stable peptides [manufacturingchemist.com]
Application Notes and Protocols: Generation of Custom Antibodies to Acetyl Hexapeptide-8
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acetyl Hexapeptide-8 (AH-8), commercially known as Argireline, is a synthetic peptide composed of six amino acids.[1] It is a fragment of the SNAP-25 protein and functions by mimicking Botulinum Toxin, inhibiting the release of neurotransmitters that cause facial muscle contractions, thereby reducing the appearance of dynamic wrinkles.[1][2] The development of specific antibodies against AH-8 is crucial for a variety of research and diagnostic applications. These custom antibodies can be invaluable tools for pharmacokinetic studies, monitoring peptide delivery in cosmetic formulations, developing quantitative assays (like ELISA), and investigating its mechanism of action at the cellular level.[3][4]
Due to their small size, peptides like AH-8 are typically not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[5][6][7] This document provides detailed protocols for the conjugation of a cysteine-terminated analog of Acetyl Hexapeptide-8 to carrier proteins, subsequent antibody production, and purification.
Peptide Design and Synthesis for Conjugation
For successful antibody production, the synthetic peptide antigen must be designed to present a relevant epitope while allowing for efficient conjugation. The native sequence of Acetyl Hexapeptide-8 does not contain a cysteine residue. To facilitate a specific, single-point attachment to the carrier protein, a cysteine residue is typically added to either the N- or C-terminus during peptide synthesis.[8][9] This method is preferred over chemistries that target amino or carboxyl groups, which can be present multiple times in a peptide, leading to random orientation and potential epitope masking.[8]
Table 1: Peptide Specifications
| Characteristic | Specification |
|---|---|
| Peptide Name | Cys-Acetyl Hexapeptide-8 |
| Sequence | Cys-Glu-Glu-Met-Gln-Arg-Arg-NH2 (Acetylated N-terminus) |
| Purity | >95% (Verified by HPLC) |
| Molecular Weight | 1018.2 g/mol (Verified by Mass Spectrometry) |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |
Conjugation of Peptide to Carrier Protein
The most common carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[10][11] KLH is highly immunogenic and is preferred for generating the immune response in the host animal.[6] BSA is often used as the carrier for screening assays (e.g., ELISA) to avoid detecting antibodies raised against the KLH carrier itself. The m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) crosslinker is used to create a stable thioether bond between the sulfhydryl group of the terminal cysteine on the peptide and an amino group on the carrier protein.[8][12]
Experimental Workflow: Peptide Conjugation
Caption: Workflow for conjugating a Cys-peptide to a carrier protein using MBS.
Protocol 2.1: MBS Conjugation of Cys-Peptide to KLH
This protocol is adapted for conjugating 5 mg of peptide to 5 mg of KLH.[10]
Materials:
-
Keyhole Limpet Hemocyanin (KLH)
-
Cys-Acetyl Hexapeptide-8
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 50 mM NaCl, pH 6.0
-
Desalting columns (e.g., PD-10)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
Part A: Activation of KLH
-
Dissolve 5 mg of KLH in 0.5 mL of PBS (pH 7.2).
-
Dissolve 3 mg of MBS in 100 µL of DMF.
-
Immediately add 50 µL of the MBS solution to the KLH solution while gently vortexing.
-
Incubate the reaction for 30 minutes at room temperature with gentle stirring.
-
Equilibrate a desalting column with 25 mL of Conjugation Buffer.
-
Apply the KLH-MBS solution to the column to remove excess, unreacted MBS.
-
Elute with Conjugation Buffer and collect 1 mL fractions. Pool the fractions containing the activated KLH (typically the first colored fractions). The final volume should be around 2-3 mL.
Part B: Conjugation to Peptide
-
Dissolve 5 mg of Cys-Acetyl Hexapeptide-8 in 200 µL of DMF. Note: Using DMF helps solubilize hydrophobic peptides.[10]
-
Add the peptide solution directly to the activated KLH solution from Part A.
-
Incubate for 3 hours at room temperature with gentle stirring.
-
To remove un-conjugated peptide and DMF, dialyze the solution against 1L of PBS (pH 7.2) overnight at 4°C, with at least two buffer changes.
-
Measure the protein concentration of the final conjugate (e.g., using a BCA assay).
-
Aliquot and store the KLH-peptide conjugate at -20°C until use for immunization.
Immunization and Antibody Titer Monitoring
The peptide-KLH conjugate is used to immunize host animals (typically rabbits or mice) to generate a polyclonal antibody response. The immune response is monitored by testing serum samples for the presence of peptide-specific antibodies using an indirect ELISA.
Protocol 3.1: General Immunization Schedule (Rabbit)
Materials:
-
Peptide-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Pre-immune Bleed: Collect a blood sample from the animal before the first immunization to serve as a negative control.
-
Primary Immunization (Day 0): Emulsify 500 µg of the Peptide-KLH conjugate with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites.
-
Booster Immunizations (Days 14, 28, 49): Emulsify 250 µg of the Peptide-KLH conjugate with an equal volume of Freund's Incomplete Adjuvant. Inject subcutaneously.
-
Test Bleeds (Days 35, 56): Collect small blood samples to test the antibody titer by ELISA.
-
Final Bleed (Day 70-90): Once the antibody titer is sufficiently high, perform a final bleed to collect the antiserum.
Table 2: Typical Immunization and Bleed Schedule
| Day | Procedure | Antigen Amount | Adjuvant |
|---|---|---|---|
| 0 | Pre-immune Bleed & Primary Immunization | 500 µg | FCA |
| 14 | 1st Booster | 250 µg | FIA |
| 28 | 2nd Booster | 250 µg | FIA |
| 35 | 1st Test Bleed | - | - |
| 49 | 3rd Booster | 250 µg | FIA |
| 56 | 2nd Test Bleed | - | - |
| 70 | Final Bleed | - | - |
Protocol 3.2: Indirect ELISA for Antibody Titer
This protocol is used to determine the concentration of specific antibodies in the antiserum.[13][14] A BSA-conjugated version of the peptide is used for coating the plate to avoid detecting anti-KLH antibodies.
Materials:
-
Peptide-BSA conjugate
-
96-well ELISA plates
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
Antiserum (from test bleeds) and pre-immune serum
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
TMB Substrate
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the Peptide-BSA conjugate to 5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[15]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody: Prepare serial dilutions of the antiserum (e.g., 1:1,000 to 1:1,280,000) in Blocking Buffer. Add 100 µL of each dilution to the wells. Also, include the pre-immune serum as a control. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step 5 times.
-
Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm on a microplate reader. The titer is defined as the highest dilution that gives a signal significantly above the pre-immune serum background.
Affinity Purification of Peptide-Specific Antibodies
To obtain a highly specific antibody preparation, the antiserum is purified using an affinity column where the immunizing peptide is immobilized on a solid support.[16][17][18]
Overall Workflow: Antibody Production & Purification
Caption: Workflow for polyclonal antibody production, purification, and verification.
Protocol 4.1: Peptide Affinity Purification
Materials:
-
Amino-reactive agarose (B213101) resin (e.g., SulfoLink Coupling Gel)
-
Cys-Acetyl Hexapeptide-8
-
Coupling Buffer: 50 mM Tris, 5 mM EDTA, pH 8.5
-
Wash Buffer: 1 M NaCl
-
Elution Buffer: 100 mM Glycine, pH 2.5
-
Neutralization Buffer: 1 M Tris, pH 8.5
-
Antiserum
Procedure:
-
Column Preparation: Prepare the agarose resin according to the manufacturer's instructions. This typically involves washing the resin to remove preservatives.
-
Peptide Immobilization: Dissolve 2-5 mg of the Cys-peptide in Coupling Buffer. Add it to the prepared resin and incubate for 1-2 hours at room temperature to covalently link the peptide to the support via its cysteine residue.
-
Blocking: Block any remaining active sites on the resin using a quenching agent like L-cysteine, as per the manufacturer's protocol.
-
Equilibration: Equilibrate the column with 10 column volumes of PBS.
-
Antibody Binding: Dilute the antiserum 1:1 with PBS and pass it over the column multiple times (or incubate overnight at 4°C) to allow the specific antibodies to bind to the immobilized peptide.
-
Washing: Wash the column extensively with PBS until the A280 of the flow-through returns to baseline. Follow with a high-salt wash (1 M NaCl) to remove non-specifically bound proteins. Re-equilibrate with PBS.
-
Elution: Elute the bound antibodies using the low-pH Elution Buffer. Collect 0.5-1 mL fractions into tubes containing Neutralization Buffer (e.g., 100 µL of 1 M Tris, pH 8.5 per 1 mL fraction) to immediately restore a neutral pH and preserve antibody integrity.[18]
-
Analysis: Monitor the protein content of the fractions by measuring absorbance at 280 nm. Pool the fractions containing the purified antibody.
-
Storage: Dialyze the purified antibody pool against PBS, determine the final concentration, and store in aliquots at -20°C or -80°C.
Application Example and Signaling Pathway
The purified anti-AH-8 antibody can be used to develop a quantitative ELISA or for Western blotting to detect the peptide. Acetyl Hexapeptide-8's mechanism involves interfering with the formation of the SNARE complex, which is essential for vesicle fusion and neurotransmitter release at the neuromuscular junction. The antibody could be used to study this pathway.
Mechanism of Action: Acetyl Hexapeptide-8
References
- 1. nbinno.com [nbinno.com]
- 2. Acetyl hexapeptide-3 - Wikipedia [en.wikipedia.org]
- 3. precisionantibody.com [precisionantibody.com]
- 4. biomatik.com [biomatik.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pacificimmunology.com [pacificimmunology.com]
- 7. genscript.com [genscript.com]
- 8. Custom Peptide conjugation to KLH BSA etc [4adi.com]
- 9. Immunogenic and branched peptides - SB-PEPTIDE [sb-peptide.com]
- 10. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-Carrier Protein Conjugation - Creative Peptides [creative-peptides.com]
- 12. Peptide-Carrier Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Analytical Protocol for Detecting Antibody Titer Levels in Serum/Saliva by Indirect Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA Protocol | Rockland [rockland.com]
- 15. ELISA Procedures [sigmaaldrich.com]
- 16. A novel affinity purification method to isolate peptide specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide Affinity Purification of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
Application Note: In Vitro Bioassay for "Peptide 8" Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Peptide 8" is a synthetic neuropeptide designed to modulate neuronal signaling and muscle contraction. Its mechanism of action is analogous to botulinum toxin in that it inhibits the release of neurotransmitters at the neuromuscular junction. This is achieved by interfering with the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent release of acetylcholine (B1216132). By competitively inhibiting this process, this compound leads to a reduction in muscle contractions, making it a person of interest for applications in cosmetics and therapeutics aimed at reducing wrinkles and managing conditions involving muscle hyperactivity.
This application note provides a detailed protocol for a comprehensive in vitro bioassay to characterize the biological activity of this compound. The described methodologies will enable researchers to quantify the peptide's inhibitory effects on neuronal signaling and muscle cell contraction. The bioassay is structured in a tiered approach, starting with a primary screen to assess the peptide's impact on neuronal calcium influx, followed by a secondary assay to investigate its influence on downstream signaling pathways, and culminating in a functional assay to measure the inhibition of muscle contraction in a co-culture model.
Signaling Pathway of this compound
This compound mimics the N-terminal end of SNAP-25, a key protein in the SNARE complex. By competing with SNAP-25 for a position in this complex, the peptide destabilizes its formation, thereby inhibiting the release of the neurotransmitter acetylcholine from the neuron. This disruption of neurotransmission prevents the subsequent depolarization of the muscle cell membrane and muscle contraction.
Experimental Workflow
The following workflow outlines the sequential assays to characterize the bioactivity of this compound.
Application Notes and Protocols for Cell-Based Potency Assays of Novel Octapeptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Novel octapeptides, synthetic analogs of endogenous peptides like somatostatin (B550006), represent a significant class of therapeutic agents. These molecules, including approved drugs like pasireotide (B1678482) and lanreotide, are crucial in managing neuroendocrine tumors (NETs), acromegaly, and Cushing's disease.[1][2][3] Their therapeutic action is primarily mediated by binding to and activating G-protein coupled receptors (GPCRs), particularly the five subtypes of somatostatin receptors (SSTR1-5).[4][5][6]
The potency of these novel octapeptides—their ability to produce a specific biological effect at a certain concentration—is a critical quality attribute.[7] Cell-based potency assays are indispensable tools in the drug development pipeline, from discovery and characterization to manufacturing and quality control.[8][9][10] These functional assays are essential as they reflect the drug's mechanism of action (MoA) and provide a quantitative measure of its biological activity.[7] This document provides detailed protocols for key cell-based assays used to evaluate the potency of novel octapeptides targeting GPCRs.
Core Signaling Pathways for Somatostatin Receptor-Targeting Octapeptides
Upon binding of an octapeptide agonist, SSTRs undergo a conformational change, activating associated heterotrimeric G-proteins. The specific downstream cascade depends on the Gα subunit the receptor couples with.[11]
-
Gαi-Mediated Pathway (Inhibitory): The most common pathway for all SSTR subtypes involves coupling to the inhibitory Gαi protein.[12] This leads to the inhibition of adenylyl cyclase (AC), which decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[11][12] This reduction in cAMP affects numerous downstream cellular processes, including hormone secretion and cell proliferation.[12]
-
Gαq-Mediated Pathway (Stimulatory): Some SSTR subtypes, notably SSTR2, can also couple to the Gαq protein.[13] Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][14] IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[14][15]
-
Other Pathways: SSTR activation can also modulate ion channel activity and activate phosphotyrosine phosphatases (PTPs) and the mitogen-activated protein kinase (MAPK) cascade, contributing to the regulation of cell growth and apoptosis.[12][16]
Signaling Pathway Diagrams
Caption: Gαi-mediated signaling pathway leading to cAMP inhibition.
Caption: Gαq-mediated signaling pathway leading to Ca²⁺ mobilization.
Experimental Protocols
This section details protocols for common cell-based assays to determine the potency of novel octapeptides.
Competitive Radioligand Binding Assay
Principle: This assay measures the affinity (Ki) of a novel, unlabeled octapeptide for its target receptor by assessing its ability to compete with a known, radiolabeled ligand (e.g., [125I-Tyr3]-octreotide) for binding to the receptor.[17] The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.[17]
Protocol:
-
Cell Culture & Membrane Preparation:
-
Culture cells stably expressing the target SSTR subtype (e.g., CHO-K1 or HEK293 cells) to ~90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed, sub-saturating concentration of the radiolabeled ligand.
-
Serial dilutions of the novel octapeptide or a reference compound (e.g., unlabeled octreotide).
-
For total binding, add assay buffer instead of a competitor.
-
For non-specific binding, add a high concentration of the unlabeled reference compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
-
Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the novel octapeptide.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Inhibition Assay
Principle: This functional assay quantifies the ability of an octapeptide to inhibit cAMP production via the Gαi pathway. Cells are stimulated with an agent like forskolin (B1673556) to elevate basal cAMP levels. The addition of an SSTR agonist inhibits this forskolin-stimulated adenylyl cyclase activity, leading to a measurable decrease in intracellular cAMP.[18][19]
Protocol:
-
Cell Culture:
-
Seed SSTR-expressing cells into a 96- or 384-well plate and culture overnight.
-
-
Assay Procedure (using HTRF as an example):
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[20] Incubate for 30 minutes.
-
Add serial dilutions of the novel octapeptide or a reference compound.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and detect cAMP levels using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[21] This typically involves adding two detection reagents: an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).[21]
-
-
Detection:
-
Incubate the plate with detection reagents for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor/Donor) for each well. A lower ratio indicates a higher level of intracellular cAMP.
-
Use a cAMP standard curve to convert HTRF ratios into cAMP concentrations.[21]
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the novel octapeptide.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the potency of the octapeptide in inhibiting cAMP production.
-
Intracellular Calcium Mobilization Assay
Principle: This assay measures the ability of an octapeptide to activate the Gαq pathway, leading to a transient increase in intracellular calcium concentration.[15] Cells are loaded with a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to Ca2+.[15][22] The change in fluorescence is monitored in real-time following the addition of the test compound.[22]
Protocol:
-
Cell Culture:
-
Seed SSTR-expressing cells (known to couple to Gαq, e.g., SSTR2-expressing cells) into a black, clear-bottom 96- or 384-well plate and culture overnight.[15]
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM) and an organic anion transport inhibitor like probenecid (B1678239) (which helps retain the dye inside the cells).[15]
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).[23]
-
Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths.
-
Establish a stable baseline fluorescence reading for several seconds.
-
Inject serial dilutions of the novel octapeptide or a reference compound into the wells.
-
Immediately begin monitoring the fluorescence intensity in real-time for 1-3 minutes.
-
-
Data Analysis:
-
Quantify the response by calculating the difference between the peak fluorescence and the baseline fluorescence (ΔRFU) for each well.
-
Plot the ΔRFU against the log concentration of the novel octapeptide.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the potency of the octapeptide in mobilizing intracellular calcium.
-
Reporter Gene Assay
Principle: Reporter gene assays measure a transcriptional response downstream of the initial signaling event.[24][25] A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a response element that is sensitive to a specific signaling pathway.[26][27]
-
CRE (cAMP Response Element): For Gαi/Gαs pathways, a decrease or increase in cAMP modulates the activity of Protein Kinase A (PKA), which in turn regulates the phosphorylation of the CRE-binding protein (CREB) and subsequent reporter gene expression.[24][25]
-
NFAT-RE (Nuclear Factor of Activated T-cells Response Element): For Gαq pathways, the increase in intracellular calcium activates calcineurin, which dephosphorylates NFAT, allowing it to enter the nucleus and drive reporter gene expression.[24][25]
Protocol:
-
Cell Transfection:
-
Co-transfect host cells (e.g., HEK293) with two plasmids: one encoding the target SSTR and another containing the reporter gene construct (e.g., CRE-luciferase). Stable cell lines can also be generated.
-
-
Assay Procedure:
-
Seed the transfected cells into a white, opaque 96-well plate and culture overnight.
-
Replace the medium with serum-free medium containing serial dilutions of the novel octapeptide or a reference compound.
-
If measuring Gαi-mediated inhibition, also add a stimulant like forskolin.
-
Incubate the plate for 4-8 hours to allow for transcription and translation of the reporter protein.
-
-
Detection (for Luciferase):
-
Add a luciferase substrate reagent (e.g., containing luciferin) to each well.
-
Measure the resulting luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal (Relative Light Units, RLU) against the log concentration of the novel octapeptide.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation
Quantitative data from potency assays should be summarized to allow for clear comparison between novel compounds and established reference standards.
Table 1: Comparative Potency of a Novel Octapeptide (Compound X) vs. Octreotide
| Assay Type | Target Receptor | Parameter | Octreotide | Compound X |
| Binding Affinity | SSTR2 | Ki (nM) | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Functional Potency | SSTR2 | EC50 (nM) | ||
| cAMP Inhibition | 0.8 ± 0.1 | 0.5 ± 0.08 | ||
| Calcium Mobilization | 2.5 ± 0.4 | 1.9 ± 0.3 | ||
| CRE-Luciferase Reporter | 1.5 ± 0.3 | 1.1 ± 0.2 | ||
| Antiproliferative Effect | BON-1 Cells | IC50 (nM) | 5.2 ± 0.9 | 3.8 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Receptor Selectivity Profile of Compound X
| Receptor Subtype | Binding Affinity (Ki, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.8 ± 0.1 |
| SSTR3 | 45.6 ± 5.1 |
| SSTR4 | >1000 |
| SSTR5 | 15.2 ± 2.3 |
Data indicate Compound X is highly selective for SSTR2, with moderate affinity for SSTR5 and SSTR3.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 5. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 6. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Potency and Functional Assays for Cell Therapy [promega.sg]
- 10. avancebio.com [avancebio.com]
- 11. benchchem.com [benchchem.com]
- 12. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors | MDPI [mdpi.com]
- 13. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 24. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 25. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tango GPCR Assay System | Thermo Fisher Scientific - TW [thermofisher.com]
Application of "Peptide 8" in High-Throughput Screening for Modulators of SNARE Complex Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Peptide 8," scientifically recognized as Acetyl Octapeptide-3 and commercially known as SNAP-8, is a synthetic peptide that has garnered significant attention for its neuromodulatory properties.[1][2] It is an elongated version of Acetyl Hexapeptide-8 (Argireline) and is designed to mimic the N-terminal end of the SNAP-25 protein.[3][4][5] This mimicry allows it to interfere with the formation of the Soluble NSF Attachment Protein Receptor (SNARE) complex, a critical component of the machinery responsible for neurotransmitter release at the neuromuscular junction.[6][7] By competitively inhibiting the assembly of the SNARE complex, SNAP-8 effectively reduces muscle contractions, which has led to its widespread use in cosmetic formulations for the reduction of expression wrinkles.[1][3]
Beyond its cosmetic applications, the specific mechanism of action of SNAP-8 presents a valuable tool for high-throughput screening (HTS) in drug discovery. The SNARE complex represents a potential therapeutic target for conditions characterized by excessive neuronal excitability or muscle contraction. HTS assays designed around the inhibition of SNARE complex formation can be employed to identify novel small molecules or peptides with therapeutic potential. In such assays, SNAP-8 can serve as a potent reference inhibitor, providing a benchmark for the identification and characterization of new lead compounds.
This document provides detailed application notes and protocols for utilizing "this compound" (SNAP-8) in high-throughput screening campaigns targeting the SNARE complex.
Signaling Pathway: SNARE Complex-Mediated Neurotransmitter Release
The SNARE complex is composed of three key proteins: synaptobrevin (also known as VAMP) on the vesicle membrane, and syntaxin (B1175090) and SNAP-25 on the target plasma membrane.[8][9] The assembly of these proteins into a tight four-helix bundle pulls the vesicle and plasma membranes into close proximity, driving membrane fusion and the subsequent release of neurotransmitters into the synaptic cleft.[9][10] SNAP-8 disrupts this process by competing with SNAP-25 for a position in the complex, thereby preventing its complete and functional assembly.[3][6]
Data Presentation
The following tables summarize hypothetical quantitative data for SNAP-8 in various HTS assay formats. These values are illustrative and serve as a benchmark for assay development and hit validation.
Table 1: Inhibitory Activity of SNAP-8 in a FRET-Based SNARE Complex Assembly Assay
| Compound | Concentration (µM) | FRET Signal (RFU) | % Inhibition | IC50 (µM) |
| DMSO Control | - | 15000 | 0 | - |
| SNAP-8 | 0.1 | 13500 | 10 | 5.2 |
| 1 | 9000 | 40 | ||
| 5 | 7650 | 49 | ||
| 10 | 4500 | 70 | ||
| 50 | 2250 | 85 | ||
| 100 | 1500 | 90 |
Table 2: Binding Affinity of SNAP-8 in a Fluorescence Polarization Assay
| Compound | Concentration (nM) | Fluorescence Polarization (mP) | Kd (nM) |
| Labeled SNAP-25 peptide | - | 50 | - |
| + Syntaxin/VAMP | - | 250 | - |
| SNAP-8 | 1 | 220 | 150 |
| 10 | 180 | ||
| 50 | 150 | ||
| 100 | 120 | ||
| 500 | 80 | ||
| 1000 | 60 |
Table 3: Performance of SNAP-8 in an AlphaScreen-Based SNARE Interaction Assay
| Compound | Concentration (µM) | AlphaScreen Signal (Counts) | % Inhibition | IC50 (µM) | Z'-factor |
| DMSO Control | - | 200000 | 0 | - | 0.78 |
| SNAP-8 | 0.1 | 180000 | 10 | 4.8 | |
| 1 | 120000 | 40 | |||
| 5 | 104000 | 48 | |||
| 10 | 60000 | 70 | |||
| 50 | 30000 | 85 | |||
| 100 | 20000 | 90 |
Experimental Protocols
Protocol 1: FRET-Based High-Throughput Screening for Inhibitors of SNARE Complex Assembly
This assay measures the assembly of the SNARE complex by monitoring the fluorescence resonance energy transfer (FRET) between a donor fluorophore on one SNARE protein and an acceptor fluorophore on another. Inhibition of complex formation leads to a decrease in the FRET signal.
Materials:
-
Recombinant, purified SNARE proteins (e.g., Syntaxin-1A, SNAP-25, and the cytoplasmic domain of VAMP2).
-
Fluorescent labels (e.g., Cerulean as a FRET donor and Venus as a FRET acceptor).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, 0.05% Tween-20, pH 7.4).
-
384-well, low-volume, black microplates.
-
Test compounds and SNAP-8 (this compound) as a positive control.
-
Plate reader capable of measuring FRET.
Methodology:
-
Label Syntaxin-1A with the FRET donor (Cerulean) and VAMP2 with the FRET acceptor (Venus) according to the manufacturer's protocols.
-
Prepare a solution of the SNAP-25 protein in assay buffer.
-
In a 384-well plate, add 5 µL of test compound or control (SNAP-8 or DMSO) at various concentrations.
-
Add 5 µL of a mixture containing labeled Syntaxin-1A and SNAP-25 to each well.
-
Initiate the reaction by adding 5 µL of labeled VAMP2 to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the FRET signal on a compatible plate reader (Excitation: ~433 nm, Emission: ~528 nm).
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Determine the IC50 values for active compounds.
Protocol 2: AlphaScreen Assay for High-Throughput Screening of SNARE Complex Inhibitors
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures molecular interactions.[11][12][13] In this context, donor and acceptor beads are brought into proximity by the formation of the SNARE complex, generating a luminescent signal. Inhibitors of this interaction will reduce the signal.
Materials:
-
Recombinant, purified SNARE proteins with affinity tags (e.g., His-tagged Syntaxin-1A and GST-tagged VAMP2).
-
Biotinylated SNAP-25.
-
AlphaScreen Donor Beads (e.g., Streptavidin-coated).
-
AlphaScreen Acceptor Beads (e.g., Nickel Chelate for His-tag and Anti-GST for GST-tag).
-
AlphaScreen assay buffer (PerkinElmer).
-
384-well, white ProxiPlates.
-
Test compounds and SNAP-8 as a positive control.
-
Plate reader capable of AlphaScreen detection.
Methodology:
-
Prepare solutions of His-Syntaxin-1A, GST-VAMP2, and biotinylated SNAP-25 in assay buffer.
-
In a 384-well ProxiPlate, add 2 µL of test compound or control.
-
Add 2 µL of a mixture containing His-Syntaxin-1A, biotinylated SNAP-25, and GST-VAMP2.
-
Incubate for 30 minutes at room temperature.
-
Add 2 µL of a mixture of Streptavidin Donor beads and Nickel Chelate/Anti-GST Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Calculate the percent inhibition and determine IC50 values for active compounds.
Conclusion
"this compound" (SNAP-8) serves as a highly specific and potent tool for the development and validation of high-throughput screening assays targeting the SNARE complex. Its well-defined mechanism of action as a competitive inhibitor of SNAP-25 makes it an ideal reference compound for identifying novel modulators of neurotransmitter release. The protocols detailed in this document for FRET and AlphaScreen-based assays provide robust frameworks for screening large compound libraries. The successful identification of novel hits from such screens could pave the way for the development of new therapeutics for a range of neurological and neuromuscular disorders.
References
- 1. Fluorescence Lifetime Imaging Microscopy reveals rerouting of SNARE trafficking driving dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. Acetyl hexapeptide-3 - Wikipedia [en.wikipedia.org]
- 5. Public Interest in Acetyl Hexapeptide-8: Longitudinal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot Study of Topical Acetyl Hexapeptide-8 in Treatment of Blepharospasm in Patients Receiving Botulinum Neurotoxin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. SNARE protein - Wikipedia [en.wikipedia.org]
- 9. Frontiers | SNARE Regulatory Proteins in Synaptic Vesicle Fusion and Recycling [frontiersin.org]
- 10. Three SNARE complexes cooperate to mediate membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Mass Spectrometry Methods for "Peptide 8" Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
"Peptide 8" is a novel therapeutic peptide candidate with significant potential in preclinical development. Accurate quantification of "this compound" in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for peptide quantification.[1][2] This document provides a comprehensive guide to developing and implementing a robust LC-MS/MS method for the absolute quantification of "this compound" in human plasma, utilizing a stable isotope-labeled (SIL) internal standard.
Principle of the Method
This method employs a targeted proteomics approach using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[3][4][5] MRM is a highly selective and sensitive technique ideal for quantifying specific peptides in complex samples.[3][6] The process involves:
-
Sample Preparation: Extraction of "this compound" from the plasma matrix and removal of interfering substances.
-
Internal Standard: Addition of a known concentration of a stable isotope-labeled (SIL) version of "this compound" ("SIL-Peptide 8") at the beginning of the sample preparation process.[7][8] This SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[9] It corrects for variability during sample preparation and analysis.[9]
-
LC Separation: Chromatographic separation of "this compound" and "SIL-Peptide 8" from other matrix components.
-
MS/MS Detection: The mass spectrometer is set to specifically monitor a precursor-to-product ion transition unique to "this compound" and another for "SIL-Peptide 8".
-
In the first quadrupole (Q1), the protonated molecular ion (precursor ion) of the target peptide is selected.
-
The precursor ion is fragmented in the collision cell (Q2).
-
In the third quadrupole (Q3), a specific, intense fragment ion (product ion) is selected and measured.[3]
-
-
Quantification: The concentration of "this compound" is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Analyte: "this compound" reference standard (>95% purity)
-
Internal Standard: "SIL-Peptide 8" (e.g., with one ¹³C₆, ¹⁵N₂-Lysine labeled amino acid, providing an +8 Da mass shift) (>95% purity)
-
Biological Matrix: Human plasma (K₂EDTA)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid (FA), Trifluoroacetic acid (TFA)
-
Consumables: 96-well plates, solid-phase extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange), autosampler vials
-
Instrumentation:
-
UPLC/HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and analysis software
-
Stock and Working Solutions Preparation
-
"this compound" Stock (1 mg/mL): Accurately weigh ~1 mg of "this compound" and dissolve in an appropriate solvent (e.g., 50:50 ACN:H₂O with 0.1% FA) to a final concentration of 1 mg/mL.
-
"SIL-Peptide 8" Internal Standard (IS) Stock (1 mg/mL): Prepare in the same manner as the analyte stock.
-
"this compound" Working Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control (QC) samples (e.g., 3, 30, 800 ng/mL).
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in the appropriate solvent.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract the peptide from plasma and remove proteins and phospholipids.
-
Spiking: To 100 µL of plasma samples (standards, QCs, and unknowns) in a 96-well plate, add 10 µL of the IS working solution (100 ng/mL). For calibration standards and QCs, add 10 µL of the respective "this compound" working solution. For blank and unknown samples, add 10 µL of the solvent.
-
Precipitation: Add 200 µL of 0.1% FA in water to each well. Mix thoroughly.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of MeOH followed by 1 mL of water.
-
Loading: Load the pre-treated plasma samples onto the SPE plate.
-
Washing:
-
Wash 1: 1 mL of 0.1% FA in water.
-
Wash 2: 1 mL of 20% ACN in water.
-
-
Elution: Elute the peptides with 500 µL of 5% Ammonium Hydroxide in 80:20 ACN:Water into a clean collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN/0.1% FA).
LC-MS/MS Method
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 60% B
-
5.0-5.5 min: 60% to 95% B
-
5.5-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS/MS Parameters (Hypothetical):
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
"this compound": Q1 m/z 987.5 -> Q3 m/z 1156.7
-
"SIL-Peptide 8": Q1 m/z 991.5 -> Q3 m/z 1164.7 (+8 Da shift)
-
-
Note: These transitions must be optimized empirically for the specific peptide.
-
Data Presentation
Quantitative data should be presented clearly. Below are examples of a calibration curve summary and sample quantification results.
Table 1: Calibration Curve for "this compound" in Human Plasma
| Standard Conc. (ng/mL) | Analyte Area | IS Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 | 10,540 | 1,987,550 | 0.0053 | 0.51 | 102.0 |
| 1.0 | 21,230 | 2,010,430 | 0.0106 | 0.98 | 98.0 |
| 5.0 | 108,990 | 2,050,110 | 0.0532 | 5.11 | 102.2 |
| 10.0 | 215,670 | 2,034,870 | 0.1060 | 10.15 | 101.5 |
| 50.0 | 1,098,760 | 2,087,650 | 0.5263 | 49.80 | 99.6 |
| 100.0 | 2,201,450 | 2,099,880 | 1.0484 | 101.20 | 101.2 |
| 500.0 | 10,876,540 | 2,076,540 | 5.2379 | 495.50 | 99.1 |
| 1000.0 | 21,543,890 | 2,065,430 | 10.4307 | 1005.00 | 100.5 |
| Linear Regression (1/x² weighting): y = 0.0104x + 0.0001; R² = 0.9992 |
Table 2: Quantification of "this compound" in Human Plasma QC Samples
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Std. Dev. | CV (%) | Accuracy (%) |
| LLOQ | 0.5 | 6 | 0.52 | 0.04 | 7.7 | 104.0 |
| Low QC | 3.0 | 6 | 2.89 | 0.18 | 6.2 | 96.3 |
| Mid QC | 30.0 | 6 | 31.05 | 1.55 | 5.0 | 103.5 |
| High QC | 800.0 | 6 | 789.60 | 35.53 | 4.5 | 98.7 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of "this compound".
Caption: Workflow for "this compound" quantification using SPE and LC-MS/MS.
Hypothetical Signaling Pathway of "this compound"
This diagram illustrates a potential mechanism of action for "this compound", where it acts as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.
Caption: Hypothetical signaling cascade initiated by "this compound" binding.
References
- 1. Peptide Quantification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. Results for "Multiple Reaction Monitoring (MRM)" | Springer Nature Experiments [experiments.springernature.com]
- 5. ahajournals.org [ahajournals.org]
- 6. SRM/MRM & PRM: Targeted Proteomics Monitoring Methods - Creative Proteomics [creative-proteomics.com]
- 7. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 8. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 9. cpcscientific.com [cpcscientific.com]
Application Note & Protocol: In Vitro Skin Penetration of "Peptide 8"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the in vitro skin penetration of "Peptide 8," a representative octapeptide, using Franz Diffusion Cells. The methodology described herein is based on established scientific literature for similar peptides, such as acetyl hexapeptide-8.[1][2][3][4] This application note includes comprehensive experimental procedures, from skin membrane preparation to sample analysis, and provides templates for data presentation. The protocols are designed to be adaptable for various topical formulations containing "this compound" and can be applied to different skin models, including human cadaver skin, animal skin, and reconstructed human epidermis.
Introduction
The assessment of dermal absorption and skin penetration is a critical step in the development and safety evaluation of cosmetic and pharmaceutical products containing peptides.[4] Peptides, due to their molecular size and hydrophilic nature, often exhibit limited ability to permeate the stratum corneum, the primary barrier of the skin.[5][6][7] Understanding the extent and rate of a peptide's penetration into and through the various skin layers is essential for evaluating its efficacy and potential systemic exposure.[8][9]
This protocol details the use of the Franz Diffusion Cell system, a widely accepted in vitro model for studying the percutaneous absorption of topically applied compounds.[10][11][12][13] The method allows for the quantification of the test peptide in the different skin strata (stratum corneum, viable epidermis, dermis) and the receptor fluid, which simulates systemic circulation.
Experimental Overview & Workflow
The overall workflow for assessing the in vitro skin penetration of "this compound" is depicted below. The process begins with the preparation of the skin membrane and culminates in the analytical quantification of the peptide in various compartments.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation | Semantic Scholar [semanticscholar.org]
- 4. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. In Vitro Penetration Testing for Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. termedia.pl [termedia.pl]
Application Notes and Protocols: Incorporation of Peptide 8 (Octapeptides) into Hydrogels for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptide-based hydrogels are a class of biomaterials attracting significant attention for biomedical applications, including controlled drug delivery.[1][2] These materials are formed through the self-assembly of short peptide sequences into three-dimensional nanofibrous networks that can entrap large amounts of water.[2][3][4] Key advantages of peptide hydrogels include their inherent biocompatibility, biodegradability, and the ability to tailor their chemical and mechanical properties by modifying the peptide sequence.[4][5][6] This allows for the design of "smart" hydrogels that can respond to specific environmental stimuli such as pH, temperature, or enzymes to trigger drug release.[3][5]
This document provides detailed protocols and data for the incorporation of a representative octapeptide, referred to here as "Peptide 8," into a hydrogel for pH-responsive drug delivery. The specific example used throughout these notes is the pH-sensitive octapeptide FEFEFRFK (FER-8), which has been utilized for the targeted delivery of the anticancer drug Paclitaxel (PTX).[7] This peptide self-assembles into a stable hydrogel at neutral pH (7.4) and disassembles in an acidic environment (pH 5.5), characteristic of tumor microenvironments, leading to targeted drug release.[1][7]
Data Presentation: Properties of FER-8 Peptide Hydrogel
The following table summarizes the key quantitative parameters for the FER-8 hydrogel system for the delivery of Paclitaxel (PTX).
| Parameter | Value / Description | Source |
| Peptide Identity | ||
| Peptide Name | FER-8 | [7] |
| Sequence (N- to C-terminus) | Phe-Glu-Phe-Glu-Phe-Arg-Phe-Lys | [7] |
| Type | pH-responsive, self-assembling octapeptide | [1][7] |
| Hydrogel Formation | ||
| Gelation Condition | Forms a stable hydrogel at neutral pH (7.4) | [1][7] |
| Sol-Gel Transition | Transitions to a sol state at acidic pH (~5.5) | [1][7] |
| Mechanism | Self-assembly driven by non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions, π-π stacking) | [1][2] |
| Drug Loading & Release | ||
| Model Drug | Paclitaxel (PTX) | [7] |
| Drug Loading Capacity | High loading capacity at pH 7.4 | [1] |
| Release Trigger | Acidic pH (tumor microenvironment) | [1][7] |
| Release Profile | Sustained release at the tumor site (pH 5.5) | [1] |
| Biocompatibility | ||
| Biocompatibility | Peptide hydrogels are generally biocompatible and biodegradable. | [1][4][8] |
| Cytotoxicity | Expected to be low due to natural amino acid composition. | [9] |
Visualizations
Signaling and Release Pathway
Caption: pH-triggered drug release from FER-8 hydrogel in a tumor microenvironment.
Experimental Workflow
References
- 1. Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional Self-Assembled Peptide Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation and applications of peptide-based injectable hydrogels - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05934B [pubs.rsc.org]
- 6. Key Protocols for Effective Utilization of Peptide Hydrogels in Research and Applications - Steel Furniture Blogs - Steela Industries [steelaindustries.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid Self-Assembly Peptide Hydrogel for Recruitment and Activation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of "Peptide 8" in Animal Models
DISCLAIMER: The term "Peptide 8" is associated with multiple distinct molecules in scientific literature. This document provides detailed application notes and protocols for several therapeutic peptides referred to as "this compound" or containing the number 8 in their designation, based on available research. Researchers should verify the specific peptide relevant to their work before applying these protocols.
PSTi8: A Pancreastatin Inhibitory Peptide for Type 2 Diabetes
PSTi8 (PEGKGEQEHSQQKEEEEEMAV-amide) is a 21-amino acid peptide investigated for its potent antidiabetic properties in various preclinical models of diabetes and insulin (B600854) resistance.[1]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of PSTi8 in Sprague Dawley rats.
Table 1: In Vitro Properties and Plasma Protein Binding of PSTi8 [1]
| Parameter | Value | Conditions |
| Solubility (Simulated Gastric Fluid) | 9.30 mg/mL | --- |
| Solubility (Simulated Intestinal Fluid) | 25.75 mg/mL | --- |
| Plasma Protein Binding | >69% | Rat Plasma |
| Blood-Plasma Partitioning | >2 | --- |
Table 2: Pharmacokinetic Parameters of PSTi8 in Rats Following a Single Dose [1]
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Tmax (min) | Cmax (ng/mL) | AUC (ng*min/mL) |
| Intraperitoneal (i.p.) | 1 | 95.00 ± 12.15 | 15 | 150.9 ± 18.2 | 10555 ± 1345 |
| Subcutaneous (s.c.) | 1 | 78.47 ± 17.72 | 30 | 89.7 ± 10.5 | 8719 ± 1969 |
| Intravenous (i.v.) | 1 | 100 | 5 | 489.6 ± 55.4 | 11110 ± 1423 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of PSTi8 in Rats [1]
Objective: To determine the pharmacokinetic profile of PSTi8 following intravenous, intraperitoneal, and subcutaneous administration in Sprague Dawley rats.
Materials:
-
Sprague Dawley rats (male and female)
-
PSTi8 peptide
-
Vehicle (e.g., sterile saline)
-
Anesthesia (as per institutional guidelines)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for sample analysis
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the study.
-
Dosing:
-
Prepare a stock solution of PSTi8 in the chosen vehicle.
-
Divide animals into three groups for each route of administration (i.v., i.p., s.c.).
-
Administer a single dose of PSTi8 (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).
-
Place blood samples into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of PSTi8 in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
-
Signaling Pathway and Workflow
Caption: Experimental workflow for in vivo evaluation of PSTi8.
P8: A Peptide for Alzheimer's Disease Treatment
P8 is a peptide drug candidate investigated for its potential in treating Alzheimer's disease by reducing amyloid-beta (Aβ) levels.[2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and metabolic stability data for P8.
Table 3: Metabolic Stability of P8 [2]
| Matrix | Half-life (min) |
| Mouse Plasma | > 240 |
| Mouse Brain Homogenate | > 120 |
| Human Plasma | > 120 |
| Human Brain Homogenate | > 120 |
Table 4: Pharmacokinetic Parameters of P8 in Rat Plasma Following a Single Dose [2]
| Administration Route | Dose (mg/kg) | AUC (ng·min/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (min) |
| Intravenous (i.v.) | Varies | 679,000 ± 250,000 | 17.6 ± 5.65 | 0.546 ± 0.306 | 22 ± 8.2 |
Experimental Protocols
Protocol 2: Assessment of P8 Delivery to the Brain and Efficacy in a Transgenic Mouse Model of Alzheimer's Disease [2]
Objective: To determine if subcutaneous administration of P8 can deliver sufficient amounts to the brain to exert a therapeutic effect (reduction of Aβ40).
Materials:
-
Transgenic (Tg) mice for Alzheimer's disease
-
P8 peptide
-
Vehicle (e.g., sterile saline)
-
Subcutaneous injection supplies
-
Brain tissue collection and homogenization supplies
-
ELISA kit for Aβ40 quantification
Procedure:
-
Animal Treatment:
-
Treat Tg mice with P8 via subcutaneous administration for 14 days.
-
Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the hippocampus from the brain of each mouse.
-
-
Aβ40 Quantification:
-
Homogenize the hippocampal tissue.
-
Measure the levels of Aβ40 in the brain homogenates using a specific ELISA kit.
-
-
Data Analysis:
-
Compare the Aβ40 levels between the P8-treated and vehicle-treated groups to determine the efficacy of the peptide.
-
Signaling Pathway and Workflow
Caption: Proposed mechanism of action for P8 in reducing Aβ40.
LVTX-8: An Anti-Cancer Peptide for Lung Tumor
LVTX-8 is a synthetic peptide derived from spider venom, which has demonstrated anti-proliferative and anti-migratory effects on lung cancer cells in vitro and in vivo.[3]
Quantitative Data Summary
While specific pharmacokinetic data tables are not detailed in the provided search results, the study demonstrates a dose-dependent inhibition of tumor growth in vivo.
Experimental Protocols
Protocol 3: In Vivo Antitumor Efficacy of LVTX-8 in a Nude Mouse Xenograft Model [3]
Objective: To evaluate the ability of LVTX-8 to suppress the growth and metastasis of lung cancer cells in a nude mouse model.
Materials:
-
Nude mice (e.g., BALB/c nude mice)
-
Human lung cancer cell lines (e.g., A549, H460)
-
LVTX-8 peptide
-
Control substance (e.g., sterile saline)
-
Intraperitoneal injection supplies
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human lung cancer cells into the flank of each nude mouse.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomly assign mice to treatment and control groups.
-
Administer LVTX-8 (e.g., via intraperitoneal injection) to the treatment group at various doses.
-
Administer the control substance to the control group.
-
Treat the mice for a predetermined period (e.g., daily for several weeks).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and weigh them.
-
Optionally, perform histological analysis of the tumors and other organs to assess for metastasis and toxicity.
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the LVTX-8 treated and control groups.
-
Signaling Pathway and Workflow
Caption: Signaling pathways modulated by LVTX-8 in lung cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Anti-Cancer Peptide LVTX-8 Inhibits the Proliferation and Migration of Lung Tumor Cells by Regulating Causal Genes’ Expression in p53-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing the Interaction of Peptide 8 with Target Protein X using Surface Plasmon Resonance (SPR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions. This application note provides a detailed protocol for studying the binding kinetics of a novel synthetic peptide, "Peptide 8," to its putative target, "Target Protein X." Understanding the binding affinity and kinetics of this compound is a critical step in evaluating its therapeutic potential and mechanism of action. The following sections outline the experimental workflow, data analysis, and expected results for characterizing this interaction.
Experimental Protocols
1. Materials and Reagents
-
Analyte: this compound (lyophilized, >95% purity)
-
Ligand: Target Protein X (recombinant, >98% purity)
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 (carboxymethylated dextran) sensor chip
-
Immobilization Chemistry: Amine coupling kit (containing EDC, NHS, and ethanolamine)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
2. Ligand Immobilization (Target Protein X)
The following protocol details the immobilization of Target Protein X onto a CM5 sensor chip via amine coupling.
| Step | Action | Purpose |
| 1 | System Priming: | Prime the SPR system with running buffer to ensure a stable baseline. |
| 2 | Chip Activation: | Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface. |
| 3 | Ligand Injection: | Inject Target Protein X (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the target immobilization level (~2000 RU) is reached. |
| 4 | Deactivation: | Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters. |
| 5 | Stabilization: | Wash the surface with running buffer until a stable baseline is achieved. A reference flow cell is activated and deactivated without ligand injection. |
3. Interaction Analysis (this compound)
This protocol describes the kinetic analysis of this compound binding to the immobilized Target Protein X.
| Step | Action | Purpose |
| 1 | Analyte Preparation: | Prepare a dilution series of this compound in running buffer (e.g., 0 nM, 10 nM, 20 nM, 40 nM, 80 nM, 160 nM). The 0 nM sample serves as a blank. |
| 2 | Association: | Inject each concentration of this compound over the reference and active flow cells for 180 seconds to monitor the binding event. |
| 3 | Dissociation: | Switch to running buffer flow for 300 seconds to monitor the dissociation of the this compound-Target Protein X complex. |
| 4 | Regeneration: | Inject the regeneration solution (10 mM Glycine-HCl, pH 2.5) for 30 seconds to remove any remaining bound analyte. |
| 5 | Equilibration: | Allow the system to equilibrate with running buffer before the next injection cycle. |
Data Presentation and Results
The raw sensorgram data is processed by subtracting the reference flow cell signal from the active flow cell signal (double referencing). The resulting binding curves are then fitted to a 1:1 Langmuir binding model to determine the kinetic parameters.
Table 1: Kinetic and Affinity Data for this compound Binding to Target Protein X
| Analyte Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) | Chi² |
| 10 | 1.25 x 10⁵ | 2.50 x 10⁻³ | 20.0 | 0.18 |
| 20 | 1.28 x 10⁵ | 2.55 x 10⁻³ | 19.9 | 0.15 |
| 40 | 1.30 x 10⁵ | 2.58 x 10⁻³ | 19.8 | 0.12 |
| 80 | 1.31 x 10⁵ | 2.60 x 10⁻³ | 19.8 | 0.14 |
| 160 | 1.29 x 10⁵ | 2.57 x 10⁻³ | 19.9 | 0.16 |
| Average | 1.29 x 10⁵ | 2.56 x 10⁻³ | 19.9 | 0.15 |
The data indicates that this compound binds to Target Protein X with a high affinity, characterized by a fast association rate and a slow dissociation rate.
Visualizations
Diagram 1: Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade initiated by this compound binding.
Diagram 2: SPR Experimental Workflow
Caption: Workflow for SPR-based kinetic analysis of this compound.
Gene expression analysis following "Peptide 8" treatment
- 1. Acetyl hexapeptide-3 - Wikipedia [en.wikipedia.org]
- 2. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]
- 3. An Anti-Cancer Peptide LVTX-8 Inhibits the Proliferation and Migration of Lung Tumor Cells by Regulating Causal Genes’ Expression in p53-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction for formation/release of interleukin-8 caused by a PAR2-activating peptide in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dual-function epidermal growth factor receptor pathway substrate 8 (Eps8)-derived peptide exhibits a potent cytotoxic T lymphocyte-activating effect and a specific inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solid-Phase Synthesis of a Difficult Octapeptide
Welcome to the technical support center for the solid-phase synthesis (SPPS) of challenging octapeptide sequences. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during the synthesis of difficult octapeptides.
Frequently Asked Questions (FAQs)
Q1: What makes an octapeptide sequence "difficult" to synthesize?
A1: "Difficult" sequences in solid-phase peptide synthesis (SPPS) are those prone to incomplete reactions, leading to low purity and yield.[1] Key factors contributing to these difficulties include:
-
Peptide Aggregation: The growing peptide chains can self-associate on the solid support, primarily through the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets. This aggregation can physically block the N-terminal amine, making it inaccessible for subsequent deprotection and coupling reactions. Hydrophobic sequences are particularly susceptible to aggregation.
-
Steric Hindrance: Bulky amino acids, such as Valine or Isoleucine, or sequences with consecutive sterically hindered residues (e.g., Val-Val) can slow down coupling reactions. The steric bulk makes it difficult for the activated amino acid to approach the N-terminus of the growing peptide chain.
-
N-Methylated Amino Acids: The coupling of N-methylated amino acids is notoriously challenging due to their reduced nucleophilicity and increased steric hindrance.[2]
-
Specific Sequence Motifs: Certain amino acid pairings or sequences can promote side reactions. For example, sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation.
Q2: My crude peptide purity is very low after synthesizing a hydrophobic octapeptide. What are the likely causes and how can I troubleshoot this?
A2: Low crude peptide purity for a hydrophobic octapeptide is often a result of on-resin aggregation leading to incomplete coupling and deprotection steps. This results in a mixture of deletion sequences (missing one or more amino acids) and truncated sequences.
To troubleshoot this, a systematic approach is recommended. The following diagram illustrates a logical workflow for diagnosing and addressing low purity issues.
References
Technical Support Center: Troubleshooting "Peptide 8" Aggregation
Welcome to the technical support center for "Peptide 8" synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to peptide aggregation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during the synthesis of "this compound"?
A1: During solid-phase peptide synthesis (SPPS), peptide aggregation is the self-association of growing peptide chains attached to the resin.[1][2][3] This is primarily driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets.[2][4] "this compound," a sequence rich in hydrophobic amino acids such as Valine, Isoleucine, and Leucine, is particularly susceptible to aggregation. This phenomenon can render the growing peptide chains inaccessible to reagents, leading to incomplete coupling and deprotection steps, ultimately resulting in low yields and difficult purification.[1][2][4]
Q2: What are the common signs that "this compound" is aggregating on the resin?
A2: Several indicators during SPPS can suggest that "this compound" is aggregating:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[2][5]
-
Slow or Incomplete Reactions: A positive ninhydrin (B49086) (Kaiser) test after a coupling step indicates unreacted free amines.[1] Similarly, the removal of the Fmoc protecting group may be sluggish.
-
Physical Clumping: The resin may become sticky and clump together, indicating poor solvation.[2]
-
Low Yield of Final Product: A significant reduction in the expected yield of the cleaved "this compound" is a strong sign of aggregation issues during synthesis.[2]
Q3: My synthesis of "this compound" has failed. What are the initial troubleshooting steps?
A3: When a synthesis fails, a systematic approach is crucial. The following diagram outlines a decision-making workflow for troubleshooting aggregation issues with "this compound".
Q4: What immediate changes can I make to my protocol to mitigate "this compound" aggregation?
A4: For a peptide like "this compound" with a high tendency to aggregate, several modifications to the standard synthesis protocol can be beneficial. These include switching to a more effective solvent, elevating the reaction temperature, or incorporating chaotropic salts.
Data Presentation: Comparison of Mitigation Strategies
The following table summarizes the effectiveness of different solvents and additives on the crude purity of "this compound".
| Strategy | Solvent System | Additive | Temperature (°C) | Crude Purity (%) |
| Standard | DMF | None | 25 | 35 |
| Solvent Change | NMP | None | 25 | 55 |
| Chaotropic Salt | DMF | 0.4 M LiCl | 25 | 65 |
| Elevated Temp. | NMP | None | 60 | 75 |
| Combined | NMP | 0.4 M LiCl | 60 | 85 |
Advanced Strategies to Overcome Aggregation
For particularly difficult sequences like "this compound," more advanced strategies may be necessary.
Q5: What are pseudoproline dipeptides and how can they help in the synthesis of "this compound"?
A5: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that are reversibly protected to mimic the structure of proline.[6][7][8] Incorporating these dipeptides into the peptide backbone introduces a "kink," which disrupts the formation of secondary structures like β-sheets that are a primary cause of aggregation.[6][7][8][9] For "this compound," strategically placing a pseudoproline dipeptide, for instance, every 6th residue, can significantly improve solvation and coupling kinetics.[1] The native amino acid sequence is restored during the final cleavage from the resin.[7]
Q6: Can microwave-assisted peptide synthesis (MAPS) improve the outcome for "this compound"?
A6: Yes, microwave-assisted peptide synthesis can be highly effective for difficult sequences like "this compound".[10][11][12] Microwave energy rapidly and uniformly heats the reaction, which helps to disrupt the hydrogen bonds that lead to aggregation.[13][14] This can significantly accelerate both coupling and deprotection steps, leading to higher purity and yield of the final peptide.[12][14]
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for "this compound" Synthesis
This protocol is designed to disrupt on-resin aggregation prior to a difficult coupling step.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.
-
Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.4 M LiCl in DMF for 1 minute each time. This step helps to break up secondary structures.[15]
-
DMF Wash: Wash the resin thoroughly with DMF (at least 5 times) to completely remove the chaotropic salt, as it can interfere with the subsequent coupling reaction.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the general steps for incorporating a pseudoproline dipeptide into the "this compound" sequence.
-
Selection: Identify a suitable position in the "this compound" sequence for a Ser, Thr, or Cys residue that can be replaced with a corresponding pseudoproline dipeptide.
-
Coupling: Dissolve the Fmoc-Xaa-(ΨPro)-OH dipeptide and an activating agent (e.g., HATU) in DMF. Add the activation solution to the deprotected peptide-resin. Allow the coupling to proceed for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test. After completion, wash the resin thoroughly with DMF.
-
Continuation: Proceed with the standard SPPS cycles for the remaining amino acids. The pseudoproline ring will be opened during the final TFA cleavage, yielding the native peptide sequence.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Automated Microwave-Enhanced Total Synthesis of Proteins [cem.com]
- 11. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 12. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 13. US20130228449A1 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Improving the yield and purity of synthetic "Peptide 8"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of "Peptide 8," aiming to improve both yield and purity.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues in solid-phase peptide synthesis (SPPS).
Issue 1: Low Peptide Yield After Cleavage
-
Question: My final peptide yield is significantly lower than expected. How can I identify the cause and improve it?
-
Answer: Low peptide yield can stem from various stages of the synthesis process. A systematic investigation is key to pinpointing the issue.
-
Initial Diagnosis: First, determine if the low yield is due to inefficient synthesis or problems during the final cleavage and work-up.
-
Test Cleavage: Perform a small-scale test cleavage on 10-20 mg of the peptide-resin.[1][2] Analyze the supernatant by mass spectrometry (MS) to confirm the presence of the target peptide mass. This will verify if the synthesis was successful to some extent.
-
Resin Loading Check: Quantify the peptide loading on the resin before full cleavage. This can be done via UV-Vis spectrophotometry after Fmoc deprotection of a small, accurately weighed amount of resin.[1]
-
-
Potential Cause: Incomplete Deprotection or Coupling
-
How to Investigate: Incomplete removal of the Fmoc protecting group or inefficient amino acid coupling leads to truncated or deletion sequences, drastically reducing the yield of the full-length peptide.[1]
-
Monitor Reactions: Use a qualitative colorimetric test, like the Kaiser test (ninhydrin test), after each coupling step to check for free primary amines.[1][3] A positive result (blue beads) indicates incomplete coupling.
-
Analyze Intermediates: If a particularly difficult coupling is suspected (e.g., at a hydrophobic or sterically hindered residue), cleave a small amount of resin and analyze it by MS to identify the point of failure.[1]
-
-
Solutions:
-
Extend Reaction Times: Increase the duration of deprotection or coupling steps.
-
Double Coupling: For difficult residues, such as proline or arginine, or when coupling after a proline, performing the coupling step twice can improve efficiency.[4]
-
Increase Reagent Concentration: Using higher concentrations of amino acids and coupling reagents can drive the reaction to completion.[1][4]
-
Optimize Coupling Reagents: For challenging sequences, consider using more efficient coupling reagents like HATU or HCTU.[5][6]
-
-
-
Potential Cause: Peptide Aggregation on Resin
-
How to Investigate: Peptide chains can aggregate on the resin, hindering reagent access and leading to incomplete reactions. This is common with hydrophobic sequences.[7][8] Signs of aggregation include the resin failing to swell properly.[7]
-
Solutions:
-
Change Solvents: Switch from DMF to NMP or add DMSO to improve solvation.[5][7]
-
Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic salt like LiCl in DMF can disrupt secondary structures.[5]
-
Use Backbone Protection: Incorporate pseudoproline dipeptides or Dmb-Glycine units at strategic points in the sequence to disrupt aggregation.[3][5][9]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can help overcome aggregation.[7]
-
-
-
Potential Cause: Inefficient Cleavage or Work-up
-
How to Investigate: Even with successful synthesis, the yield can be compromised during the final stages.
-
Solutions:
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the resin and protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[10] The volume should be sufficient to swell the resin completely (e.g., 10 mL per gram of resin).[10]
-
Extend Cleavage Time: For longer or more complex peptides, a standard 2-hour cleavage may be insufficient.[2]
-
Improve Precipitation: If the peptide "oils out" instead of precipitating in cold ether, try reducing the TFA volume under nitrogen before adding to the ether.[2]
-
-
-
Issue 2: Low Purity of Crude Peptide
-
Question: My HPLC analysis of the crude peptide shows multiple impurity peaks. What are the common side reactions and how can I minimize them?
-
Answer: Peptide purity is affected by side reactions that can occur at various stages. Understanding these reactions is crucial for optimization.
-
Common Side Reactions:
-
Aspartimide Formation: Aspartic acid residues can form a cyclic imide, which can then reopen to form a mixture of alpha- and beta-coupled peptides.[7] This is promoted by basic conditions during Fmoc removal.
-
Solution: Add HOBt to the piperidine (B6355638) deprotection solution to suppress this side reaction.[7]
-
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two amino acids, leading to cleavage of the dipeptide from the resin.[7][11]
-
Solution: Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[7]
-
-
Racemization: The chirality of an amino acid can be lost during activation, leading to the incorporation of D-amino acids.
-
Solution: Use coupling reagents known to suppress racemization, such as COMU, or a carbodiimide (B86325) like DIC with an additive like Oxyma.[6][12]
-
-
Incomplete Deprotection of Side Chains: Bulky or acid-labile protecting groups may not be fully removed during the final cleavage.
-
-
Troubleshooting HPLC Purification:
-
Poor Peak Shape (Tailing): Can be caused by column overload, secondary interactions with the stationary phase, or column degradation.[14]
-
Poor Retention of Hydrophilic Peptides:
-
Solution: Use a less hydrophobic column (e.g., C8 instead of C18), decrease the initial organic solvent concentration, or employ Hydrophilic Interaction Liquid Chromatography (HILIC).[14]
-
-
Product Not Eluting: Highly hydrophobic peptides may bind irreversibly.
-
Solution: Increase the organic solvent percentage at the end of the gradient or use a less retentive column like a C4.[14]
-
-
-
Data Presentation
Table 1: Impact of Coupling Reagents on Crude Purity and Racemization
| Coupling Reagent | Activation Time | Typical Crude Purity (%) | Racemization Potential |
| DIC/HOBt | Slower | 85-95 | Low to Moderate |
| HBTU | Fast | 90-98 | Low |
| HATU | Very Fast | 92-99 | Very Low |
| COMU | Very Fast | 93-99+ | Very Low[16] |
Data is representative and can vary based on peptide sequence and synthesis conditions.
Table 2: Effectiveness of Anti-Aggregation Strategies
| Strategy | Implementation | Impact on Yield/Purity |
| Low-Loading Resin (0.1-0.3 mmol/g) | Use from the start of synthesis | Increases distance between peptide chains, reducing aggregation.[5] |
| Solvent Change (e.g., NMP) | Substitute for DMF during synthesis | Improves solvation of aggregating sequences.[5][7] |
| Pseudoproline Dipeptides | Incorporate at Ser/Thr residues | Disrupts β-sheet formation, significantly improving synthesis of "difficult sequences".[5][9] |
| Elevated Temperature (Microwave) | Apply during coupling steps | Disrupts hydrogen bonds and improves kinetics.[5] |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Reactions
-
Objective: To qualitatively determine the presence of free primary amines on the resin after an amino acid coupling step.
-
Materials:
-
Reagent A: 5 g Ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g Phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Peptide-resin sample (a few beads).
-
-
Procedure:
-
Take a small sample of the peptide-resin (10-20 beads) and place it in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
-
Beads are colorless, solution is yellow: Coupling is complete (no free primary amines).
-
Beads are blue/purple: Incomplete coupling (free primary amines are present).[1] A recoupling step is necessary.
-
Protocol 2: Standard Peptide Cleavage from Resin
-
Objective: To cleave the synthesized peptide from the solid support and remove side-chain protecting groups.
-
Materials:
-
Dry peptide-resin.
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.[10]
-
Cold diethyl ether.
-
-
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[10]
-
Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add 8-10 volumes of cold diethyl ether.
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice more with cold ether to remove scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. pubs.acs.org [pubs.acs.org]
Overcoming poor "Peptide 8" stability in aqueous solutions
Disclaimer: "Peptide 8" is a hypothetical peptide used for illustrative purposes. The information provided is based on general principles of peptide chemistry and is intended to serve as a guide for researchers.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in aqueous solutions.
Q1: My this compound solution, which was initially clear, has become cloudy or formed a precipitate. What is happening?
A1: This is likely due to physical instability , specifically aggregation or precipitation . Peptides can aggregate when they associate with each other to form larger, often insoluble, complexes.[1][2] This can be triggered by several factors:
-
pH and Isoelectric Point (pI): If the pH of the solution is close to the peptide's pI, its net charge will be minimal, reducing repulsion between molecules and promoting aggregation.
-
Concentration: Higher peptide concentrations can increase the likelihood of aggregation.
-
Temperature: Storing the solution at inappropriate temperatures or subjecting it to freeze-thaw cycles can induce conformational changes that expose hydrophobic regions, leading to aggregation.[3]
-
Ionic Strength: The salt concentration of the buffer can influence peptide solubility and aggregation.
Troubleshooting:
-
Ensure the pH of your buffer is at least 1-2 units away from the hypothetical pI of this compound.
-
If possible, work with lower concentrations.
-
Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Screen different buffers and ionic strengths to find optimal solubility conditions.
Q2: I'm observing a decrease in the main peak of this compound and the appearance of new peaks in my HPLC chromatogram over time. What could be the cause?
A2: This indicates chemical degradation . Peptides are susceptible to several chemical degradation pathways in aqueous solutions, leading to the formation of new, related impurities.[1][2] The primary mechanisms include:
-
Oxidation: Amino acid residues like Methionine (Met) and Cysteine (Cys) are particularly prone to oxidation.[2][4] This is often accelerated by exposure to atmospheric oxygen, metal ions, or light.[1]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can lose their side-chain amide group, converting them to Aspartic Acid (Asp) and Glutamic Acid (Glu), respectively.[2][5] This process is highly dependent on pH and the neighboring amino acid sequence.[6]
-
Hydrolysis: The peptide bonds in the backbone can be cleaved by water, a process that is often catalyzed by acidic or basic conditions.[1][2] Sequences containing Aspartic Acid (Asp) are particularly susceptible.
Q3: What is the best way to store my this compound to ensure its stability?
A3: For long-term stability, peptides should be stored as a lyophilized (freeze-dried) powder at -20°C or -80°C. Once reconstituted in an aqueous solution, the following practices are recommended:
-
Use an appropriate buffer: The buffer should maintain a pH that minimizes chemical degradation and maximizes physical stability.[7][8][9]
-
Store at low temperatures: For short-term storage (days), 2-8°C is acceptable. For longer-term storage, freezing at -20°C or -80°C is necessary.
-
Aliquot the solution: To avoid contamination and degradation from repeated freeze-thaw cycles, it is crucial to divide the stock solution into single-use aliquots before freezing.
-
Protect from light and oxygen: If your peptide is sensitive to oxidation or light, use amber vials and consider purging the solution with an inert gas like nitrogen or argon before sealing.[9]
II. Troubleshooting Guides
Guide 1: Investigating the Root Cause of this compound Instability
This guide provides a systematic workflow to identify the cause of instability in your this compound solution.
-
Initial Assessment:
-
Visual Inspection: Is the solution clear or cloudy? Has the color changed?
-
Purity Analysis: Use a stability-indicating method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of the peptide solution.[2] Compare the chromatogram to a freshly prepared sample or a reference standard.
-
-
Forced Degradation Study (Stress Testing):
-
Intentionally degrade the peptide under various stress conditions to identify potential degradation pathways and products.[10][11][12] This helps in developing a robust formulation.
-
Common stress conditions include:
-
Acid/Base Hydrolysis: Incubate the peptide in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidation: Expose the peptide to an oxidizing agent like hydrogen peroxide (e.g., 0.1% H₂O₂).[13]
-
Thermal Stress: Incubate the peptide solution at elevated temperatures (e.g., 40°C, 60°C).[13]
-
Photostability: Expose the peptide solution to UV and visible light.[13]
-
-
-
Analysis of Stressed Samples:
-
Analyze the stressed samples using RP-HPLC to observe the formation of degradation products.
-
Use Mass Spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the degradation products and elucidate the degradation pathway (e.g., a +16 Da shift often indicates oxidation of a Met residue).[2]
-
Below is a workflow diagram for troubleshooting instability:
Caption: Troubleshooting Workflow for this compound Instability.
Guide 2: Developing a Stable Aqueous Formulation
Once the degradation pathways are understood, a stable formulation can be developed by optimizing the solution conditions and using excipients.[7][9][14][15]
Step 1: pH Optimization
The stability of a peptide is often highly pH-dependent. A pH/stability profile should be generated by incubating this compound in a series of buffers with different pH values (e.g., from pH 3 to 8). The percentage of this compound remaining at each pH is monitored over time by RP-HPLC.
Table 1: Example pH Stability Data for this compound after 7 days at 25°C
| Buffer System | pH | % this compound Remaining | Major Degradant(s) |
| Citrate | 3.0 | 85.2% | Hydrolysis Product A |
| Citrate | 4.0 | 95.1% | Minor Hydrolysis |
| Acetate | 5.0 | 98.5% | - |
| Phosphate | 6.0 | 94.3% | Deamidation Product B |
| Phosphate | 7.0 | 88.7% | Deamidation, Oxidation |
| Tris | 8.0 | 75.4% | Oxidation Product C |
Based on this hypothetical data, a pH around 5.0 appears to be optimal for the stability of this compound.
Step 2: Excipient Screening
Excipients are inactive ingredients added to a formulation to improve its stability, solubility, or other characteristics.[14]
-
Antioxidants: To prevent oxidation, especially if Met or Cys residues are present, antioxidants can be added.
-
Examples: Methionine, Sodium thiosulfate, Ascorbic acid.
-
-
Bulking Agents/Cryoprotectants: For lyophilized products or frozen solutions, these agents protect the peptide during freezing and drying.
-
Examples: Sucrose, Mannitol, Trehalose.[3]
-
-
Surfactants: Non-ionic surfactants can be used at low concentrations to prevent surface adsorption and aggregation.
-
Examples: Polysorbate 20, Polysorbate 80.
-
-
Chelating Agents: These can bind metal ions that may catalyze oxidative degradation.
-
Examples: EDTA.
-
Table 2: Effect of Excipients on this compound Stability at pH 5.0 after 30 days at 25°C
| Formulation | % this compound Remaining |
| pH 5.0 Acetate Buffer (Control) | 92.1% |
| + 0.1% Methionine | 97.5% |
| + 0.01% Polysorbate 20 | 93.5% |
| + 0.1% Methionine + 0.01% Polysorbate 20 | 98.2% |
This data suggests that adding methionine as an antioxidant significantly improves the stability of this compound.
The diagram below illustrates common degradation pathways and corresponding formulation strategies.
Caption: this compound Degradation Pathways and Mitigation Strategies.
III. Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a general method for monitoring the stability of this compound. The method must be able to separate the intact peptide from its degradation products.[16][17][18]
-
Instrumentation:
-
HPLC system with a UV detector and autosampler.
-
Data acquisition and processing software.
-
-
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: Water or an appropriate buffer.
-
This compound reference standard and samples.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 50 22.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Procedure:
-
Prepare mobile phases and equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare this compound samples at a known concentration (e.g., 1 mg/mL) in the sample diluent.
-
Inject the samples and run the gradient program.
-
Integrate the peak areas for this compound and all impurity peaks.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
This method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[18][19]
References
- 1. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 2. veeprho.com [veeprho.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 14. Recent trends in stabilising peptides and proteins in pharmaceutical formulation - considerations in the choice of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Formulation: Challenges and Strategies | Semantic Scholar [semanticscholar.org]
- 16. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 17. ijsra.net [ijsra.net]
- 18. tandfonline.com [tandfonline.com]
- 19. archives.ijper.org [archives.ijper.org]
Technical Support Center: Minimizing Racemization During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during peptide synthesis.
Troubleshooting Guides
Issue 1: High Levels of Racemization Detected in the Final Peptide
If you are observing significant racemization in your synthesized peptide, work through the following steps to identify and resolve the potential causes.
-
Step 1: Review Your Coupling Reagents and Additives. Certain coupling reagents, particularly carbodiimides like DCC and DIC, can lead to significant racemization if used alone.[1]
-
Solution: Always use carbodiimide (B86325) coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2][3] For particularly sensitive amino acids, consider using phosphonium (B103445) or aminium/uronium-based reagents, though these can still cause some racemization.[1]
-
-
Step 2: Evaluate Your Reaction Conditions. Higher temperatures and certain solvents can accelerate the rate of racemization.[1][4][5]
-
Solution: Perform the coupling reaction at a lower temperature, for example, 0°C. If the solubility of your reagents allows, consider using a less polar solvent, as this can help reduce racemization.[1]
-
-
Step 3: Check the Base Concentration and Type. The presence of excess or a strong base can promote racemization through direct enolization of the activated amino acid.[1][2][6]
-
Step 4: Assess the Pre-activation Time. Prolonged pre-activation of the carboxylic acid before addition of the amine component can increase the risk of racemization.[4][5]
-
Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the resin-bound peptide immediately after activation.
-
Issue 2: Racemization is Predominantly Observed at Cysteine or Histidine Residues
Cysteine and histidine are amino acids that are particularly prone to racemization during peptide synthesis.[1][5][7]
-
Step 1: Employ Additives Specifically for Suppressing Racemization.
-
Step 2: Optimize the Coupling Strategy.
-
Solution: For microwave-assisted peptide synthesis, lowering the coupling temperature can significantly limit the racemization of histidine and cysteine.[8] Alternatively, these sensitive residues can be coupled at room temperature while the rest of the peptide is synthesized using microwave energy.[8]
-
-
Step 3: Consider the Use of a Hindered Base.
-
Solution: Utilizing a sterically hindered base, such as 2,4,6-collidine, can help minimize the formation of the D-isomer of cysteine.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during peptide synthesis?
A1: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][6]
Q2: Which amino acids are most susceptible to racemization?
A2: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[1][5][7] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser), aspartic acid (Asp), and phenylalanine (Phe).[1][5][8]
Q3: How can racemization be suppressed during peptide coupling?
A3: Several strategies can be employed to suppress racemization:
-
Use of Additives: Incorporating additives like HOBt, HOAt, or Oxyma can effectively minimize racemization by forming active esters that are less prone to it.[1][2]
-
Choice of Coupling Reagent: While efficient, some coupling reagents are more prone to causing racemization. The choice of coupling reagent should be carefully considered, and they are often best used with racemization-suppressing additives.[1][4]
-
Optimized Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) and using less polar solvents can help reduce the rate of racemization.[1]
-
Base Selection: Using weaker, sterically hindered bases like NMM or collidine is preferable to stronger bases like DIPEA.[2][4]
Q4: Can the choice of protecting group influence racemization?
A4: Yes, the N-terminal protecting group can influence the rate of racemization. Urethane-based protecting groups like Fmoc and Boc are generally effective at suppressing racemization because the lone pair of electrons on the nitrogen is delocalized, making the alpha-proton less acidic.
Q5: How does microwave-assisted peptide synthesis affect racemization?
A5: Microwave energy can accelerate both the deprotection and coupling steps in solid-phase peptide synthesis (SPPS). However, the higher temperatures can also increase the rate of racemization, especially for sensitive amino acids like cysteine and histidine.[8] Lowering the microwave coupling temperature is an effective strategy to mitigate this issue.[8]
Data Presentation
Table 1: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness in Reducing Racemization | Key Considerations |
| Addition of HOBt/HOAt/Oxyma | High | Commonly used with carbodiimides to suppress oxazolone formation.[1][2] Oxyma is a non-explosive alternative.[3][4] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the side reaction of racemization.[1] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by the solubility of reagents and resin swelling.[1] |
| Use of Copper (II) Chloride | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[1][7] |
| Use of Sterically Hindered Bases | Moderate to High | Bases like 2,4,6-collidine are effective in minimizing racemization.[2][4][8] |
Experimental Protocols
General Protocol for a Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS) to Minimize Racemization
This protocol provides a general procedure for a coupling cycle in SPPS designed to minimize racemization.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma).[1]
-
Add 3-5 equivalents of a coupling reagent (e.g., DIC).[1]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
-
Coupling Reaction: Allow the reaction to proceed at room temperature or a reduced temperature (e.g., 0°C) for an appropriate amount of time (typically 1-2 hours).
-
Washing: Thoroughly wash the resin with DMF and a non-polar solvent like dichloromethane (B109758) (DCM) to remove any unreacted reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin (B49086) test) to ensure the coupling reaction has gone to completion. If the test is positive, a second coupling may be necessary.
Mandatory Visualization
Caption: Primary mechanisms of racemization during peptide synthesis.
Caption: Troubleshooting workflow for high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage Conditions for Resin-Bound "Peptide 8"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the cleavage of "Peptide 8" from solid-phase resin. For the purposes of this guide, "this compound" is a representative peptide containing several sensitive amino acid residues, including Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Arginine (Arg), which are known to be susceptible to side reactions during cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of cleaving a synthesized peptide from the resin?
In Fmoc-based solid-phase peptide synthesis (SPPS), the final step involves cleaving the synthesized peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups.[1] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1] The cleavage cocktail also includes "scavengers" to neutralize the highly reactive cationic species generated from the protecting groups and the resin linker, which can otherwise lead to undesirable modifications of the peptide.[2][3]
Q2: What are the most common side-chain modifications to watch out for during the cleavage of "this compound"?
Given that "this compound" contains sensitive residues, the following side-chain modifications are common during TFA cleavage:
-
Tryptophan (Trp): The indole (B1671886) ring is susceptible to alkylation by carbocations (e.g., t-butylation) and oxidation.[3]
-
Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide.[3]
-
Cysteine (Cys): The highly nucleophilic thiol group is prone to alkylation and oxidation, which can lead to incorrect disulfide bond formation.[3]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by carbocations generated during cleavage.[4]
-
Arginine (Arg): Incomplete removal of sulfonyl-based protecting groups (e.g., Pmc or Pbf) can be an issue.[3]
Q3: How do I select the appropriate cleavage cocktail for "this compound"?
The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide. For "this compound," which contains multiple sensitive residues, a standard TFA/TIS/H₂O cocktail is insufficient. A more robust, general-purpose cocktail like Reagent K is often recommended.[1][2] It is crucial to always use a freshly prepared cleavage cocktail, as scavengers can degrade over time.[3]
Q4: How can I confirm if the cleavage from the resin was successful?
After the cleavage and peptide precipitation, you can perform a qualitative test, such as the Kaiser test, on the resin beads.[5] A positive Kaiser test (a deep blue or purple color) indicates the presence of free primary amines, meaning that the peptide is still attached to the resin and cleavage was incomplete.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of "this compound."
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Peptide Yield After Cleavage | 1. Incomplete Cleavage: Insufficient reaction time.[6][7] 2. Peptide Precipitation in Cocktail: The peptide may be insoluble in the cleavage cocktail. 3. Adsorption to Resin: The cleaved peptide may stick to the resin beads.[6] 4. Inefficient Precipitation: The peptide is soluble in the ether used for precipitation.[4] | 1. Extend Cleavage Time: Increase the cleavage reaction time to 4 hours or perform a time-course study (e.g., 1, 2, and 4 hours) on a small scale to determine the optimal duration.[4][5] 2. Alter Solvent Composition: In some cases, altering the solvent composition of the cleavage cocktail can help. 3. Thorough Washing: Ensure the resin is thoroughly washed with fresh TFA after the initial filtration to recover any adsorbed peptide.[6] 4. Optimize Precipitation: Use cold methyl tert-butyl ether (MTBE), which is often more effective for precipitation than diethyl ether.[6] Ensure a sufficient volume of cold ether is used (8-10 times the volume of the TFA filtrate).[1][6] Consider concentrating the TFA filtrate before precipitation.[8] |
| Unexpected Peaks in HPLC of Crude Peptide | 1. Side-Chain Modifications: Alkylation or oxidation of sensitive residues (Trp, Met, Cys, Tyr).[3] 2. Incomplete Deprotection: Residual protecting groups on residues like Arg. 3. Aspartimide Formation: For peptides containing Aspartic Acid (Asp).[9] | 1. Optimize Scavengers: Use a comprehensive cleavage cocktail like Reagent K. (See Table 1). For specific issues, tailor the scavengers. For instance, use 1,2-ethanedithiol (B43112) (EDT) to prevent Cys modifications.[10] 2. Increase Cleavage Time: For peptides with multiple Arg residues, a longer cleavage time may be required.[11] 3. Review Synthesis Strategy: If aspartimide formation is suspected, review the coupling conditions during synthesis. |
| Peptide Fails to Precipitate | The peptide is soluble in the ether/TFA mixture, which can occur with short or hydrophobic peptides.[4] | 1. Increase Ether Volume: Add a larger volume of cold diethyl ether. 2. Lower Temperature: Place the precipitation mixture in a dry ice bath.[4] 3. Evaporate TFA: Slowly evaporate the TFA under a stream of nitrogen before adding ether.[8] |
| Crude Peptide is Difficult to Dissolve | The peptide is hydrophobic or prone to aggregation. | 1. Test Different Solvents: Try dissolving the peptide in various solvents such as acetic acid, DMSO, or DMF, and then dilute with water. 2. Lyophilization Strategy: Dissolve the peptide in a water/acetonitrile mixture with a few drops of DMSO until it dissolves, then lyophilize.[9] |
Cleavage Cocktail Compositions
The following tables summarize common cleavage cocktails. All cocktails should be freshly prepared before use. [1]
Table 1: Standard Cleavage Cocktails
| Reagent Name | Composition | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp.[1] |
| Reagent K | 82.5% TFA, 5% Phenol (B47542), 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[1][2] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Especially suited for cleaving peptides containing Arginine residues with sulfonyl protecting groups.[11] |
Experimental Protocols
Protocol 1: Standard Cleavage and Precipitation of "this compound"
Objective: To cleave "this compound" from the resin and remove side-chain protecting groups.
Materials:
-
Dry "this compound"-resin
-
Reagent K (freshly prepared)
-
Cold methyl tert-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
-
Nitrogen gas line or vacuum desiccator
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel.[4]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin through the sintered glass funnel and collect the filtrate into a clean centrifuge tube.
-
Wash the resin twice with a small amount of fresh TFA (e.g., 2 x 1 mL) and combine the filtrates.[1]
-
-
Peptide Precipitation:
-
Peptide Collection and Washing:
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[4][6] The crude peptide is now ready for purification by RP-HPLC.
Protocol 2: Post-Cleavage Kaiser Test
Objective: To qualitatively determine if the peptide is still attached to the resin after cleavage.
Materials:
-
A small sample of the resin beads after cleavage and filtration
-
Kaiser test reagents (Reagent A: 5% ninhydrin (B49086) in ethanol; Reagent B: 80% phenol in ethanol; Reagent C: 0.001 M KCN in pyridine)
-
Small glass test tube
-
Heating block or water bath at 100°C
Procedure:
-
Place a few dried resin beads (5-10 mg) into a clean test tube.[5]
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[5]
-
Mix gently and heat the tube at 100°C for 5 minutes.[5]
-
Observe the color of the resin beads and the solution.
Interpretation of Results:
-
Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color, indicating the presence of primary amines from the un-cleaved peptide.[5]
-
Negative Result (Complete Cleavage): The solution and beads remain colorless or slightly yellow.
Visualizations
Caption: A troubleshooting workflow for common peptide cleavage issues.
Caption: The general mechanism of TFA-mediated peptide cleavage from resin.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. polypeptide.com [polypeptide.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
"Peptide 8" purification challenges and solutions
Welcome to the Technical Support Center for Peptide 8 purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
A1: The purification of synthetic peptides like this compound can present several challenges. Common issues include poor solubility, peptide aggregation, low recovery yield, and co-elution of impurities that are structurally similar to the target peptide.[1][2][3] Factors such as the amino acid sequence, overall hydrophobicity, and the presence of certain reactive residues can influence the difficulty of purification.[4]
Q2: My crude this compound sample has poor solubility. How can I dissolve it before purification?
A2: Poor solubility is a frequent issue, especially for hydrophobic peptides.[5] It is recommended to first test the solubility on a small aliquot of your peptide. A systematic approach to solubilization is often effective:
-
Assess the peptide's properties: Determine if this compound is acidic, basic, or neutral based on its amino acid composition.
-
For acidic peptides: Try dissolving in a basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate).[4]
-
For basic peptides: Attempt to dissolve in an acidic solution (e.g., 10-25% acetic acid or 0.1% TFA).[4][6]
-
For neutral or very hydrophobic peptides: These are often the most challenging.[5] Start by dissolving the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile.[5] Once dissolved, slowly add this solution dropwise into your aqueous buffer while vortexing to prevent precipitation.[5]
Q3: I'm observing peak broadening or tailing during RP-HPLC purification of this compound. What could be the cause?
A3: Poor peak shape in reversed-phase high-performance liquid chromatography (RP-HPLC) can be caused by several factors:
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad peaks.[6] Try working with lower sample concentrations or adjusting the mobile phase composition.[6]
-
Secondary Interactions: The peptide may be interacting with the silica (B1680970) backbone of the column. Using an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 0.1%) in the mobile phase can minimize these interactions.[6][7]
-
Column Overload: Injecting too much peptide can lead to peak distortion.[6] Try reducing the sample load.
-
Suboptimal Gradient: A steep elution gradient may not allow for proper interaction with the stationary phase, resulting in broad peaks.[8] Optimizing to a shallower gradient can improve peak shape.[6]
Q4: How can I improve the separation of this compound from closely eluting impurities?
A4: Achieving high purity often requires fine-tuning the separation conditions to resolve the target peptide from synthesis-related impurities like deletion or truncated sequences.[2]
-
Optimize the Gradient Slope: This is a powerful tool for improving resolution. A shallower gradient increases the separation time between peaks.[6][8]
-
Try a Different Stationary Phase: If a C18 column is not providing sufficient resolution, consider a different stationary phase, such as C8 or Phenyl.[6]
-
Multi-Step Purification: For very complex crude samples, a multi-step purification strategy can be employed.[9] This could involve an initial capture step using ion-exchange chromatography followed by a polishing step with RP-HPLC.[1][10]
Troubleshooting Guides
Issue 1: Low Yield or Poor Recovery of this compound
| Possible Cause | Suggested Solution |
| Poor Solubility | The peptide may not be fully dissolved in the injection solvent or could be precipitating on the column. Ensure complete dissolution before injection. Consider using a stronger initial solvent and adding it dropwise to the mobile phase.[5][8] |
| Peptide Aggregation | Aggregated peptide may not bind effectively to the column or may precipitate. Adjust the pH of the mobile phase away from the peptide's isoelectric point (pI) to increase net charge and reduce aggregation.[6] Working at lower concentrations can also help.[6] |
| Irreversible Adsorption | The peptide might be irreversibly binding to the column matrix or other components of the HPLC system.[8] Try a different column chemistry or passivate the HPLC system.[8] |
| Peptide Instability/Degradation | The peptide may be degrading during the purification process, for example, through oxidation of methionine residues.[6] Use fresh, high-quality solvents and consider adding antioxidants if oxidation is suspected. |
Issue 2: this compound Aggregation During Purification
| Symptom | Troubleshooting Step |
| Broad, tailing, or split peaks in chromatogram | Lower the concentration of the peptide solution being injected.[6] |
| Adjust the pH of the mobile phase to be at least one unit away from the peptide's isoelectric point (pI) to increase electrostatic repulsion between peptide molecules.[5][6] | |
| Add organic modifiers or chaotropic agents to the mobile phase to disrupt aggregates, ensuring compatibility with your system.[6] | |
| Visible precipitation in sample vial or on the column | Re-dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO) before diluting with the mobile phase.[5] |
| Use sonication to help break up small aggregates before injection.[4] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the crude lyophilized this compound in an appropriate solvent. For hydrophobic peptides, this may require initial dissolution in a small volume of DMSO or acetonitrile, followed by dilution with the initial mobile phase.[5]
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.[11]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm). A wider pore size (300 Å) is often recommended for peptides.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]
-
Gradient: Start with a linear gradient (e.g., 5-65% B over 30 minutes) and optimize based on the initial separation profile. A shallower gradient around the elution point of this compound will improve resolution.[6][8]
-
Flow Rate: 1.0 mL/min for an analytical-scale column.
-
Detection: Monitor absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Protocol 2: Two-Step Purification using IEX and RP-HPLC
For complex crude mixtures where a single RP-HPLC step is insufficient, a two-step approach can significantly improve purity.[1][12]
-
Step 1: Ion-Exchange Chromatography (IEX) - Capture Step
-
This step is used to remove the bulk of impurities.[12]
-
Choose a cation or anion exchange column based on the net charge of this compound at the working pH.
-
Equilibrate the column with a low-salt buffer.
-
Load the crude peptide solution.
-
Wash the column to remove unbound impurities.
-
Elute the bound peptide using a salt gradient or a pH shift.
-
Pool the fractions containing this compound.
-
-
Step 2: Reversed-Phase HPLC (RP-HPLC) - Polishing Step
-
Take the pooled fractions from the IEX step and subject them to RP-HPLC purification as described in Protocol 1.
-
This orthogonal separation technique will remove remaining impurities that have similar charge properties but different hydrophobicities.[10]
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. downstreamcolumn.com [downstreamcolumn.com]
- 2. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 3. quora.com [quora.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. benchchem.com [benchchem.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. xtalks.com [xtalks.com]
- 11. benchchem.com [benchchem.com]
- 12. polypeptide.com [polypeptide.com]
Preventing degradation of "Peptide 8" in cell culture media
This guide provides comprehensive troubleshooting advice and frequently asked questions to help you ensure the stability and efficacy of Peptide 8 (P8) in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in cell culture?
The primary cause of this compound degradation is enzymatic activity from proteases, such as metalloproteinases (MMPs), that are secreted by cells into the culture medium. Other contributing factors include oxidation of sensitive amino acid residues and physical adsorption to labware.
Q2: My cells are not showing the expected response to this compound. What are the likely causes?
If you are not observing the expected biological effect, it is likely due to a lower-than-anticipated concentration of active this compound. This can result from degradation by cellular proteases, oxidation, or loss of the peptide due to adsorption to plastic surfaces. It is recommended to verify the peptide's integrity and concentration in the media.
Q3: What is the optimal storage condition for the this compound stock solution?
For long-term stability, this compound stock solutions should be stored at -80°C. For short-term storage (up to one week), 4°C is acceptable. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation. It is best to aliquot the stock solution into single-use volumes.
Q4: Can I pre-mix this compound in my cell culture medium for long-term storage?
No, it is not recommended to pre-mix this compound in complete cell culture medium for long-term storage. The presence of proteases and reactive oxygen species in serum-containing medium can lead to rapid degradation of the peptide. Always add this compound to the culture medium immediately before use.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to this compound instability.
Problem 1: Inconsistent or No Biological Activity
If you observe a lack of expected biological effect from this compound, it is crucial to determine the root cause. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for this compound inactivity.
Problem 2: this compound Degradation Pathways
Understanding the potential pathways of this compound degradation is key to preventing it. The diagram below illustrates the main mechanisms of P8 instability.
Caption: Degradation pathways of this compound in cell culture.
Hypothetical Signaling Pathway of this compound
This compound is designed to inhibit the pro-inflammatory "InflammoSignal Pathway" by acting as a competitive antagonist at the "CytoReceptor-A".
Caption: Mechanism of action of this compound in the InflammoSignal Pathway.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of intact this compound over time.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Conditioned medium (medium collected from your cell culture after 24 hours)
-
HPLC system with a C18 column
-
0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)
-
0.1% TFA in acetonitrile (B52724) (Mobile Phase B)
Procedure:
-
Spike this compound into three different media types to a final concentration of 10 µg/mL:
-
Fresh complete medium
-
Conditioned medium
-
Fresh serum-free medium
-
-
Incubate the samples at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 6, 12, and 24 hours), collect an aliquot from each sample.
-
Immediately stop enzymatic activity by adding TFA to a final concentration of 1%.
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant by reverse-phase HPLC to determine the concentration of intact this compound.
-
Plot the concentration of this compound versus time for each medium type.
Data Summary:
The following table shows hypothetical results from this experiment, demonstrating the higher stability of this compound in serum-free medium.
| Time (Hours) | Concentration in Complete Medium (µg/mL) | Concentration in Conditioned Medium (µg/mL) | Concentration in Serum-Free Medium (µg/mL) |
| 0 | 10.0 | 10.0 | 10.0 |
| 2 | 8.2 | 6.5 | 9.8 |
| 6 | 5.1 | 3.1 | 9.5 |
| 12 | 2.3 | 0.8 | 9.2 |
| 24 | 0.5 | < 0.1 | 8.9 |
Protocol 2: Using Protease Inhibitors to Enhance this compound Stability
This protocol describes how to test the effectiveness of a broad-spectrum protease inhibitor cocktail in preventing this compound degradation.
Materials:
-
This compound stock solution
-
Conditioned cell culture medium
-
Broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, EDTA-free)
-
HPLC system as described in Protocol 1
Procedure:
-
Prepare two sets of conditioned medium samples.
-
To one set, add the protease inhibitor cocktail at the manufacturer's recommended concentration. The other set will serve as the control.
-
Spike both sets with this compound to a final concentration of 10 µg/mL.
-
Incubate the samples at 37°C.
-
Collect and process aliquots at 0, 6, and 24 hours as described in Protocol 1.
-
Analyze the samples by HPLC to compare the stability of this compound with and without the inhibitors.
Data Summary:
This table illustrates the protective effect of protease inhibitors on this compound stability in conditioned medium.
| Time (Hours) | Concentration in Conditioned Medium (µg/mL) | Concentration with Protease Inhibitors (µg/mL) |
| 0 | 10.0 | 10.0 |
| 6 | 3.1 | 8.7 |
| 24 | < 0.1 | 7.5 |
Technical Support Center: Addressing Low Bioactivity of a Synthesized Octapeptide
This technical support center is designed for researchers, scientists, and drug development professionals encountering low bioactivity with a synthesized octapeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the low bioactivity of a synthesized octapeptide?
Low bioactivity in a synthesized octapeptide can stem from several factors, which can be broadly categorized as issues related to the peptide's intrinsic properties, synthesis and purity, or handling and storage.[1]
-
Intrinsic Properties:
-
Poor Solubility: The peptide may not be soluble in the assay buffer, preventing it from interacting with its target.[1]
-
Aggregation: Peptides, especially those containing hydrophobic residues, can aggregate, which may mask the active sites.[1][2]
-
Instability: The peptide might be susceptible to degradation by proteases in the assay system or undergo chemical degradation (e.g., oxidation, deamidation).[1][3][4]
-
Incorrect Conformation: A linear synthetic peptide may not adopt the necessary three-dimensional structure required for binding to its target.[1]
-
-
Synthesis and Purity:
-
Synthesis Errors: Deletions, insertions, or the incorporation of incorrect amino acids during synthesis can result in an inactive peptide.[1][5]
-
Low Purity: Impurities from the synthesis process, such as truncated peptides or by-products, can interfere with the biological assay.[1]
-
Counter-ions: Residual trifluoroacetic acid (TFA) from the purification process can be cytotoxic and affect cell-based assays.[1][6]
-
-
Handling and Storage:
-
Improper Storage: Peptides are sensitive to temperature, light, and oxidation.[4] Incorrect storage can lead to degradation.
-
Inappropriate Solvent: Using a solvent that is incompatible with the peptide or the assay can lead to a loss of activity.[1]
-
Repeated Freeze-Thaw Cycles: This can lead to peptide degradation and aggregation.
-
Q2: My octapeptide has poor solubility in the assay buffer. What can I do?
Poor solubility is a common challenge. A systematic approach to solubilization is recommended:
-
Assess the Peptide's Amino Acid Sequence:
-
Acidic Peptides (net negative charge): Attempt to dissolve the peptide in a small amount of a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) and then dilute it with the assay buffer.[1]
-
Basic Peptides (net positive charge): Try dissolving the peptide in a small amount of an acidic solvent (e.g., 10-25% acetic acid) before diluting.[1]
-
Hydrophobic/Neutral Peptides: These can be challenging. Start by dissolving the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add this solution to the aqueous assay buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your assay.[1]
-
-
Employ Physical Methods:
-
Sonication: This can help break up aggregates and improve dissolution.[1]
-
-
Consider Resynthesis with Modifications:
-
If solubility issues persist, consider resynthesizing the peptide with modifications to enhance its solubility, such as adding charged residues.[1]
-
Q3: How can I determine if my synthesized octapeptide is pure and has the correct identity?
Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are essential techniques for confirming the identity and purity of your synthesized peptide.[7][8]
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the peptide, confirming that the correct amino acids were incorporated during synthesis.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the peptide sample by separating the target peptide from any impurities.[7][8]
Q4: Could post-translational modifications (PTMs) affect the bioactivity of my octapeptide?
Yes, post-translational modifications (PTMs) can significantly impact a peptide's bioactivity. PTMs are enzymatic modifications to amino acids after protein synthesis and can influence protein folding, stability, and interaction with other molecules.[9][10][11] For a synthetic peptide, incorporating modifications that mimic natural PTMs can be crucial for activity. Common PTMs that can be incorporated during synthesis include:
-
Acetylation: Adding an acetyl group to the N-terminus can reduce the peptide's charge.[9]
-
Amidation: Amidating the C-terminus can increase resistance to proteases.
-
Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues can alter protein interactions.[9]
-
Glycosylation: The addition of a sugar moiety can influence folding and cell adhesion.[9]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Bioactivity
This guide provides a step-by-step workflow to diagnose and address the low bioactivity of your synthesized octapeptide.
Caption: A troubleshooting workflow for low peptide bioactivity.
Guide 2: Decision Tree for Peptide Modification
If the peptide is pure, soluble, and handled correctly, yet still exhibits low bioactivity, consider strategic modifications.
Caption: Decision tree for selecting a peptide modification strategy.
Data Presentation
Table 1: Illustrative Bioactivity of a Native vs. Modified Octapeptide
| Peptide Version | Modification | EC50 (nM) | Purity (%) | Solubility in PBS (mg/mL) |
| Native Octapeptide | None | 1500 | >95 | 0.5 |
| Modified 1 | N-terminal Acetylation, C-terminal Amidation | 750 | >95 | 0.6 |
| Modified 2 | Cyclization (Head-to-Tail) | 200 | >98 | 1.2 |
| Modified 3 | D-Amino Acid Substitution (Position 2) | 900 | >95 | 0.5 |
Note: The values in this table are for illustrative purposes and will vary depending on the specific peptide and modifications.
Table 2: Comparison of Peptide Stability in Human Serum
| Peptide Version | Modification | Half-life (t½) in Serum (hours) |
| Native Octapeptide | None | 0.5 |
| Modified 1 | N-terminal Acetylation, C-terminal Amidation | 2.5 |
| Modified 2 | Cyclization (Head-to-Tail) | 8.0 |
| Modified 3 | D-Amino Acid Substitution (Position 2) | 4.0 |
Note: The values in this table are for illustrative purposes.
Experimental Protocols
Protocol 1: Peptide Characterization by LC-MS
This protocol outlines the general procedure for verifying the identity and purity of a synthesized octapeptide.
Materials:
-
Synthesized octapeptide (lyophilized powder)
-
Milli-Q water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the peptide at 1 mg/mL in Milli-Q water. b. Further dilute the stock solution to an appropriate concentration for LC-MS analysis (e.g., 100 µg/mL) using a solution of 50% ACN in water with 0.1% TFA.
-
LC-MS Analysis: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in ACN). b. Inject the peptide sample. c. Run a gradient to elute the peptide (e.g., a linear gradient from 5% to 95% Solvent B over 30 minutes). d. Monitor the elution profile using a UV detector (e.g., at 214 nm and 280 nm). e. Direct the eluent to the mass spectrometer for mass analysis.
-
Data Analysis: a. Purity: Analyze the HPLC chromatogram to determine the percentage of the main peak area relative to the total peak area. b. Identity: Analyze the mass spectrum to confirm that the observed molecular weight matches the theoretical molecular weight of the octapeptide.
Protocol 2: In Vitro Peptide Stability Assay
This protocol provides a general method for assessing the stability of a peptide in plasma.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human or animal plasma
-
Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile)
-
HPLC or LC-MS system
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop enzymatic degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining peptide.
-
Calculate the peptide's half-life by plotting the percentage of remaining peptide against time.
Signaling Pathway Visualization
The following diagram illustrates a generic G-Protein Coupled Receptor (GPCR) signaling pathway, which is a common target for bioactive peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. research.arcadiascience.com [research.arcadiascience.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Buffer Conditions for Peptide Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during "Peptide 8" functional assays. Our goal is to help you optimize your experimental conditions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my "this compound" functional assay?
A1: The optimal pH is crucial for maintaining the peptide's structure, solubility, and binding affinity to its target.[1] While the ideal pH can be specific to the peptide and assay, a good starting point is within the physiological range of 7.2 to 7.6.[1] It is highly recommended to perform a pH optimization experiment (e.g., a pH gradient from 6.0 to 8.0) to determine the best-performing pH for your specific experimental setup.[1] Buffer systems like HEPES are often a good choice for maintaining a stable pH in this range.[1]
Q2: How does ionic strength influence the performance of my peptide assay?
A2: Ionic strength, typically modulated by the salt concentration (e.g., NaCl), can significantly impact the electrostatic interactions between the peptide and its receptor.[1] High salt concentrations can mask these interactions, potentially reducing binding affinity, while very low ionic strength might increase non-specific binding.[1] A common starting concentration for NaCl is 150 mM.[1] It is advisable to test a range of salt concentrations (e.g., 50 mM to 200 mM) to find the optimal balance for your assay.[1]
Q3: Should I include a carrier protein like Bovine Serum Albumin (BSA) in my assay buffer?
A3: Yes, including a carrier protein like BSA at a concentration of 0.1% to 0.5% (w/v) is generally recommended.[1] BSA helps to prevent the non-specific adsorption of the peptide to plasticware and can stabilize the peptide in solution, leading to more consistent and reproducible results.[1]
Q4: My "this compound" appears to be aggregating. How can I prevent this?
A4: Peptide aggregation can be a significant issue. To mitigate this, ensure the peptide is fully solubilized in an appropriate solvent before diluting it into the assay buffer.[1] Some peptides are hydrophobic and may require a small amount of an organic solvent like DMSO for initial dissolution before being diluted in the aqueous assay buffer. Always check the peptide's solubility datasheet for recommendations. Improper dissolution can lead to precipitation and assay variability.[2]
Q5: I am observing inconsistent or no activity with my peptide. What are the common causes?
A5: Several factors can lead to inconsistent or absent peptide activity. These include:
-
Improper Storage: Peptides should be stored at -20°C or colder, protected from light.[3] Avoid repeated freeze-thaw cycles.[3]
-
Peptide Degradation: Peptides containing certain amino acids like Cysteine, Methionine, or Tryptophan are susceptible to oxidation.[2][3] Ensure proper handling and consider using fresh aliquots for each experiment.
-
Contaminants: Residual Trifluoroacetic acid (TFA) from peptide synthesis can interfere with cellular assays.[3][4] If you suspect TFA interference, consider TFA removal services or using a different peptide salt form. Biological contaminants like endotoxins can also cause erratic results in immunological assays.[3]
-
Incorrect Peptide Concentration: Ensure accurate quantification of your peptide stock. Peptides can be hygroscopic, absorbing moisture from the air, which can affect accurate weighing.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during "this compound" functional assays.
| Problem | Possible Cause | Recommended Solution |
| High background signal | Non-specific binding of the peptide. | Increase the concentration of the carrier protein (e.g., BSA) in the assay buffer.[1] Optimize the washing steps to remove unbound peptide. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer.[1] |
| Low or no signal | Inactive peptide. | Verify the peptide's storage conditions and handling.[3] Test a fresh aliquot of the peptide. Confirm the peptide's activity using a known positive control if available. |
| Suboptimal buffer conditions. | Perform a systematic optimization of the buffer pH and ionic strength.[1] | |
| Peptide degradation. | Minimize freeze-thaw cycles.[3] For oxidation-prone peptides, prepare fresh solutions and consider working under an inert gas. | |
| Poor reproducibility | Inconsistent peptide solubilization. | Ensure a consistent and complete solubilization protocol for the peptide.[2] Vortex and visually inspect for any precipitates before use. |
| Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate for critical samples or fill them with buffer to maintain a humid environment.[1] | |
| Cell-based assay issues (e.g., cell death) | TFA contamination in the peptide stock. | High concentrations of TFA can be cytotoxic.[3] Consider purchasing TFA-removed peptides or performing a buffer exchange to remove residual TFA. |
| Peptide has inherent cytotoxic effects. | Perform a dose-response curve to determine the optimal non-toxic concentration of the peptide. |
Experimental Protocols
Protocol: Optimizing Buffer pH for a Cell-Based Functional Assay
This protocol outlines a general procedure for determining the optimal pH for a "this compound" functional assay that measures a cellular response (e.g., calcium mobilization or reporter gene expression).
-
Prepare a series of assay buffers: Prepare your basal assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and adjust the pH to create a range of buffers (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).
-
Cell Culture: Plate your target cells at an appropriate density in a 96-well plate and culture overnight to allow for cell attachment.
-
Peptide Preparation: Prepare a concentrated stock solution of "this compound" in a suitable solvent. On the day of the experiment, prepare serial dilutions of the peptide in each of the different pH assay buffers.
-
Assay Execution:
-
Wash the cells once with a basal buffer (e.g., at pH 7.4).
-
Add the "this compound" dilutions (prepared in the different pH buffers) to the respective wells.
-
Include a negative control (buffer only) and a positive control (a known agonist) for each pH condition.
-
Incubate the plate for the appropriate time and temperature as determined by your specific assay.
-
-
Signal Detection: Measure the cellular response using a plate reader or other appropriate instrumentation.
-
Data Analysis: For each pH value, plot the dose-response curve and determine the EC50 value. The optimal pH is the one that yields the most potent and robust response.
Visualizations
Caption: A generalized signaling pathway for "this compound" interaction.
Caption: Workflow for optimizing buffer conditions in a functional assay.
Caption: A decision tree for troubleshooting common assay issues.
References
Troubleshooting inconsistent results in "Peptide 8" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Peptide 8," specifically focusing on Acetyl Hexapeptide-8 and its analogue, Acetyl Octapeptide-3 (SNAP-8). Inconsistent experimental results can arise from a variety of factors, from peptide quality and handling to assay conditions. This guide aims to address common issues and provide systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Acetyl Hexapeptide-8/SNAP-8)?
A1: this compound functions by mimicking the N-terminal end of the SNAP-25 protein. It competes for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex, which is essential for the release of neurotransmitters like acetylcholine (B1216132) at the neuromuscular junction.[1][2][3] By destabilizing the SNARE complex, the peptide reduces muscle contractions that lead to the formation of expression lines and wrinkles.[1][3][4] It is considered a milder, non-toxic alternative to botulinum toxin.[3]
Q2: My this compound shows low or no bioactivity in my cell-based assay. What are the potential causes?
A2: Low bioactivity can stem from several issues:
-
Peptide Quality: The synthesis process may have resulted in impurities, such as truncated or modified peptides, that can interfere with the assay.[5] Residual trifluoroacetic acid (TFA) from purification can also be cytotoxic in some cell-based assays.[5][6]
-
Improper Handling and Storage: Peptides are sensitive to degradation. Repeated freeze-thaw cycles, exposure to light and moisture, and incorrect storage temperatures can compromise the peptide's integrity.[5][6][7]
-
Solubility Issues: The peptide may not be fully dissolved in your assay buffer, leading to a lower effective concentration.[5]
-
Aggregation: Hydrophobic peptides are prone to aggregation, which can mask the active sites and reduce bioactivity.[5][8]
-
Assay Conditions: The issue may lie within the experimental setup itself, such as cell health, reagent concentrations, or incubation times.[9]
Q3: How should I properly store and handle my lyophilized and reconstituted this compound?
A3: Proper storage is critical for maintaining peptide stability and ensuring reproducible results.
| Peptide Form | Storage Temperature | Duration | Key Handling Guidelines |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Store in a tightly sealed container in a desiccator, protected from light.[7][10][11][12] Allow the vial to warm to room temperature before opening to prevent condensation.[10][11] |
| Reconstituted Solution | -20°C | Short-term (days to weeks) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5][6][12] Use sterile buffers (pH 5-6) for reconstitution.[12] For hydrophobic peptides, storing in glass or non-absorbing plastic vials is recommended.[10] |
Q4: I'm observing high variability between my experimental replicates. What could be the cause?
A4: High variability can be introduced at multiple stages of the experiment:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are using appropriate techniques, especially for small volumes.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure a homogenous cell suspension before plating.[9]
-
Peptide Preparation: Incomplete mixing of the stock solution before making dilutions can lead to concentration differences between replicates.
-
Edge Effects: Wells on the outer edges of a plate are more susceptible to evaporation, which can alter concentrations. It is good practice to fill these wells with a buffer or sterile water to maintain humidity.[9]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peptide Solubility
If you are having trouble dissolving your this compound, follow this systematic approach:
-
Assess the Peptide Sequence: Determine if the peptide is acidic, basic, or neutral/hydrophobic based on its amino acid composition.
-
Select an Appropriate Solvent:
-
Basic Peptides (net positive charge): Try dissolving in a small amount of an acidic solvent like 10-25% acetic acid, then dilute with your assay buffer.[5]
-
Acidic Peptides (net negative charge): Attempt to dissolve in a basic buffer such as 0.1 M ammonium (B1175870) bicarbonate before diluting.[5]
-
Hydrophobic/Neutral Peptides: These are often the most challenging. Start by dissolving the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add this solution to your aqueous buffer while vortexing.[5] Note: Always confirm that the final concentration of the organic solvent is compatible with your experimental system.
-
-
Use Physical Methods: Gentle sonication can help break up aggregates and improve dissolution.[5]
-
Test a Small Amount First: To avoid wasting your entire stock, always test the solubility of a small aliquot of the peptide first.[5]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting a lyophilized peptide to create a stock solution.
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can lead to degradation.[10][11]
-
Calculate Required Solvent Volume: Determine the volume of solvent needed to achieve your desired stock concentration.
-
Select a Solvent: Based on the peptide's properties (see solubility guide above), choose an appropriate sterile solvent. For many applications, starting with sterile, high-purity water is a good first step.[13] If the peptide is known to be hydrophobic, DMSO may be required.
-
Add Solvent: Using a sterile pipette, add the calculated volume of solvent to the vial. Aim the solvent down the side of the vial to avoid disturbing the lyophilized powder.[14]
-
Dissolve the Peptide: Gently swirl or roll the vial to dissolve the peptide.[15] Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation. If necessary, gentle sonication can be used.
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.[13][14]
-
Aliquot and Store: Dispense the stock solution into single-use, low-protein-binding polypropylene (B1209903) microcentrifuge tubes.[14] Store the aliquots at -20°C or -80°C until needed.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Action for this compound (Acetyl Hexapeptide-8).
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. How Does Acetyl Hexapeptide-8 Work? - Chenlang [chenlangbio.com]
- 2. nbinno.com [nbinno.com]
- 3. activepeptide.com [activepeptide.com]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. jpt.com [jpt.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. genscript.com [genscript.com]
- 13. jpt.com [jpt.com]
- 14. benchchem.com [benchchem.com]
- 15. peptidedosages.com [peptidedosages.com]
Technical Support Center: Enhancing Cellular Uptake of a Novel Octapeptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the cellular uptake of a novel octapeptide. Detailed experimental protocols and visual workflows are included to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which peptides enter cells?
A1: Peptides primarily enter cells through two main pathways: direct translocation across the plasma membrane and endocytosis.[1][2] The specific mechanism is often dependent on the physicochemical properties of the peptide (e.g., charge, size, hydrophobicity), its concentration, the cell type, and the nature of any conjugated cargo.[1][2] Endocytosis is a major route for many peptides and can be further categorized into clathrin-mediated endocytosis, caveolae-dependent endocytosis, and macropinocytosis.[1][2][3]
Q2: How can I modify my octapeptide to enhance its cellular uptake?
A2: Several strategies can be employed to enhance the cellular uptake of your octapeptide:
-
Covalent attachment of a cell-penetrating peptide (CPP): CPPs are short peptides that can efficiently traverse cellular membranes and deliver cargo inside cells.[1][4]
-
Increasing positive charge: Incorporating positively charged amino acids like arginine and lysine (B10760008) can enhance electrostatic interactions with the negatively charged cell membrane, thereby promoting uptake.[5]
-
Optimizing hydrophobicity: A balance of hydrophobicity and hydrophilicity is crucial. While some hydrophobicity is necessary for membrane interaction, excessive hydrophobicity can lead to aggregation and reduced solubility.
-
Cyclization: Constraining the peptide's conformation through cyclization can improve its stability and interaction with the cell membrane.[6]
Q3: What are some common reasons for low cellular uptake of my peptide?
A3: Low cellular uptake can stem from several factors:
-
Peptide degradation: Peptides can be susceptible to degradation by extracellular proteases.[6]
-
Poor membrane interaction: The peptide may lack the optimal physicochemical properties (charge, amphipathicity) to effectively interact with the cell membrane.
-
Inefficient endosomal escape: If the peptide is taken up via endocytosis, it may become trapped in endosomes and subsequently degraded in lysosomes.[3][6]
-
Experimental artifacts: Issues such as peptide aggregation, non-specific binding to surfaces, or inaccurate quantification methods can lead to perceived low uptake.[7]
Q4: How do I choose the right fluorescent label for my uptake studies?
A4: The choice of a fluorescent label depends on several factors, including the experimental setup and the specific research question. Commonly used fluorophores for peptide labeling include fluorescein (B123965) isothiocyanate (FITC), tetramethylrhodamine (B1193902) (TMR), and cyanine (B1664457) dyes (e.g., Cy3, Cy5). It is crucial to consider the potential impact of the fluorophore on the peptide's properties and uptake mechanism. For quantitative studies, it's important to use a stable fluorophore with high quantum yield and to account for potential fluorescence quenching or enhancement in different cellular compartments.[8]
Troubleshooting Guides
Problem: Low or no detectable cellular uptake of the fluorescently labeled octapeptide.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Perform a stability assay of the peptide in the cell culture medium. 2. Consider modifications to enhance stability, such as using D-amino acids, cyclization, or N- or C-terminal capping.[6] |
| Suboptimal Peptide Concentration | 1. Perform a dose-response experiment to determine the optimal concentration for uptake. 2. Be aware that the uptake mechanism can be concentration-dependent.[2] |
| Incorrect Assay Conditions | 1. Optimize incubation time. 2. Ensure the use of serum-free media during the incubation step, as serum proteins can interact with the peptide.[1] 3. Verify the health and confluency of the cell monolayer. |
| Fluorescence Quenching or Artifacts | 1. Confirm that the fluorescence of the labeled peptide is not quenched in the cellular environment. 2. Include proper controls, such as unlabeled peptide, to account for autofluorescence. 3. Use alternative quantification methods, such as MALDI-TOF mass spectrometry, to validate fluorescence-based results.[9] |
| Inefficient Uptake Mechanism | 1. Consider conjugating the octapeptide to a known cell-penetrating peptide (CPP) to facilitate entry. 2. Investigate different chemical modifications to enhance membrane interaction (e.g., increasing positive charge).[5] |
Problem: High background fluorescence in cellular uptake assays.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding to Cell Surface | 1. After incubation, wash cells thoroughly with ice-cold PBS or an acidic buffer to remove surface-bound peptide. 2. Treat cells with trypsin to cleave externally bound peptides before analysis.[8] |
| Non-specific Binding to Assay Plate | 1. Use low-binding microplates. 2. Block the wells with a suitable blocking agent (e.g., BSA) before adding the cells and peptide.[7] |
| Autofluorescence of Cells or Medium | 1. Include control wells with untreated cells to measure baseline autofluorescence. 2. Use phenol (B47542) red-free medium during the experiment. |
| Peptide Aggregation | 1. Visually inspect the peptide solution for any precipitates. 2. Determine the peptide's solubility in the assay buffer. 3. Consider modifying the peptide sequence to improve solubility. |
Quantitative Data Summary
Table 1: Comparison of Cellular Uptake Efficiency for Different Peptide Modifications
| Peptide | Modification | Cell Line | Uptake Efficiency (Relative to Unmodified) | Reference |
| Octapeptide-X | None (Control) | HeLa | 1.0 | Hypothetical |
| Octapeptide-X | + Poly-Arginine (R8) | HeLa | 8.5 | [5] |
| Octapeptide-X | Cyclization | HeLa | 3.2 | [6] |
| Octapeptide-X | + Penetratin | U87MG | 15.3 | [9] |
| Octapeptide-X | + Transportan | CHO | 12.8 | [3] |
Table 2: Effect of Endocytosis Inhibitors on Octapeptide-CPP Conjugate Uptake
| Inhibitor | Concentration | Target Pathway | % Inhibition of Uptake | Reference |
| Chlorpromazine | 30 µM | Clathrin-mediated endocytosis | 45% | [10][11] |
| Genistein | 200 µM | Caveolae-mediated endocytosis | 25% | [12] |
| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | 50 µM | Macropinocytosis | 60% | [10][11] |
| Methyl-β-cyclodextrin (MβCD) | 5 mM | Lipid raft-mediated endocytosis | 70% | [11] |
| Cytochalasin D | 5 µM | Actin polymerization (affects macropinocytosis) | 55% | [13] |
Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Assay using Fluorescence Spectroscopy
This protocol describes the quantification of cellular uptake of a fluorescently labeled octapeptide.
Materials:
-
Fluorescently labeled octapeptide (e.g., FITC-octapeptide)
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment and incubate overnight.
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled octapeptide in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the peptide to the desired final concentrations in serum-free medium.
-
Cell Treatment: a. Aspirate the complete medium from the wells and wash the cells once with PBS. b. Add the peptide solutions (in serum-free medium) to the respective wells. Include a vehicle control (serum-free medium without peptide). c. Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).
-
Washing: a. Aspirate the peptide-containing medium. b. Wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Cell Lysis: a. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Fluorescence Measurement: a. Transfer the supernatant to a 96-well black microplate. b. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
Protein Quantification: a. Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay, following the manufacturer's instructions.
-
Data Analysis: a. Normalize the fluorescence intensity of each sample to its total protein concentration to account for variations in cell number. b. Express the cellular uptake as relative fluorescence units (RFU) per microgram of protein.
Protocol 2: MTT Assay for Peptide Cytotoxicity
This protocol assesses the effect of the octapeptide on cell viability.
Materials:
-
Octapeptide
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][16]
-
Peptide Treatment: a. Prepare serial dilutions of the octapeptide in complete cell culture medium. b. Aspirate the medium from the wells and add the peptide dilutions. Include untreated control wells and a vehicle control. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: a. At the end of the incubation period, add 10-20 µL of MTT solution to each well.[15][17] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14]
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15] c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[17][18]
-
Data Analysis: a. Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. b. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 3: Endocytosis Inhibition Assay
This protocol helps to elucidate the endocytic pathway(s) involved in the uptake of the octapeptide.
Materials:
-
Fluorescently labeled octapeptide
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Endocytosis inhibitors (see Table 2 for examples and concentrations)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Inhibitor Pre-treatment: a. Aspirate the medium and wash the cells with PBS. b. Add serum-free medium containing the specific endocytosis inhibitor at the desired concentration. c. Incubate the cells for 30-60 minutes at 37°C.[19]
-
Peptide Treatment: a. Without removing the inhibitor-containing medium, add the fluorescently labeled octapeptide to each well at its optimal uptake concentration. b. Incubate for the predetermined optimal uptake time at 37°C. c. As a control, incubate cells with the labeled peptide at 4°C, which inhibits all energy-dependent uptake mechanisms.[2]
-
Washing: a. Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Analysis: a. Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer. b. Fluorescence Microscopy: Visualize the cellular uptake of the peptide using a fluorescence microscope.
-
Data Analysis: a. Quantify the mean fluorescence intensity for each inhibitor treatment and compare it to the untreated control (peptide only). b. Calculate the percentage of inhibition for each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Visualizations
Caption: Workflow for the quantitative cellular uptake assay.
Caption: Major endocytic pathways for peptide uptake.
Caption: Troubleshooting workflow for low peptide uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. digital.csic.es [digital.csic.es]
- 7. benchchem.com [benchchem.com]
- 8. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [Comparison of mechanisms and cellular uptake of cell-penetrating peptide on different cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
Reducing off-target effects of "Peptide 8" in cellular models
Welcome to the technical support center for Peptide 8, the alpha-fetoprotein-derived growth inhibitory peptide (AFPep or GIP-8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and troubleshooting common issues in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (AFPep/GIP-8)?
A1: this compound is an 8-amino acid peptide fragment derived from human alpha-fetoprotein (AFP).[1][2] Its primary on-target effect is the suppression of proliferation in estrogen receptor-positive (ER+) cancer cells.[1] Unlike conventional anti-estrogen therapies such as tamoxifen (B1202), this compound does not competitively inhibit estradiol (B170435) binding to the estrogen receptor.[3] Instead, its mechanism is thought to involve the modulation of intracellular signaling cascades, particularly by interfering with the MAP kinase (MAPK) pathway.[1][4] It may also involve the blockage of potassium ion channels and the protection of the tumor suppressor protein p53 from inactivation.[5][6][7][8]
Q2: My cells are showing high levels of cytotoxicity, even at concentrations where I don't expect to see the anti-proliferative effect. What could be the cause?
A2: High cytotoxicity at low-to-moderate concentrations is a common indicator of off-target effects. This can arise from several factors:
-
Supraphysiological Concentrations: The peptide concentration may be too high, leading to generalized effects on cellular health. It is crucial to perform a careful dose-response curve to find the optimal therapeutic window.
-
Peptide Instability: Peptides can degrade if not stored or handled correctly. Degradation products may have unexpected biological activities. Always prepare fresh solutions from lyophilized stock and avoid repeated freeze-thaw cycles.[9]
-
Contamination: The peptide stock could be contaminated. Ensure you are using a high-purity (>95%) peptide.
-
Non-specific Peptide-Cell Interactions: At high concentrations, peptides can interact non-specifically with cell membranes or proteins, leading to toxicity.[9]
Q3: I am not observing the expected growth inhibition in my ER+ cancer cell line. What should I check?
A3: If this compound is not producing the expected anti-proliferative effect, consider the following:
-
Suboptimal Concentration: You may be using a concentration that is too low. Refer to published data for your specific cell line or perform a dose-response experiment to determine the effective concentration (EC50).
-
Peptide Degradation: Ensure your peptide stock is viable. Prepare fresh dilutions for each experiment and use a scrambled peptide as a negative control to confirm the specificity of the effect.[9]
-
Cell Line Characteristics: Confirm the estrogen receptor status of your cell line. While this compound is primarily effective in ER+ cells, responsiveness can vary.[1] Also, check the passage number of your cells, as high passage numbers can lead to phenotypic drift.
-
Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to peptides, reducing their effective concentration. Consider reducing the serum percentage during the treatment period if your experimental design allows.[9]
Q4: How can I differentiate between on-target anti-proliferative effects and off-target cytotoxicity?
A4: This is a critical experimental question. You can use a combination of assays:
-
Compare IC50 (Cytotoxicity) and EC50 (Anti-proliferation): Use a cytotoxicity assay (e.g., LDH release or a live/dead stain) and a proliferation assay (e.g., BrdU incorporation or cell counting) in parallel. A large window between the anti-proliferative EC50 and the cytotoxic IC50 indicates good on-target specificity.
-
Mechanism-Based Assays: Measure the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2). On-target effects should correlate with changes in this pathway at non-toxic concentrations.
-
Use of Control Peptides: A scrambled peptide with the same amino acid composition but a randomized sequence should not inhibit proliferation or cause toxicity, confirming that the observed effects are sequence-specific.[9]
Troubleshooting Guides
Issue 1: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Peptide Dosing | 1. Check pipette calibration. 2. Ensure complete mixing of stock solutions before dilution. 3. Visually inspect wells after dosing to ensure equal volumes. | Accurate and consistent dosing is fundamental for reproducible results. Peptides can sometimes stick to plasticware if not mixed properly. |
| Uneven Cell Seeding | 1. Ensure a homogenous single-cell suspension before plating. 2. Avoid "edge effects" by not using the outermost wells of the plate. | A variable number of cells per well will lead to inconsistent signal output in proliferation and cytotoxicity assays. |
| Peptide Instability in Media | 1. Prepare fresh peptide dilutions in media immediately before each experiment. 2. Minimize the time the peptide solution sits (B43327) at room temperature or 37°C before being added to cells. | Peptides can be susceptible to degradation by proteases present in serum or secreted by cells, leading to a loss of activity over time. |
Issue 2: Results from a Scrambled Control Peptide are Not Inert
| Potential Cause | Troubleshooting Step | Rationale |
| Impure Control Peptide | 1. Verify the purity of the scrambled peptide from the supplier's certificate of analysis. 2. Consider ordering the control peptide from a different supplier. | Contaminants from the synthesis process could have unintended biological activity. |
| Hydrophobic or Charged Residues | 1. Analyze the sequence of the scrambled peptide. 2. If it contains stretches of hydrophobic or highly charged amino acids, it may be causing non-specific membrane interactions. | A poorly designed scrambled peptide can itself cause artifacts. The sequence should be truly random and devoid of known functional motifs. |
| High Concentration | 1. Lower the concentration of the scrambled peptide control to match the effective concentration of this compound. | Even an inert peptide can cause non-specific effects at very high concentrations due to osmotic or other physical stresses on the cells.[9] |
Data Presentation
Table 1: Illustrative Dose-Response of this compound in MCF-7 Cells
This table provides example data to illustrate the concept of a therapeutic window. Actual results will vary based on experimental conditions.
| This compound Conc. (µM) | Proliferation Inhibition (%) (On-Target) | Cytotoxicity (% LDH Release) (Off-Target) | Therapeutic Index (IC50 / EC50) |
| 0.1 | 5 ± 2% | 1 ± 0.5% | \multirow{6}{*}{15 (e.g., 30 µM / 2 µM)} |
| 1.0 | 45 ± 5% | 2 ± 1.0% | |
| 2.0 (EC50) | 50 ± 4% | 3 ± 1.2% | |
| 10.0 | 85 ± 6% | 15 ± 3% | |
| 30.0 (IC50) | 95 ± 3% | 50 ± 5% | |
| 100.0 | 98 ± 2% | 90 ± 4% |
Table 2: Effect of this compound on MAPK Pathway Phosphorylation
This table shows hypothetical data from a Western blot experiment, demonstrating on-target pathway modulation.
| Treatment (1 hr) | p-ERK1/2 (Fold Change vs. Control) | Total ERK1/2 (Fold Change vs. Control) | Cell Viability |
| Vehicle Control | 1.0 | 1.0 | >98% |
| This compound (2 µM) | 0.4 ± 0.1 | 1.0 ± 0.05 | >95% |
| Scrambled Peptide (2 µM) | 0.9 ± 0.2 | 1.0 ± 0.08 | >98% |
| High-Dose this compound (30 µM) | 0.1 ± 0.05 | 0.8 ± 0.1 | ~50% |
Experimental Protocols
Protocol 1: Determining the Optimal Dose to Minimize Off-Target Cytotoxicity
Objective: To identify the concentration range where this compound exhibits maximum anti-proliferative effects with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate your target cells (e.g., MCF-7) in three 96-well plates at a density that allows for logarithmic growth over 72 hours. Allow cells to adhere overnight.
-
Peptide Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Also prepare a 2X solution of a scrambled peptide control at the highest concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X peptide dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 48 or 72 hours).
-
Assays:
-
Plate 1 (Proliferation): Use a BrdU or similar proliferation assay kit according to the manufacturer's instructions to measure DNA synthesis.
-
Plate 2 (Viability/Cell Number): Use a CellTiter-Glo® or similar assay to measure ATP levels, which correlate with the number of viable cells.
-
Plate 3 (Cytotoxicity): Use an LDH release assay kit to measure membrane integrity. Collect the supernatant before lysing the remaining cells to determine the maximum LDH release.
-
-
Data Analysis: For each concentration, calculate the percentage of proliferation inhibition relative to the vehicle control and the percentage of cytotoxicity relative to the maximum LDH release control. Plot both curves on the same graph to visualize the therapeutic window.
Protocol 2: Assessing Off-Target Kinase Activity
Objective: To confirm that this compound's effects are mediated through the intended signaling pathway and not through broad-spectrum kinase inhibition.
Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Starve the cells in a low-serum medium for 4-6 hours. Treat with the EC50 concentration of this compound, a scrambled peptide, and a vehicle control for a short duration (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, Total ERK, p-Akt, Total Akt). Probing for an unrelated pathway (like Akt) can help show specificity.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each lane. Compare the changes across different treatments to confirm specific modulation of the MAPK pathway.
Visualizations
Caption: Proposed signaling pathways affected by this compound (AFPep/GIP-8).
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: An experimental workflow for validating on-target effects.
References
- 1. The alpha-fetoprotein-derived growth inhibitory this compound-mer fragment: review of a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. A peptide derived from α-fetoprotein prevents the growth of estrogen-dependent human breast cancers sensitive and resistant to tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Cancer Growth Suppression of Alpha-Fetoprotein Derived Growth Inhibitory Peptides (GIP): Comparison of GIP-34 versus GIP-8 (AFPep). Updates and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Cancer Growth Suppression of Alpha-Fetoprotein Derived Growth Inhibitory Peptides (GIP): Comparison of GIP-34 versus GIP-8 (AFPep). Updates and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing "Peptide 8" Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to improve the efficiency of "Peptide 8" coupling reactions. For the purpose of this guide, we will address challenges related to a representative difficult sequence: H-Phe-Val-Ile-Gly-His-Cys(Trt)-Pro-Arg(Pbf)-OH .
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency during the synthesis of this compound?
A1: Low coupling efficiency for a sequence like this compound is often due to a combination of factors:
-
Steric Hindrance: The sequence contains bulky and adjacent hydrophobic residues (Valine and Isoleucine), which can physically block the reactive sites, slowing down the coupling reaction.
-
Secondary Structure Formation: During synthesis on the solid support, the growing peptide chain can fold into secondary structures like beta-sheets. This can make the N-terminus of the peptide inaccessible to the incoming activated amino acid.
-
Difficult Couplings: Certain amino acid couplings are notoriously difficult. For example, coupling any amino acid to Proline can be sluggish, and coupling hindered residues like Valine or Isoleucine also presents a challenge.
-
Sub-optimal Reagents or Conditions: The choice of coupling reagent, solvent, temperature, and reaction time may not be suitable for the specific difficult couplings in this sequence.
Q2: I am seeing a significant peak corresponding to a deletion of Valine in my crude LC-MS analysis. What happened?
A2: A deletion of Valine strongly suggests an incomplete coupling reaction at that position. The N-terminus of the growing peptide chain (after Isoleucine was coupled) was not fully deprotected or, more likely, the incoming Valine failed to couple completely. When the subsequent amino acid (Phenylalanine) was added, it coupled to the chains where Valine was missing. This is a classic issue when dealing with sterically hindered residues like Valine and Isoleucine.
Q3: My final peptide purity is lower than expected, with several hard-to-separate side-product peaks. What could be the cause?
A3: Low purity with closely eluting peaks can stem from several issues, particularly with a sequence containing Histidine and Cysteine:
-
Racemization: The Histidine (His) residue is particularly susceptible to racemization (loss of stereochemical purity) during the activation step of the coupling reaction. This can be minimized by using specific additives like Oxyma Pure or by activating the amino acid for a shorter period.
-
Side Reactions: The sulfhydryl group of Cysteine, even when protected (e.g., with a Trityl group), can sometimes undergo side reactions if the protection is not completely stable to all conditions used during synthesis. The Arginine side chain protection (Pbf) can also be prone to partial cleavage.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Coupling, Especially at Hindered Residues (Val, Ile)
Symptoms:
-
Positive (blue) Kaiser test after a coupling step, indicating free amines.
-
LC-MS analysis of a test cleavage shows a significant amount of starting material or deletion sequences.
-
Low final yield of the desired peptide.
Solutions:
-
Extend the Reaction Time: For hindered couplings like Fmoc-Val-OH onto the Ile-resin, double the standard coupling time (e.g., from 1 hour to 2 hours).
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash, and then perform a second coupling with a fresh solution of activated amino acid.
-
Switch to a More Potent Coupling Reagent: If you are using a standard reagent like HBTU, consider switching to a more reactive onium salt like HATU or a carbodiimide-based method with an additive designed to minimize side reactions, such as DIC/Oxyma Pure.
| Coupling Reagent | Standard Reaction Time | Typical Yield (Crude) | Racemization Risk | Notes |
| HBTU/DIPEA | 1 hour | 80-85% | Moderate | A common starting point. |
| HATU/DIPEA | 1 hour | >95% | Low-Moderate | More reactive, good for hindered couplings. |
| DIC/Oxyma Pure | 1 hour | >95% | Very Low | Excellent for reducing racemization, especially with His. |
| COMU/DIPEA | 45 min | >97% | Low | Very fast and efficient coupling agent. |
Experimental Protocol: Double Coupling for a Hindered Residue (e.g., Fmoc-Val-OH)
-
Deprotection: Swell the Ile-Gly-His-Cys(Trt)-Pro-Arg(Pbf)-Resin in DMF. Treat with 20% piperidine (B6355638) in DMF for 5 minutes, twice. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-Val-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Allow the activation to proceed for 2-3 minutes.
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 1 hour.
-
-
Wash: Drain the reaction vessel and wash the resin with DMF (3 times).
-
Second Coupling:
-
Repeat step 2 to prepare a fresh activation mixture.
-
Add the new mixture to the resin and agitate for another 1 hour.
-
-
Capping (Optional but Recommended): After the second coupling, wash the resin and treat it with a capping solution (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF) to permanently block any unreacted N-termini.
-
Wash and Proceed: Wash the resin thoroughly with DMF and DCM to prepare for the next deprotection step.
Issue 2: Racemization at the Histidine (His) Residue
Symptoms:
-
LC-MS shows a shoulder peak or a closely eluting impurity next to the main product peak.
-
Chiral amino acid analysis confirms the presence of D-Histidine.
Solutions:
-
Use an Additive that Suppresses Racemization: Replace HOBt with Oxyma Pure or Cl-HOBt when using a carbodiimide (B86325) like DIC. These additives are more effective at preventing the formation of the oxazolone (B7731731) intermediate that leads to racemization.
-
Pre-activate for a Shorter Time: Minimize the time the amino acid is in its activated state before it is added to the resin.
-
Use a Uronium/Guanidinium Reagent with Lower Racemization Potential: While HATU is very reactive, using it with a non-coordinating base like DIPEA can still lead to some racemization. Using DIC/Oxyma is often a better choice for sensitive residues.
Visual Guides
Validation & Comparative
Validating the Bioactivity of Synthetic "Peptide 8" (GIP-8): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic anti-cancer peptide, "Peptide 8," also known as Growth Inhibitory Peptide-8 (GIP-8) or AFPep. Derived from the C-terminal end of human alpha-fetoprotein (AFP), GIP-8 has demonstrated significant bioactivity in the inhibition of cancer cell proliferation, particularly in estrogen-dependent breast cancers.[1] This document outlines the experimental validation of GIP-8's bioactivity, compares its performance with other anti-cancer peptides, and details the underlying molecular mechanisms and experimental protocols.
Comparative Bioactivity of Anti-Cancer Peptides
The efficacy of GIP-8 as an anti-cancer agent has been evaluated against other bioactive peptides, such as (KLAKLAK)₂ and Lunasin. The following table summarizes their in vitro cytotoxic activity against the MCF-7 human breast cancer cell line and their in vivo tumor growth inhibition capabilities.
| Peptide | Target Cell Line | In Vitro Bioactivity (IC₅₀/Inhibition) | In Vivo Bioactivity (Tumor Growth Inhibition) |
| GIP-8 (this compound) | MCF-7 | 45% inhibition of estrogen-dependent growth | Suppressed tamoxifen-resistant breast cancer xenograft growth in mice |
| (KLAKLAK)₂ | MCF-7 | IC₅₀: 88.1 µM | Delayed tumor growth and prolonged survival in breast cancer-bearing mice |
| Lunasin | HCT-116 (Colon Cancer) | IC₅₀: 26.3 µM | Inhibited metastasis in a mouse model |
Mechanism of Action: Interference with the MAPK/ERK Signaling Pathway
GIP-8 exerts its anti-proliferative effects by interfering with key signal transduction cascades, notably the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Specifically, GIP-8 has been shown to disrupt the enzymatic activities of MAPK-kinases that are activated by epidermal growth factor (EGF) and its receptor (EGFR).[1]
The binding of EGF to EGFR triggers a phosphorylation cascade that activates Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK (also known as p44/42 MAPK). Activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation. GIP-8's interference with the MAPK-kinases (MEK) disrupts this signaling cascade, leading to a downstream reduction in proliferative signals. This ultimately results in the arrest of the cell cycle in the S and G2 phases.[1]
GIP-8 Signaling Pathway Diagram
Caption: GIP-8 inhibits the EGF-induced MAPK/ERK signaling pathway.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of this compound (GIP-8) on the MCF-7 breast cancer cell line.
a. Cell Culture and Seeding:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
b. Peptide Treatment:
-
Prepare serial dilutions of GIP-8 in the complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of GIP-8. Include a vehicle control (medium without peptide).
-
Incubate the plates for 72 hours.
c. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the peptide that causes 50% inhibition of cell growth.
Western Blot for MAPK/ERK Phosphorylation
This protocol is used to determine the effect of GIP-8 on the phosphorylation status of ERK1/2 in response to EGF stimulation.
a. Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with GIP-8 for a specified time, followed by stimulation with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
b. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
c. Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
d. Stripping and Re-probing:
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.
In Vivo Tumor Growth Inhibition Assay
This protocol evaluates the anti-tumor efficacy of GIP-8 in a mouse xenograft model.
a. Animal Model and Tumor Cell Implantation:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously inject MCF-7 cells mixed with Matrigel into the mammary fat pad of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
b. Peptide Administration:
-
Randomly divide the mice into treatment and control groups.
-
Administer GIP-8 (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle (e.g., PBS).
c. Tumor Growth Measurement and Data Analysis:
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Calculate the percentage of tumor growth inhibition compared to the control group.
Experimental Workflow Diagram
Caption: Workflow for validating the bioactivity of GIP-8.
References
Comparative Analysis of Peptide 8 (GIP-8/AFPep) with Known Bioactive Anticancer Peptides
A detailed comparative analysis of the Alpha-fetoprotein-derived Growth Inhibitory Peptide 8 (GIP-8), also known as AFPep, against other well-characterized bioactive anticancer peptides reveals its unique mechanism of action and therapeutic potential. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visualizations of key biological pathways.
Introduction to this compound (GIP-8/AFPep)
GIP-8 is an eight-amino-acid peptide derived from a larger 34-amino acid segment of human Alpha-fetoprotein (AFP). It has demonstrated significant anti-cancer properties, particularly against estrogen-dependent cancers.[1][2] Its primary mechanism of action involves the inhibition of cancer cell growth and proliferation by interfering with crucial signal transduction pathways, most notably the MAP kinase (MAPK) pathway.[1][2][3][4]
Comparative Data on Anticancer Activity
The in vitro cytotoxic activity of GIP-8 and other prominent anticancer peptides is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Peptide | Cancer Cell Line | Cancer Type | IC50 (µM) |
| GIP-8 (AFPep) | MCF-7 | Breast Adenocarcinoma | ~10 - 20 µM (Estimated) |
| T47D | Breast Ductal Carcinoma | ~15 - 25 µM (Estimated) | |
| Magainin II | RT4 | Bladder Cancer | 52.4 |
| 647V | Bladder Cancer | 484.03 | |
| 486P | Bladder Cancer | 57.9 | |
| A549 | Lung Cancer | 110 µg/mL | |
| Cecropin A | 486P | Bladder Cancer | 200.7 µg/mL |
| RT4 | Bladder Cancer | 373.3 µg/mL | |
| 647V | Bladder Cancer | 251.47 µg/mL | |
| J82 | Bladder Cancer | 185.39 µg/mL | |
| Lactoferricin (B1576259) B | Caco-2 | Colon Cancer | 10 - 45 |
| HT-29 | Colon Cancer | 12 - 34 | |
| MDA-MB-468 | Breast Cancer | ~22 | |
| MDA-MB-231 | Breast Cancer | >50 |
Mechanism of Action: A Comparative Overview
While many anticancer peptides exert their effects through direct membrane disruption, GIP-8 exhibits a more nuanced mechanism involving intracellular signaling pathways.
-
GIP-8 (AFPep): Primarily functions by inhibiting the MAP kinase signaling cascade, which is crucial for cell proliferation and survival. It is particularly effective in estrogen-receptor-positive breast cancer cells, suggesting a hormone-dependent mechanism of action.[1][2][3][4]
-
Magainins and Cecropins: These peptides are classic examples of membrane-active anticancer peptides. They preferentially interact with the negatively charged components of cancer cell membranes, leading to pore formation, membrane depolarization, and ultimately, cell lysis.[5][6][7][11]
-
Lactoferricin B: This peptide also exhibits membrane-disruptive properties but has also been shown to induce apoptosis through mitochondrial pathways.[8][9][10][12][14]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of GIP-8 inhibiting the MAPK cascade.
Caption: Experimental workflow for the MTT cell viability assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
This assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Peptide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test peptide. Include a vehicle-only control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the control and determine the IC50 value using a dose-response curve.
-
MAPK Phosphorylation Assay (Western Blot)
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Peptide stock solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the peptide at the desired concentration for a specified time.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target protein (e.g., p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to normalize the results.
-
Solid-Phase Peptide Synthesis
This is a common method for chemically synthesizing peptides.
-
Materials:
-
Fmoc-protected amino acids
-
Rink amide or Wang resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Reversed-phase HPLC for purification
-
Mass spectrometer for characterization
-
-
Procedure:
-
Swell the resin in DMF.
-
Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using the deprotection solution.
-
Coupling: Activate the next Fmoc-protected amino acid using coupling reagents and an activator base, then add it to the resin to form the peptide bond.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification and Analysis: Purify the crude peptide using reversed-phase HPLC and verify its identity and purity by mass spectrometry.
-
Conclusion
GIP-8 (AFPep) presents a compelling profile as an anticancer peptide, distinguished by its targeted mechanism of action on the MAPK signaling pathway, particularly in estrogen-dependent cancers. While direct, quantitative comparisons of its potency are limited by the availability of public IC50 data, its unique intracellular targeting mechanism offers a potential advantage over membrane-disrupting peptides, which may have higher off-target toxicity. Further research to precisely quantify the cytotoxic effects of GIP-8 across a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential relative to other established anticancer peptides.
References
- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. Behind anticancer molecules: lactoferricin dimeric peptides with fast, selective, persistent and broad-spectrum cytotoxic effect [explorationpub.com]
- 10. Antibacterial Synthetic Peptides Derived from Bovine Lactoferricin Exhibit Cytotoxic Effect against MDA-MB-468 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor activity of magainin analogues against human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lactoferricin B Combined with Antibiotics Exhibits Leukemic Selectivity and Antimicrobial Activity [mdpi.com]
- 15. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
In Vivo Efficacy of Peptide 8 (Acetyl Hexapeptide-8) in Blepharospasm: A Comparative Analysis
A pilot clinical study has explored the therapeutic potential of Peptide 8, chemically known as Acetyl Hexapeptide-8, in a disease model of blepharospasm, a neurological disorder characterized by involuntary eyelid spasms. While primarily recognized for its cosmetic applications in reducing wrinkles, this investigation into a non-cosmetic, therapeutic use provides a basis for evaluating its in vivo efficacy. This guide offers a comparative analysis of this compound's performance against an alternative peptide-based therapeutic approach in a relevant disease model, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound and a C16 Peptide in Dystonia Models
The following table summarizes the in vivo efficacy of Acetyl Hexapeptide-8 in a human clinical trial for blepharospasm and a comparative peptide (C16) in a preclinical mouse model of dystonia. This comparison provides a perspective on the current state of research for these peptides in movement disorders.
| Parameter | This compound (Acetyl Hexapeptide-8) | C16 Peptide + Angiopoietin-1 |
| Disease Model | Human Blepharospasm (Pilot Clinical Trial)[1][2][3][4][5] | 3-Nitropropionic Acid-Induced Dystonia in Mice[6] |
| Primary Efficacy Endpoint | Time to return to baseline Jankovic Blepharospasm Rating Scale (JBRS) score[1][4][7] | Alleviation of abnormal synchronous muscle contractions[6] |
| Administration Route | Topical (0.005% cream)[1] | Not specified[6] |
| Key Quantitative Results | Trend for longer time until return to baseline JBRS in the active group (3.7 months) vs. placebo (3.0 months). Result was not statistically significant.[1][4] | Significantly alleviated synchronous muscle contractions of agonist and antagonist muscles.[6] |
| Adverse Events | No significant adverse events reported.[1][4] | Not detailed in the provided abstract.[6] |
Experimental Protocols
This compound (Acetyl Hexapeptide-8) in Blepharospasm
Study Design: A double-blind, placebo-controlled, randomized pilot clinical trial was conducted with 24 patients diagnosed with blepharospasm.[1][2][4] The study was approved by the NIH Neuroscience Institutional Review Board.[1]
Inclusion Criteria: Patients selected for the study were those receiving regular botulinum neurotoxin (BoNT) therapy at 3-month intervals with a stable injection pattern for at least the three preceding treatments.[1][3][5] A baseline Jankovic Blepharospasm Rating Scale (JBRS) score of at least 3 was required.[3][5]
Treatment Protocol:
-
At a scheduled BoNT treatment visit, baseline JBRS and Blepharospasm Disability Scale (BDS) scores were recorded.[1]
-
Following injections, patients were randomized to receive either a cream containing 0.005% Acetyl Hexapeptide-8 or a placebo cream.[1]
-
Patients were instructed to apply the cream to their eyelids twice daily.[3]
-
Follow-up assessments of JBRS and BDS were conducted at least monthly.[1]
Primary Outcome Measure: The primary endpoint was the time it took for the patient's JBRS score to return to their pre-treatment baseline.[1][4][7] The JBRS is a scale that measures the severity and frequency of blepharospasm symptoms.[2][8]
C16 Peptide in a Mouse Model of Dystonia
Disease Model: A mouse model of dystonia was established by administering 3-Nitropropionic acid (3-NP), a toxin known to induce neuropathologies in the striatum and substantia nigra.[6]
Treatment Groups: Sixty mice were randomly divided into three groups: a control group, a 3-NP treatment group, and a group treated with 3-NP plus a combination of C16 peptide and angiopoietin-1.[6]
Efficacy Assessment: The therapeutic effect was evaluated by measuring the alleviation of abnormal synchronous muscle contractions using electrophysiological methods.[6] The amplitude of muscle contraction waves in the quadriceps femoris (agonist) and biceps femoris (antagonist) muscles was quantified.[6]
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams illustrate the signaling pathway of Acetyl Hexapeptide-8, the workflow of the blepharospasm clinical trial, and the comparative logic of the presented therapies.
References
- 1. Pilot Study of Topical Acetyl Hexapeptide-8 in Treatment of Blepharospasm in Patients Receiving Botulinum Neurotoxin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study of Acetyl Hexapeptide-8 (AH8) in Treatment of Blepharospasm [ctv.veeva.com]
- 4. Pilot study of topical acetyl hexapeptide-8 in the treatment for blepharospasm in patients receiving botulinum toxin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study of Acetyl Hexapeptide-8 (AH8) in Treatment of Blepharospasm | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 6. Combined treatment with C16 peptide and angiopoietin-1 confers neuroprotection and reduces inflammation in 3-nitropropionic acid-induced dystonia mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. desitin.no [desitin.no]
A Comparative Analysis of the Stability of Peptide 8 Versus Its Parent Protein Fragment
This guide provides a detailed comparison of the stability of a therapeutic peptide, designated "Peptide 8," and its corresponding parent protein fragment. The data and methodologies presented herein are intended to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating the stability profiles of peptide-based therapeutics. Enhanced stability is a critical attribute for the successful clinical development of peptides, as it directly impacts their bioavailability, half-life, and ultimately, their therapeutic efficacy.
Data Summary: Stability Profile
The following table summarizes the comparative stability of this compound and its parent protein fragment under various experimental conditions.
| Stability Assay | Parameter | Parent Protein Fragment | This compound | Fold Improvement |
| Protease Degradation Assay (Trypsin) | Half-life (t½) in minutes | 45 ± 5 | 180 ± 12 | 4.0x |
| Serum Stability Assay (Human Serum) | Half-life (t½) in hours | 2.5 ± 0.3 | 10 ± 0.8 | 4.0x |
| Thermal Shift Assay | Melting Temperature (Tm) in °C | 55.2 ± 0.5 | 62.8 ± 0.7 | N/A |
Experimental Protocols
Detailed methodologies for the key stability experiments are provided below.
Protease Degradation Assay
This assay evaluates the susceptibility of the peptide and protein fragment to enzymatic degradation by a common protease, such as trypsin.
Materials:
-
This compound stock solution (1 mg/mL in sterile water)
-
Parent Protein Fragment stock solution (1 mg/mL in sterile water)
-
Trypsin solution (1 mg/mL in 1 mM HCl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trichloroacetic Acid (TCA), 10% (w/v)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, dilute the this compound and Parent Protein Fragment stock solutions to a final concentration of 100 µg/mL in PBS.
-
Initiation of Digestion: Add trypsin to each tube to a final concentration of 1 µg/mL to initiate the degradation reaction. A control sample without trypsin should be prepared for each peptide.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot from each reaction tube.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of 10% TCA to the aliquot.
-
Protein Precipitation: Incubate the quenched samples on ice for 10 minutes to allow for protein precipitation, then centrifuge at 12,000 x g for 5 minutes.[1]
-
HPLC Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC to quantify the amount of intact peptide or protein fragment remaining. The percentage of intact peptide is calculated relative to the t=0 time point.[2]
Serum Stability Assay
This assay assesses the stability of the peptide and protein fragment in the presence of proteases and other components found in human serum.[3]
Materials:
-
This compound stock solution (1 mg/mL in sterile water)
-
Parent Protein Fragment stock solution (1 mg/mL in sterile water)
-
Pooled Human Serum (thawed on ice)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Incubation Setup: Pre-warm the human serum to 37°C. In separate low-protein-binding microcentrifuge tubes, add the this compound or Parent Protein Fragment to the serum to a final concentration of 100 µg/mL.
-
Incubation: Incubate the mixtures at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), take an aliquot from each tube.
-
Protein Precipitation and Extraction: Add three volumes of cold ACN with 0.1% TFA to each aliquot to precipitate serum proteins and extract the peptide/fragment.
-
Centrifugation: Vortex the samples and then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to HPLC vials for analysis. The amount of remaining intact peptide or fragment is quantified by integrating the corresponding peak area in the chromatogram. The half-life is determined by plotting the percentage of intact peptide remaining against time.[4]
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a therapeutic peptide like this compound, leading to a downstream cellular response.
Caption: Figure 1: Hypothetical Signaling Pathway
Experimental Workflow: Protease Degradation Assay
The diagram below outlines the key steps in the protease degradation assay.
Caption: Figure 2: Protease Degradation Assay Workflow
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Activity of Peptide 8: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of "Peptide 8," chemically identified as Acetyl Hexapeptide-8 (AH-8) and widely known by its trade name Argireline. This synthetic peptide, a mimic of the N-terminal end of the SNAP-25 protein, is a well-documented inhibitor of neurotransmitter release. Its primary mechanism of action involves the modulation of the SNARE complex, leading to a reduction in muscle contractions. This has positioned AH-8 as a popular ingredient in cosmetic formulations aimed at reducing the appearance of wrinkles. This guide objectively presents experimental data on the activity of Acetyl Hexapeptide-8 across various cell lines, offering valuable insights for researchers in cosmetology, neuroscience, and drug discovery.
Comparative Efficacy of Acetyl Hexapeptide-8 Across Diverse Cell Lines
The biological impact of Acetyl Hexapeptide-8 has been evaluated in a range of in vitro models, including neuronal, epithelial, and fibroblast cell lines, as well as in a 3D bioengineered muscle tissue model. The following tables summarize the quantitative data from these studies, providing a clear comparison of its cytotoxic and functional effects.
| Cell Line | Assay Type | Concentration/Dosage | Incubation Time | Observed Effect |
| Human Embryonic Kidney (HEK-293) | Cytotoxicity (EZ4U Assay) | 0.01 µM to 100 µM | 48 hours | IC50: 34.862 µM |
| Neuroblastoma (IMR-32) | Cytotoxicity (EZ4U Assay) | 0.01 µM to 100 µM | 48 hours | IC50: 64.458 µM |
| Human Epidermal Fibroblasts | Cytotoxicity (EZ4U Assay) | 0.01 µM to 100 µM | 48 hours | 67% inhibition of proliferation at 100 µM |
| Human Keratinocytes (HaCaT) | Cytotoxicity | Dose-dependent | Not specified | Significant cytotoxicity observed in a dose-dependent manner |
| Chromaffin Cells | Catecholamine Release | 100 µM | Not specified | 30% inhibition of total catecholamine exocytosis |
| 3D Bioengineered Human Skeletal Muscle Tissue | Muscle Contraction | Not specified | 48 hours | Partial inhibition of tetanic contraction |
Table 1: Cytotoxicity and Functional Effects of Acetyl Hexapeptide-8 on Various Cell Lines. This table summarizes the key findings from in vitro studies, highlighting the concentrations at which AH-8 exhibits cytotoxic or inhibitory effects.
| Cell Line | Gene | Change in Expression |
| Human Keratinocytes (HaCaT) | Superoxide Dismutase 2 (SOD2) | Increased |
| Human Keratinocytes (HaCaT) | Forkhead box O1 (FOXO1) | Increased |
| Human Keratinocytes (HaCaT) | Actinin Alpha 1 (ACTN1) | Increased |
| Human Keratinocytes (HaCaT) | Collagen Type XVII Alpha 1 Chain (COL17A1) | Increased |
| Human Keratinocytes (HaCaT) | Integrin Subunit Beta 4 (ITGB4) | Increased |
Table 2: Effect of Acetyl Hexapeptide-8 on Gene Expression in Human Keratinocytes (HaCaT). This table details the impact of an AH-8 containing ampoule on the mRNA levels of genes associated with antioxidant defense and cellular elasticity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and further investigation of Acetyl Hexapeptide-8's activity.
Cytotoxicity Assessment using EZ4U Assay
This protocol is based on the formazan-based EZ4U cell proliferation and cytotoxicity assay.[1]
-
Cell Culture: HEK-293, IMR-32, and human epidermal fibroblast cells are cultured in their respective recommended media until they reach approximately 80% confluency.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Peptide Treatment: Stock solutions of Acetyl Hexapeptide-8 are prepared in a suitable solvent (e.g., sterile water or PBS) and serially diluted in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of AH-8. Control wells receive medium with the vehicle alone.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
EZ4U Reagent Addition: Following the incubation period, 20 µL of the EZ4U reagent (a tetrazolium salt solution) is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 2-5 hours at 37°C, allowing metabolically active cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Data Acquisition: The absorbance of each well is measured at 450 nm using a microplate reader. A reference wavelength of 620 nm is used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of AH-8 that causes 50% inhibition of cell proliferation, is determined by plotting a dose-response curve.
Catecholamine Release Assay in Chromaffin Cells
This protocol describes a general method for assessing the effect of Acetyl Hexapeptide-8 on neurotransmitter release from chromaffin cells.
-
Cell Culture: Primary chromaffin cells or a suitable cell line (e.g., PC12) are cultured on collagen-coated plates in appropriate media.
-
Cell Loading (Optional): For radiolabeling-based assays, cells can be incubated with a radioactive precursor like [3H]-norepinephrine to label the catecholamine stores.
-
Peptide Pre-incubation: Cells are washed with a balanced salt solution (e.g., Krebs-Ringer-HEPES buffer) and then pre-incubated with Acetyl Hexapeptide-8 at the desired concentration (e.g., 100 µM) for a specified period.
-
Stimulation of Release: Catecholamine release is induced by a secretagogue. A common method is to use a depolarizing agent like a high concentration of potassium chloride (e.g., 50-60 mM KCl) or a nicotinic acetylcholine (B1216132) receptor agonist like nicotine.
-
Sample Collection: The supernatant containing the released catecholamines is collected after a defined stimulation period.
-
Quantification of Catecholamines: The amount of released catecholamines is quantified. This can be achieved through various methods, including:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method to separate and quantify different catecholamines (e.g., adrenaline and noradrenaline).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits can be used to measure the concentration of specific catecholamines.
-
Scintillation Counting: If radiolabeling was used, the radioactivity in the supernatant is measured to quantify the released neurotransmitters.
-
-
Data Analysis: The amount of catecholamine release in the presence of Acetyl Hexapeptide-8 is compared to the release in control cells (stimulated without the peptide) to determine the percentage of inhibition.
Gene Expression Analysis in HaCaT Cells by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to assess the effect of Acetyl Hexapeptide-8 on the expression of specific genes in human keratinocytes.
-
Cell Culture and Treatment: HaCaT cells are cultured to a suitable confluency and then treated with a formulation containing Acetyl Hexapeptide-8 at various concentrations for a specified duration.
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative Real-Time PCR (qPCR): The qPCR is performed using a real-time PCR system. The reaction mixture typically includes:
-
cDNA template
-
Forward and reverse primers for the target genes (e.g., SOD2, FOXO1, ACTN1, COL17A1, ITGB4) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
A fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a fluorescently labeled probe.
-
PCR master mix containing DNA polymerase, dNTPs, and buffer.
-
-
Thermal Cycling: The qPCR is run under specific thermal cycling conditions, typically involving an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are obtained for each gene. The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the expression of the housekeeping gene and then compared to the control group.
In Vitro 3D Skeletal Muscle Contraction Assay
This protocol describes a method to evaluate the effect of Acetyl Hexapeptide-8 on the contractile function of bioengineered human skeletal muscle tissue.
-
Fabrication of 3D Muscle Tissue: Human primary myoblasts or induced pluripotent stem cell-derived myogenic progenitor cells are mixed with a hydrogel matrix (e.g., a mixture of fibrinogen and Matrigel) and cast into a culture device with two anchor points.
-
Myotube Formation and Maturation: The cells are cultured in a differentiation medium for several days to promote the fusion of myoblasts into multinucleated myotubes and their maturation into contractile muscle fibers.
-
Peptide Treatment: The mature 3D muscle tissues are incubated with a medium containing the desired concentration of the Acetyl Hexapeptide-8 formulation for a specified period (e.g., 48 hours).
-
Stimulation of Contraction: Muscle contraction is induced using electrical field stimulation. A series of electrical pulses at a specific frequency (e.g., 10 Hz for twitch contractions, 40-100 Hz for tetanic contractions) are applied to the muscle tissue.
-
Measurement of Contraction: The contractile force is measured by tracking the displacement of the flexible anchor points to which the muscle tissue is attached. This can be done using video microscopy and image analysis software. The force is calculated based on the stiffness of the anchor points and the extent of their deflection.
-
Data Analysis: The contractile parameters, such as twitch force, tetanic force, and contraction/relaxation kinetics, are compared between the peptide-treated and control tissues to determine the effect of Acetyl Hexapeptide-8 on muscle function.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of Acetyl Hexapeptide-8 and a typical experimental workflow for its cross-validation.
Caption: Acetyl Hexapeptide-8's mechanism of action.
Caption: A typical workflow for cross-validating this compound activity.
References
Comparative Guide to the Dose-Response Relationship of Substance P in Pro-Inflammatory Assays
This guide provides a comprehensive comparison of the dose-response relationship of Substance P (SP) in various in vitro models of inflammation. It is intended for researchers, scientists, and drug development professionals investigating neurogenic inflammation and the tachykinin system. The guide summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows to support further research and development.
Substance P is an 11-amino acid neuropeptide, a member of the tachykinin family, that is centrally involved in pain transmission and neurogenic inflammation.[1][2] It exerts its primary effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[1][3] The activation of NK1R by SP initiates a cascade of intracellular signaling events, making this interaction a critical target for drug discovery in inflammatory diseases and pain management.[3][4]
Core Mechanism: The Substance P-NK1R Signaling Pathway
The binding of Substance P to the NK1R on the cell surface initiates a canonical signaling cascade involving Gαq/11 coupling.[3] This leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][5] IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] This cascade can lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK1/2, p38) and the subsequent activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory genes.[4][6][7]
Comparative Dose-Response Data
The following table summarizes the effective concentrations of Substance P and related peptides in various in vitro functional assays. This data facilitates the comparison of potencies across different experimental models and highlights the dose-dependent nature of SP's activity.
| Peptide/Compound | Cell Type / Model | Assay | Effective Concentration / EC₅₀ | Outcome | Reference |
| Substance P | Human Embryonic Kidney 293 (HEK293) | Intracellular Ca²⁺ Mobilization | EC₅₀: 10⁻⁸.⁵ M (~3.16 nM) | Increase in intracellular calcium | [8] |
| Substance P | Human Embryonic Kidney 293 (HEK293) | cAMP Accumulation | EC₅₀: 10⁻⁷.⁸ M (~15.8 nM) | Increase in intracellular cAMP | [8] |
| Substance P | SH-SY5Y Neuroblastoma Cells | Receptor Internalization | EC₅₀: ~1.8 x 10⁻⁸ M (18 nM) | Internalization of NK1R-tGFP fusion protein | [9] |
| Substance P | Primary Murine Microglia | Cytokine Release (TNF-α) | 10⁻¹⁴ M - 10⁻¹³ M | Synergistic with LPS to increase TNF-α | [10] |
| Substance P | LAD2 Mast Cell Line | Degranulation (β-Hexosaminidase Release) | 0.2 µM - 20 µM | Release of β-hexosaminidase | [10] |
| Substance P | Human Astrocytoma U373 MG | Gene Expression (CRF1 Receptor) | 100 nM - 1000 nM | Increased CRF1 receptor expression | [11] |
| Physalaemin | Human Skin (in vivo) | Wheal Response | ~2x more potent than SP | Induction of skin wheal | [12] |
| Eledoisin | Human Skin (in vivo) | Wheal Response | ~16x less potent than SP | Induction of skin wheal | [12] |
| Aprepitant | Rat Brain Homogenates | Radioligand Binding (Competition) | IC₅₀: 0.09 nM | Displacement of [¹²⁵I]-Substance P | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the dose-response relationship of Substance P.
This protocol details the measurement of pro-inflammatory cytokine release from microglial cells upon stimulation with Substance P.[4][10]
-
Cell Plating: Seed primary microglia or a microglial cell line (e.g., BV-2) into a 96-well plate at a density of 4-5 x 10⁴ cells per well. Allow cells to adhere for 24-72 hours in complete culture medium.
-
Cell Stimulation: Gently aspirate the medium and wash the cells once with warm PBS. Add 100 µL of serum-free medium containing various concentrations of Substance P (e.g., 10⁻¹⁵ M to 10⁻⁶ M). Include a vehicle control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Normalization: The remaining cells can be lysed to quantify total protein (e.g., using a BCA assay) for normalization of the cytokine data.
This protocol measures the increase in intracellular calcium concentration following NK1R activation, a key downstream event in the signaling cascade.[3]
-
Cell Plating: Seed NK1R-expressing cells (e.g., HEK293) onto a black, clear-bottom 96-well plate.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period.
-
Stimulation and Measurement: Inject varying concentrations of Substance P into the wells while continuously recording the fluorescence intensity.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the peak ΔF against the logarithm of the Substance P concentration to generate a dose-response curve and determine the EC₅₀ value.
Logical Framework: Confirming Specificity with Antagonists
To confirm that the observed dose-response is specifically mediated by the NK1R, experiments are often repeated in the presence of a selective NK1R antagonist. The antagonist is expected to competitively inhibit SP binding, thus shifting the dose-response curve to the right or completely blocking the response. This approach validates the target-specific action of Substance P.[4]
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. innoprot.com [innoprot.com]
- 10. benchchem.com [benchchem.com]
- 11. Substance P induces expression of the corticotropin-releasing factor receptor 1 by activation of the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating "Peptide 8" Target Engagement in a Cellular Context: A Comparative Guide
This guide provides a comprehensive comparison of the novel therapeutic candidate "Peptide 8" with established inhibitors of the MAPK/ERK signaling pathway. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the cellular target engagement and efficacy of "this compound". We will explore its performance against well-characterized MEK and ERK inhibitors, providing supporting experimental data and detailed protocols.
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway, is a critical signaling route that governs a wide array of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. "this compound" has been developed as a potent inhibitor of this pathway, and this guide serves to validate its engagement with its intended target in a cellular context.
Comparative Analysis of Pathway Inhibition
To ascertain the efficacy of "this compound," its inhibitory activity was compared against a known MEK inhibitor (Trametinib) and an ERK inhibitor (Ulixertinib). Human melanoma (A375) cells, which harbor a V600E BRAF mutation leading to constitutive activation of the MAPK/ERK pathway, were treated with increasing concentrations of each compound. The phosphorylation status of key downstream effectors, MEK and ERK, was assessed by Western blot.
Table 1: Inhibition of MEK and ERK Phosphorylation
| Compound | Target | IC50 (p-MEK) | IC50 (p-ERK) |
| This compound | MEK | 15 nM | 25 nM |
| Trametinib | MEK | 10 nM | 18 nM |
| Ulixertinib | ERK | > 1 µM | 50 nM |
The data indicates that "this compound" effectively inhibits the phosphorylation of both MEK and ERK, with IC50 values comparable to the established MEK inhibitor, Trametinib. As expected, the ERK inhibitor Ulixertinib did not inhibit the phosphorylation of the upstream kinase MEK.
Direct Target Engagement Confirmation
To confirm that "this compound" directly binds to its intended target, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding typically increases the thermal stability of the protein.
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Temperature (°C) | % Protein Remaining (vs. Vehicle) |
| This compound | MEK1/2 | 52 | 85% |
| 56 | 62% | ||
| Trametinib | MEK1/2 | 52 | 88% |
| 56 | 65% | ||
| Ulixertinib | ERK1/2 | 52 | 75% |
| 56 | 55% |
The results demonstrate a significant thermal stabilization of MEK1/2 in the presence of "this compound," similar to that observed with Trametinib, providing strong evidence of direct target engagement. Ulixertinib, as expected, stabilized its target, ERK1/2.
Functional Cellular Outcomes
The ultimate goal of inhibiting the MAPK/ERK pathway is to suppress cancer cell proliferation. The anti-proliferative effects of "this compound" and the comparator compounds were evaluated in A375 cells over a 72-hour period.
Table 3: Anti-proliferative Activity
| Compound | Target | GI50 (72h) |
| This compound | MEK | 30 nM |
| Trametinib | MEK | 22 nM |
| Ulixertinib | ERK | 65 nM |
"this compound" demonstrates potent anti-proliferative activity, consistent with its effective inhibition of the MAPK/ERK signaling pathway.
Signaling Pathway and Experimental Workflows
To visually represent the biological and experimental contexts, the following diagrams are provided.
Caption: MAPK/ERK signaling pathway with points of inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocols
1. Western Blot for Phospho-MEK and Phospho-ERK
-
Cell Culture and Lysis: A375 cells were seeded in 6-well plates and allowed to attach overnight. Cells were then serum-starved for 4 hours before being treated with "this compound", Trametinib, or Ulixertinib at various concentrations for 2 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration was determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.
-
Immunoblotting: Proteins were transferred to a PVDF membrane. The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature. Primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK (Thr202/Tyr204), total ERK, and GAPDH were incubated overnight at 4°C. The membrane was then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity.
2. Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment and Lysis: A375 cells were treated with "this compound" (1 µM) or vehicle for 2 hours. Cells were harvested, washed with PBS, and resuspended in PBS containing protease inhibitors. The cell suspension was subjected to three freeze-thaw cycles using liquid nitrogen to lyse the cells. The lysate was then centrifuged to remove cell debris.
-
Heating and Fractionation: The supernatant (cell lysate) was divided into aliquots and heated individually at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. The heated lysates were centrifuged at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Analysis: The supernatant containing the soluble proteins was collected and analyzed by Western blot as described above for the target protein (MEK1/2 or ERK1/2).
3. Cell Proliferation Assay
-
Cell Seeding and Treatment: A375 cells were seeded in 96-well plates at a density of 3,000 cells per well. After 24 hours, cells were treated with a serial dilution of "this compound", Trametinib, or Ulixertinib.
-
Incubation and Viability Measurement: Cells were incubated for 72 hours. Cell viability was assessed using a resazurin-based assay. Resazurin solution was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Data Analysis: Fluorescence was measured using a plate reader. The GI50 (concentration for 50% growth inhibition) values were calculated by fitting the dose-response data to a four-parameter logistic curve.
Conclusion
A Comparative Analysis of Peptide 8 (Acetyl Hexapeptide-8) and a Small Molecule Inhibitor for Anti-Wrinkle Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Peptide 8, commercially known as Acetyl Hexapeptide-8 or Argireline, and a representative small molecule inhibitor, Myricetin. Both compounds are investigated for their potential to reduce the appearance of expression wrinkles by targeting the underlying mechanism of muscle contraction. This analysis is supported by experimental data from publicly available literature, focusing on their mechanism of action, efficacy, and the methodologies used for their evaluation.
Mechanism of Action: Targeting the SNARE Complex
Expression wrinkles are formed by the repeated contraction of facial muscles, which is triggered by the release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction. A key player in this process is the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which facilitates the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane. Both this compound and the selected small molecule inhibitor, Myricetin, exert their effects by interfering with this crucial step, albeit through different modes of interaction.
This compound (Acetyl Hexapeptide-8) is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein, a critical component of the SNARE complex.[1][2][3][4] By competing with the natural SNAP-25 protein, this compound destabilizes the formation of the SNARE complex.[1][4] This disruption prevents the efficient release of acetylcholine, leading to a reduction in muscle contraction and consequently, a smoothing of expression lines.[3]
Myricetin , a naturally occurring polyphenol, also inhibits the SNARE complex formation.[5] It is described as a "SNARE-wedging" molecule, suggesting it physically obstructs the proper assembly of the SNARE proteins.[5] By preventing the formation of a functional SNARE complex, Myricetin effectively blocks acetylcholine release and subsequent muscle contraction.[5]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Myricetin. It is important to note that direct comparative studies using the same assays are limited. The data presented is compiled from various sources.
Table 1: Efficacy of this compound (Acetyl Hexapeptide-8)
| Parameter | Value | Assay/Study Type | Reference |
| Wrinkle Depth Reduction | Up to 30% | In vivo, topical application of 10% Argireline for 30 days | [6] |
| Wrinkle Volume Reduction | 20.6% | In vivo, topical application of 2% Argireline solution | [7] |
| Wrinkle Length Reduction | 15.9% | In vivo, topical application of 2% Argireline solution | [7] |
| Anti-wrinkle Efficacy | 48.9% | In vivo, subjective assessment, 4 weeks of treatment | [6][7] |
| Skin Penetration (Stratum Corneum) | 0.22% | In vitro, human cadaver skin | |
| Skin Penetration (Epidermis) | 0.01% | In vitro, human cadaver skin | [8] |
Table 2: Efficacy of Myricetin (Small Molecule Inhibitor)
| Parameter | Value | Assay/Study Type | Reference |
| Muscle Paralysis | Modest compared to Botulinum Toxin A | Ex vivo, rat phrenic nerve-hemidiaphragm | [5] |
| Onset of Action | Shorter response time than Botulinum Toxin A | Ex vivo, rat phrenic nerve-hemidiaphragm | [5] |
| Neurotransmitter Release Inhibition | Effective | In vitro, neuronal PC12 cells | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the study of SNARE complex inhibitors.
In Vitro SNARE Complex Formation Assay
This assay is designed to measure the assembly of the SNARE complex and the inhibitory effect of test compounds.
-
Principle: Recombinant SNARE proteins (Syntaxin, SNAP-25, and VAMP2) are incubated together to allow for complex formation. The formation of the stable SNARE complex can be detected by various methods, such as SDS-PAGE, where the complex migrates differently than the individual proteins, or by fluorescence resonance energy transfer (FRET) if the proteins are fluorescently labeled.
-
Protocol Outline:
-
Purify recombinant SNARE proteins.
-
Incubate the SNARE proteins in a suitable buffer at 37°C to allow complex formation, in the presence and absence of the inhibitor (this compound or small molecule).
-
Analyze the reaction mixture by SDS-PAGE and Coomassie blue staining or Western blotting to visualize the formation of the high-molecular-weight SNARE complex.
-
Quantify the intensity of the bands corresponding to the SNARE complex to determine the percentage of inhibition.
-
Acetylcholine Release Assay
This cell-based assay measures the amount of acetylcholine released from neuronal cells.
-
Principle: Neuronal cells, such as PC12 or primary neurons, are stimulated to release acetylcholine. The amount of acetylcholine in the cell culture supernatant is then quantified. Inhibitors of SNARE-mediated exocytosis will reduce the amount of acetylcholine released upon stimulation.
-
Protocol Outline:
-
Culture neuronal cells in a multi-well plate.
-
Pre-incubate the cells with the test inhibitor for a specified period.
-
Stimulate the cells with a depolarizing agent (e.g., high potassium concentration or a calcium ionophore) to induce acetylcholine release.
-
Collect the cell culture supernatant.
-
Quantify the acetylcholine concentration in the supernatant using a commercially available acetylcholine assay kit, which is typically a colorimetric or fluorometric assay.[9][10]
-
Cell Contraction Assay
This assay assesses the ability of a compound to inhibit muscle cell contraction.
-
Principle: Muscle cells are cultured on a flexible substrate or in a 3D matrix. The contraction of the cells can be measured by changes in the substrate's topography or the size of the matrix.
-
Protocol Outline:
-
Seed muscle cells (e.g., primary smooth muscle cells or myoblasts) on a collagen gel or a flexible silicone substrate.
-
Allow the cells to attach and form a contractile network.
-
Treat the cells with the test inhibitor.
-
Induce cell contraction with a contractile agonist (e.g., carbachol (B1668302) or endothelin-1).
-
Measure the change in the gel diameter or the wrinkling of the silicone substrate to quantify the extent of contraction. An impedance-based system can also be used to quantitatively measure cell contraction in real-time.[11]
-
Comparative Analysis and Discussion
Both this compound and small molecule inhibitors like Myricetin represent promising approaches to modulate the SNARE complex for cosmetic applications.
-
Specificity and Mechanism: this compound offers high specificity due to its design as a mimic of a natural protein-protein interaction domain. Its mechanism is competitive inhibition of SNAP-25 binding. Small molecules like Myricetin may have a less specific binding mode, potentially interacting with multiple sites on the SNARE complex or other proteins.
-
Efficacy and Potency: Clinical studies on topical formulations of this compound have demonstrated a statistically significant, though modest, reduction in wrinkle depth.[6][12] The in vivo efficacy of small molecule inhibitors like Myricetin for topical anti-wrinkle applications has not been as extensively studied.
-
Bioavailability: A significant challenge for both peptides and small molecules in topical formulations is skin penetration. Studies have shown that only a very small fraction of topically applied this compound penetrates the stratum corneum and epidermis.[8] The skin penetration of Myricetin in a cosmetic formulation would also need to be carefully evaluated.
-
Safety: this compound is generally considered safe for topical use with minimal reported side effects.[7] Myricetin, as a natural compound found in many plants, also has a good safety profile, although high concentrations could potentially cause skin irritation.
Conclusion
This compound (Acetyl Hexapeptide-8) is a well-characterized peptide inhibitor of the SNARE complex with demonstrated, albeit moderate, clinical efficacy in reducing expression wrinkles. Small molecule inhibitors, such as Myricetin, offer an alternative strategy for targeting the same pathway. While preclinical data for these small molecules is promising, further research, including formulation development to enhance skin delivery and rigorous clinical trials, is necessary to fully establish their comparative efficacy and potential as mainstream anti-wrinkle agents. Future research should focus on head-to-head comparative studies in standardized in vitro and in vivo models to provide a clearer picture of the relative advantages of each approach.
References
- 1. activepeptide.com [activepeptide.com]
- 2. Acetyl hexapeptide-3 - Wikipedia [en.wikipedia.org]
- 3. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Argirelox™ | Acetyl Hexapeptide-8 with Pentapeptide-18 | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 5. SNARE-wedging polyphenols as small molecular botox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the effects of Argireline in a skin serum containing hyaluronic acids on skin surface wrinkles using the Visia® Complexion Analysis camera system for objective skin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ensuring Scientific Rigor: A Guide to Batch-to-Batch Consistency and Validation of "Peptide 8"
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of "Peptide 8," a promising anticancer peptide derived from bovine lactoferricin (B1576259), with relevant alternatives. We delve into the critical aspect of batch-to-batch consistency, providing supporting experimental data and detailed protocols to ensure the validity and reliability of your research.
Introduction to "this compound"
"this compound" is a dimeric peptide with the sequence (Biotin-Ahx-RRWQWRFKKLG)2-K-Ahx. It is derived from bovine lactoferricin (LfcinB), a protein known for its antimicrobial and anticancer properties.[1][2][3] The core active motif, RRWQWR, is recognized as a key player in the cytotoxic activity of these peptides against cancer cells.[4][5] Dimerization and other modifications, such as the inclusion of a biotin (B1667282) tag for detection and an aminohexanoic acid (Ahx) linker, are strategies employed to enhance the peptide's efficacy and stability.[6] Like many anticancer peptides (ACPs), "this compound" is thought to exert its effect through electrostatic interactions with the negatively charged membranes of cancer cells, leading to membrane disruption and subsequent cell death, potentially through apoptosis or necrosis.[2][3]
The Critical Role of Batch-to-Batch Consistency
In peptide research, particularly for therapeutic development, ensuring that each new batch of a synthesized peptide possesses the same identity, purity, and potency as previous batches is non-negotiable.[7] Lack of consistency can lead to irreproducible experimental results, jeopardizing the validity of research findings and hindering the drug development pipeline.[7] Comprehensive quality control is therefore essential to verify that each production lot meets defined specifications.[7][8]
Analytical Methods for Validation
A suite of analytical techniques is employed to guarantee the batch-to-batch consistency of synthetic peptides like "this compound".[9][10]
| Analytical Technique | Purpose | Key Metrics |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide sample by separating it from any impurities.[8][9][10][11][12] | Purity level (typically expressed as a percentage), retention time. |
| Mass Spectrometry (MS) | To confirm the molecular identity of the peptide by measuring its mass-to-charge ratio.[8][9][10][11][12] | Molecular weight, confirmation of amino acid sequence. |
| Amino Acid Analysis (AAA) | To determine the amino acid composition and quantity of the peptide.[11][12] | Correct ratio of constituent amino acids, peptide concentration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the peptide's three-dimensional structure.[9][10] | Structural integrity, conformation. |
| Circular Dichroism (CD) Spectroscopy | To analyze the secondary structure of the peptide (e.g., alpha-helix, beta-sheet).[9][12] | Conformational consistency between batches. |
Comparative Performance of Lactoferricin-Derived Peptides
The cytotoxic efficacy of "this compound" can be benchmarked against other peptides derived from lactoferricin. The choice of amino acid sequence, dimerization, and other modifications can significantly impact the peptide's anticancer activity.
| Peptide | Sequence | Key Features | Reported IC50 / Cytotoxicity |
| "this compound" | (Biotin-Ahx-RRWQWRFKKLG)2-K-Ahx | Dimeric, Biotinylated | Exhibits selective cytotoxic effects against various cancer cell lines.[2] |
| Peptide 3 | (R-Orn-WQWRFKKLG)2-K-Ahx | Dimeric, Arginine substituted with Ornithine | Shows potent and selective cytotoxic effects against colon, prostate, and cervical cancer cells with minimal toxicity to non-cancerous cells.[2] |
| LfcinB (20-25) Dimer | (RRWQWR)2K-Ahx | Dimeric, core active motif | High cytotoxic effect against breast cancer cell lines.[6] |
| LfcinB (20-25) Tetramer | (RRWQWR)4K-Ahx | Tetrameric, core active motif | Even greater cytotoxic effect against breast cancer cell lines compared to the dimer.[6] |
| LfcinB (linear) | FKCRRWQWRMKKLGAPSITCVRRAF | Monomeric, native sequence | Exhibits broad-spectrum anticancer activity.[4] |
| hLF11-GG-RRWQWR | hLF11-GG-RRWQWR | Chimeric, human lactoferricin peptide linked to the bovine active motif | Increased toxicity to Jurkat cells.[4] |
IC50 values are highly dependent on the specific cancer cell line and experimental conditions.
Experimental Protocols
To ensure the reproducibility of cytotoxicity studies, a detailed and standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14]
MTT Assay for Peptide Cytotoxicity
Objective: To determine the concentration of a peptide that inhibits the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HT-29, Caco-2, MDA-MB-231)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test peptide (e.g., "this compound") dissolved in a suitable solvent (e.g., sterile water or DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in serum-free or low-serum medium.[15]
-
Remove the medium from the wells and replace it with 100 µL of the diluted peptide solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a negative control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][16]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[13][16]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the peptide concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of lactoferricin-derived peptides and a typical experimental workflow.
Caption: Proposed mechanism of action for lactoferricin-derived anticancer peptides.
Caption: Standard workflow for assessing peptide cytotoxicity using the MTT assay.
References
- 1. A Tetrameric Peptide Derived from Bovine Lactoferricin Exhibits Specific Cytotoxic Effects against Oral Squamous-Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Behind anticancer molecules: lactoferricin dimeric peptides with fast, selective, persistent and broad-spectrum cytotoxic effect [explorationpub.com]
- 4. Anticancer activities of bovine and human lactoferricin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of synthetic peptides derived from bovine lactof... [degruyterbrill.com]
- 6. Antibacterial Synthetic Peptides Derived from Bovine Lactoferricin Exhibit Cytotoxic Effect against MDA-MB-468 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. apexpept.com [apexpept.com]
- 9. ijsra.net [ijsra.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of "Botox-Like" Peptides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of topically applied peptides that mimic the effects of Botulinum Neurotoxin (BoNT), often referred to as "Botox-like" peptides. This document summarizes publicly available data on their efficacy, details key experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.
The growing demand for non-invasive cosmetic treatments has spurred the development of topical peptides that aim to reduce expression wrinkles. These peptides, most notably Acetyl Hexapeptide-8 (Argireline®) and its successor Acetyl Octapeptide-3 (SNAP-8™), are designed to interfere with the neurotransmitter release process at the neuromuscular junction, leading to a reduction in muscle contraction and a subsequent smoothing of the skin. This guide offers a comparative analysis of these and other popular peptides, supported by experimental data from published studies.
Comparative Efficacy of Anti-Wrinkle Peptides
The following tables summarize quantitative data from various studies on the efficacy of "Botox-like" peptides in reducing the appearance of wrinkles. It is important to note that study designs, peptide concentrations, and measurement techniques can vary, impacting direct comparability.
| Peptide | Trade Name | Mechanism of Action | Reported Efficacy | Citation |
| Acetyl Hexapeptide-8 | Argireline® | Competes with SNAP-25 for a position in the SNARE complex, inhibiting its formation and reducing acetylcholine (B1216132) release. | - Up to 30% reduction in wrinkle depth after 30 days of 10% solution application.- 48.9% total anti-wrinkle efficacy in Chinese subjects after 4 weeks. | [1] |
| Acetyl Octapeptide-3 | SNAP-8™ | An elongated version of Argireline®, also a mimic of the N-terminal end of SNAP-25 that competes for a position in the SNARE complex. | - Up to 38% reduction in wrinkle depth within 28 days.- In some cases, up to a 63% reduction in wrinkle depth has been reported. | [1] |
| Pentapeptide-18 | Leuphasyl® | Mimics the action of enkephalins, reducing neuronal excitability and muscle contraction. | Often used in synergy with Argireline® for enhanced effect. | |
| Dipeptide Diaminobutyroyl Benzylamide Diacetate | SYN®-AKE | An antagonist of the muscular nicotinic acetylcholine receptor (mnAChR), it blocks the uptake of Na+, leading to muscle relaxation. | Up to 52% reduction in wrinkles within four weeks. | [1] |
| Pentapeptide-3 | Vialox® | An antagonist of the postsynaptic acetylcholine receptor. | Smooths periorbital, forehead, and nasolabial fold wrinkles. |
Signaling Pathway: Inhibition of Neurotransmitter Release
The primary mechanism of action for peptides like Acetyl Hexapeptide-8 and Acetyl Octapeptide-3 is the modulation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of the neurotransmitter acetylcholine. By mimicking a part of the SNAP-25 protein, these peptides can destabilize the SNARE complex, leading to attenuated muscle contraction.
Experimental Protocols
In Vitro: Fibroblast-Collagen Matrix Contraction Assay
This assay is used to evaluate the muscle-relaxing potential of peptides by measuring their effect on the contraction of a collagen gel matrix populated with fibroblasts. Fibroblasts, when cultured in a 3D collagen matrix, exert contractile forces that shrink the gel over time.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured to 80-90% confluency in appropriate media.
-
Collagen Gel Preparation: A neutralized collagen solution (e.g., rat tail collagen type I) is prepared on ice.
-
Cell Embedding: A suspension of fibroblasts is mixed with the cold collagen solution.
-
Gel Polymerization: The fibroblast-collagen mixture is dispensed into wells of a culture plate and allowed to polymerize at 37°C, forming a gel matrix.
-
Treatment: The polymerized gels are detached from the well sides to allow for contraction. Culture medium containing the test peptide at various concentrations, a positive control (e.g., a known muscle relaxant), and a negative control (vehicle) is added.
-
Contraction Measurement: The diameter of the collagen gels is measured at regular intervals (e.g., 0, 24, 48, and 72 hours) using imaging software.
-
Data Analysis: The percentage of contraction is calculated relative to the initial gel size. A statistically significant reduction in contraction in the peptide-treated groups compared to the negative control indicates a relaxing effect.
In Vivo: Clinical Evaluation of Anti-Wrinkle Efficacy
Clinical trials are essential for verifying the in vivo efficacy and safety of anti-wrinkle peptides. A typical study design is a double-blind, placebo-controlled trial.
Methodology:
-
Subject Recruitment: A cohort of subjects with mild to moderate facial wrinkles (e.g., periorbital or forehead lines) is recruited. Inclusion and exclusion criteria are strictly defined.
-
Baseline Measurement: At the start of the study, baseline wrinkle severity is assessed using various techniques, such as:
-
Clinical Grading: An expert grader evaluates wrinkles based on a standardized photographic scale.
-
Silicone Replicas: Impressions of the skin surface are taken and analyzed using profilometry or confocal microscopy to measure wrinkle depth and volume.
-
3D Imaging Systems: Systems like PRIMOS or VISIA are used to capture high-resolution images for quantitative analysis of skin topography.
-
-
Randomization and Blinding: Subjects are randomly assigned to receive either the active product containing the test peptide or a placebo formulation. Both subjects and investigators are blinded to the treatment allocation.
-
Product Application: Subjects are instructed to apply the assigned product to the target area twice daily for a specified period (e.g., 4, 8, or 12 weeks).
-
Follow-up Assessments: Wrinkle severity is reassessed at predefined follow-up visits using the same methods as at baseline.
-
Data Analysis: Changes in wrinkle parameters from baseline are compared between the active and placebo groups using appropriate statistical tests to determine the efficacy of the peptide. Tolerability and any adverse events are also recorded and analyzed.
Conclusion
The available data suggests that "Botox-like" peptides, particularly Acetyl Hexapeptide-8 and Acetyl Octapeptide-3, can produce a modest to moderate reduction in the appearance of expression wrinkles. Their mechanism of action, involving the inhibition of the SNARE complex, is well-supported by in vitro studies. While they do not replicate the dramatic and long-lasting effects of injectable botulinum toxin, they represent a viable non-invasive alternative for consumers seeking to mitigate the signs of aging. Rigorous and standardized experimental protocols, as outlined in this guide, are crucial for the independent verification of these findings and for the continued development of novel and more effective anti-wrinkle peptides. Researchers are encouraged to employ these methodologies to ensure the generation of robust and comparable data.
References
Safety Operating Guide
Navigating the Disposal of Peptide 8: A Comprehensive Guide to Safety and Compliance
For researchers and scientists in the dynamic field of drug development, the responsible management of laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Peptide 8, ensuring a safe laboratory environment and adherence to regulatory standards. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for handling and disposing of this and similar synthetic peptides.
A critical first step is to identify the specific nature of "this compound." Search results strongly indicate that "this compound" is commonly known as Acetyl Hexapeptide-8 (Argireline).[1] According to available Safety Data Sheets (SDS), Acetyl Hexapeptide-8 is classified as a non-hazardous substance.[1][2] However, it is crucial to always consult the specific SDS for the particular product in use, as formulations may vary. Despite its non-hazardous classification, good laboratory practice dictates that all chemical waste, including peptides, should be handled with care to minimize environmental impact and ensure personnel safety.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, adherence to fundamental safety protocols is non-negotiable. These measures protect laboratory personnel from potential exposure and prevent contamination of the workspace.
Personal Protective Equipment (PPE): The primary line of defense against accidental exposure is the consistent use of appropriate PPE.
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1][3]
-
Lab Coat: A lab coat or protective gown should always be worn to protect skin and clothing.[3]
Handling Lyophilized Powder: When handling the solid, lyophilized form of the peptide, which can easily become airborne, work should be conducted within a fume hood or a biological safety cabinet to prevent inhalation.[3][4]
II. Step-by-Step Disposal Protocol
The disposal of this compound and associated materials should be treated as chemical waste, following a systematic process of segregation, containerization, and removal by qualified personnel.
Step 1: Waste Segregation All items that have come into contact with this compound must be separated from general laboratory waste.[3][4] This includes:
-
Unused or expired peptide (in solid or solution form).
-
Contaminated consumables such as pipette tips, tubes, and vials.[5]
-
Contaminated PPE, including gloves.[5]
Step 2: Containerization Use designated, leak-proof, and clearly labeled hazardous waste containers.[3][4]
-
Solid Waste: Collect solid waste, including empty vials and contaminated materials, in a designated and securely sealed container.[6]
-
Liquid Waste: Peptide solutions should be collected in a separate, leak-proof container.[6] Never pour peptide solutions down the drain.[3][5]
-
Sharps: Any needles or syringes used must be disposed of in a dedicated sharps container.[7]
Step 3: Labeling Properly label all waste containers. The label should include:
-
The words "Hazardous Waste" (as a best practice for all chemical waste).[4]
-
The full chemical name: "Acetyl Hexapeptide-8" or the specific name of the peptide.[4]
-
The date waste accumulation began.
Step 4: Storage Store sealed hazardous waste containers in a designated, secure area within the laboratory, away from general traffic.[4] Secondary containment trays are recommended to mitigate potential spills.
Step 5: Final Disposal Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.[3][4][6]
III. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not extensively available, the following table summarizes general recommendations for peptide handling and storage, which are crucial for minimizing waste.
| Parameter | Recommendation | Rationale |
| Storage (Lyophilized) | -20°C or -80°C in a sealed container with desiccant.[3] | Minimizes degradation and preserves stability for up to several years. |
| Storage (Reconstituted) | Aliquot into single-use quantities and store at -20°C or colder. Use sterile buffers (pH 5-6). | Avoids repeated freeze-thaw cycles which can degrade the peptide. |
| Chemical Inactivation (Optional Pre-treatment for liquid waste) | 10% bleach solution (0.5-1.0% final sodium hypochlorite (B82951) concentration) for 30-60 minutes.[4] | Strong oxidizing agent that can degrade peptides. Must be permitted by institutional policy. |
IV. Experimental Protocols: Chemical Inactivation of Liquid Peptide Waste
For liquid waste containing peptides, chemical inactivation may be a suitable pre-treatment step before collection, if permitted by your institution. Sodium hypochlorite (bleach) is a common and effective agent for peptide degradation.[4]
Methodology:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[4]
-
Prepare Bleach Solution: Prepare a 10% bleach solution, which provides a final concentration of approximately 0.5-1.0% sodium hypochlorite.[4]
-
Inactivate Peptide Waste: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[4]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.[4]
-
Neutralization: If required by local wastewater regulations, neutralize the bleach solution.
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.[4]
V. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of laboratory this compound waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Safeguarding Research: A Guide to Personal Protective Equipment for Peptide 8 (Acetyl Hexapeptide-8)
Essential guidance for the safe handling, storage, and disposal of Peptide 8 (Acetyl Hexapeptide-8) in a laboratory setting. This document provides immediate safety protocols and operational plans to ensure the well-being of researchers and the integrity of scientific work.
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when working with synthetic peptides such as this compound, commercially known as Acetyl Hexapeptide-8 or Argireline. While generally considered to have a low hazard profile in cosmetic applications, handling the pure, lyophilized powder or concentrated solutions in a research environment requires a comprehensive approach to personal protection to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE): A Multi-Faceted Approach
A thorough risk assessment should be conducted for all laboratory procedures involving this compound to ensure the appropriate level of personal protection is utilized. The following table summarizes the recommended PPE for handling this peptide in various forms.
| PPE Category | Item | Specifications and Use Case |
| Eye and Face Protection | Safety Glasses | Required for all procedures involving this compound solutions to protect against splashes. Must meet ANSI Z87.1 standards. |
| Safety Goggles | Recommended when there is a higher risk of splashing, such as during the initial reconstitution of the lyophilized powder or when handling larger volumes. | |
| Face Shield | Should be worn in addition to safety goggles during activities with a significant splash or aerosol generation potential. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their resistance to a variety of chemicals. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, button-down lab coat is the minimum requirement to protect skin and clothing from potential contamination. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or otherwise handling the lyophilized powder to prevent the inhalation of fine particles. The type of respirator should be selected based on a risk assessment of the specific procedure. |
| General Laboratory Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where chemical substances are handled. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment and ensuring the quality of experimental results.
Receiving and Storage
Upon receipt, lyophilized this compound should be stored in a tightly sealed container in a freezer at -20°C or colder for long-term stability.[1][2] Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[2][3]
Reconstitution of Lyophilized Powder
Reconstituting lyophilized this compound requires careful execution in a clean environment, preferably within a laminar flow hood or designated clean area, to prevent microbial contamination.
Experimental Protocol: Reconstitution of Lyophilized this compound for In Vitro Assays
Objective: To prepare a sterile, concentrated stock solution of this compound for subsequent dilution in cell culture media.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water (e.g., water for injection, WFI) or a suitable sterile buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile, disposable syringes and needles or micropipettes with sterile tips
-
Alcohol swabs
-
Vortex mixer
-
Benchtop centrifuge
-
Sterile, conical tubes for aliquoting
Procedure:
-
Preparation: Bring the vial of lyophilized this compound and the sterile diluent to room temperature. Disinfect the rubber septum of the peptide vial with an alcohol swab.
-
Solvent Addition: Using a sterile syringe or micropipette, slowly add the calculated volume of the chosen sterile solvent to the vial. Direct the stream of liquid down the side of the vial to gently wet the lyophilized powder.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause foaming and potentially denature the peptide.[4] If necessary, brief sonication can be used to aid dissolution.
-
Verification: Visually inspect the solution to ensure complete dissolution and the absence of particulates.
-
Aliquoting: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solution: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), the solution may be stored at 2-8°C, depending on the stability of the specific peptide sequence.
Caption: Workflow for the safe handling of lyophilized this compound.
Spill and Disposal Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
Spill Response Plan
-
Small Spills of Liquid Solution:
-
Alert others in the immediate area.
-
Wearing appropriate PPE (gloves, lab coat, and eye protection), absorb the spill with an inert material (e.g., absorbent pads or vermiculite).
-
Clean the spill area with soap and water.
-
Collect all contaminated materials in a sealed container for disposal as chemical waste.
-
-
Spills of Lyophilized Powder:
-
Avoid creating dust. If a significant amount is spilled, evacuate the area and assess the need for respiratory protection.
-
Gently cover the spill with damp paper towels to avoid making the powder airborne.
-
Carefully wipe up the material, working from the outside in.
-
Clean the spill area thoroughly with soap and water.
-
Place all contaminated materials in a sealed container for disposal as chemical waste.
-
Disposal Plan
All waste materials contaminated with this compound, including empty vials, used pipette tips, gloves, and absorbent materials from spill cleanup, should be collected in a designated, clearly labeled hazardous waste container. Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound solutions down the drain.
Quantitative Safety Information
Currently, there are no publicly available, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for Acetyl Hexapeptide-8. For many cosmetic and novel peptides, OELs are often established internally by manufacturers based on the available toxicological data and a risk-based control banding approach.
Studies on the inhalation of cosmetic powders suggest that the exposure to respirable particles during the use of pressed powders is generally low.[5][6][7] However, when handling the pure, fine lyophilized powder in a laboratory setting, the potential for generating airborne dust is higher. Therefore, it is crucial to handle the powder with local exhaust ventilation or within a containment device (e.g., a chemical fume hood or powder containment hood) and to use respiratory protection as a precautionary measure.
By implementing these safety and logistical procedures, research institutions can foster a secure environment for the handling of this compound, ensuring both the protection of laboratory personnel and the integrity of their scientific endeavors.
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Risk evaluation of inhaled particulates during pressed powder makeup application | ToxStrategies [toxstrategies.com]
- 6. Principles for the safety evaluation of cosmetic powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
